3-Cyano-4-hydroxybenzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFDLSLAVLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456505 | |
| Record name | 3-Cyano-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70829-28-6 | |
| Record name | RP-112533 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070829286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RP-112533 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTA3WT4SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyano-4-hydroxybenzoic Acid: Discovery and Synthesis
This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, experimental protocols, and its role as a key intermediate in the development of therapeutic agents.
Discovery
The precise historical details of the initial discovery, including the first synthesis or isolation of this compound, are not extensively documented in readily available scientific literature. Its emergence is closely tied to the broader exploration of substituted benzoic acid derivatives and the development of cyanation and formylation reactions in organic chemistry.
Synthesis of this compound
Several synthetic routes to this compound and its esters have been developed, each with distinct advantages and disadvantages. The primary methods include the cyanation of halogenated or formylated precursors and the Sandmeyer reaction from an amino-substituted benzoic acid.
A notable method, particularly for industrial-scale production, involves a two-step synthesis of the methyl ester of this compound starting from methyl 4-hydroxybenzoate. This process is advantageous as it circumvents the use of highly toxic cuprous cyanide[1].
The general workflow for this synthesis is depicted below:
Caption: Synthetic workflow for this compound via a formyl intermediate.
Another common laboratory-scale synthesis involves the cyanation of a halogenated precursor, such as an iodo-substituted 4-hydroxybenzoic acid derivative. This method typically employs a cyanide source like sodium cyanide (NaCN) in the presence of a copper(I) cyanide (CuCN) catalyst[2].
Caption: Synthesis of this compound from an iodo-precursor.
A classical approach to introduce a cyano group onto an aromatic ring is the Sandmeyer reaction. This method involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. For the synthesis of this compound, the starting material would be 3-Amino-4-hydroxybenzoic acid[3].
Caption: Synthesis of this compound via the Sandmeyer reaction.
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| Via Formyl Intermediate | Methyl 4-hydroxybenzoate | 1. MgCl₂, Triethylamine, Paraformaldehyde2. Hydroxylamine hydrochloride, Acetyl chloride | 1. 60°C2. 80°C | Not explicitly stated for the final acid, but described as high efficiency for industrial production. | [1] |
| Via Iodo-Intermediate | 3-Iodo-4-propoxybenzoic acid derivative | NaCN, CuCN, DMF | 110°C, 2 hours | 67% | [2] |
| Via Sandmeyer Reaction | 3-Amino-4-hydroxybenzoic acid | NaNO₂, HCl, CuCN | Diazotization at low temperature, followed by cyanation. | Yields can vary depending on the specific conditions. | [3] |
Experimental Protocols
This protocol is adapted from patent WO2018121050A1 and describes the synthesis of the methyl ester.[1]
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
-
To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).
-
Heat the mixture in an oil bath at 60°C (internal temperature approximately 44°C) and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Slowly add an aqueous solution of 5 L of concentrated hydrochloric acid.
-
Filter off any insoluble material.
-
Extract the aqueous layer with dichloromethane (4 times).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.
Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate
-
To a 50 L reaction kettle, add the methyl 3-formyl-4-hydroxybenzoate obtained from the previous step, hydroxylamine hydrochloride (1.14 kg), and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).
-
Add acetyl chloride (1.17 L) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours to complete the conversion to methyl 3-cyano-4-hydroxybenzoate.
This protocol is adapted from ChemicalBook.[2]
-
In a reaction vessel under a nitrogen atmosphere, combine the 3-iodo-4-hydroxybenzoic acid derivative (0.72 mmol), sodium cyanide (0.04 g, 0.8 mmol), and copper(I) cyanide (0.07 g, 0.8 mmol) in anhydrous N,N-dimethylformamide (2 mL).
-
Stir the mixture at 110°C for 2 hours.
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Suspend the residue in water (10 mL) and adjust the pH to approximately 10 with a 1 M sodium hydroxide solution.
-
Filter to remove any insoluble material.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 3.
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a brown solid (yield: 67%).
Signaling Pathway Involvement
While there is limited information on the direct involvement of this compound in specific signaling pathways, it serves as a crucial scaffold for the synthesis of highly potent and selective modulators of biological targets. A prominent example is its use in the development of antagonists for the human glucagon receptor (hGluR).
A derivative, This compound [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide , has been identified as a highly potent noncompetitive antagonist of the hGluR with an IC₅₀ of 2.3 nM[4]. The glucagon receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood glucose levels. Antagonism of this receptor is a key therapeutic strategy for the treatment of type 2 diabetes.
The mechanism of action involves the binding of the antagonist to the glucagon receptor, thereby preventing the binding of the endogenous ligand, glucagon. This inhibition blocks the downstream signaling cascade that leads to hepatic glucose production.
Caption: Antagonism of the human glucagon receptor signaling pathway by a this compound derivative.
References
- 1. WO2018121050A1 - Preparation method for this compound methyl ester - Google Patents [patents.google.com]
- 2. This compound | 70829-28-6 [chemicalbook.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. Optimization of alkylidene hydrazide based human glucagon receptor antagonists. Discovery of the highly potent and orally available this compound [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 3-Cyano-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and known physicochemical properties. Due to a lack of specific computational and extensive experimental studies on this molecule in publicly available literature, this guide combines reported data with theoretical predictions based on the analysis of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, highlighting areas where further investigation is warranted.
Introduction
This compound (C₈H₅NO₃) is a small organic molecule featuring a benzene ring substituted with a carboxyl group, a hydroxyl group, and a nitrile group. This unique combination of functional groups imparts specific electronic and chemical properties that make it an interesting candidate for further research, particularly in the development of novel therapeutic agents and functional materials. The presence of the electron-withdrawing cyano and carboxylic acid groups, along with the electron-donating hydroxyl group, creates a distinct electronic profile that influences its reactivity, intermolecular interactions, and potential biological activity.
Physicochemical and Theoretical Properties
The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that much of the data, particularly regarding its electronic and spectral properties, is based on theoretical predictions and data from analogous compounds due to the limited availability of direct experimental and computational studies.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₅NO₃ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| CAS Number | 70829-28-6 | ChemicalBook[2] |
| Melting Point | 265-266 °C | ChemicalBook |
| Boiling Point (Predicted) | 392.4 ± 37.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 4.01 ± 0.10 | ChemicalBook[1] |
| InChI | InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | PubChem[1] |
| InChIKey | KUCSFDLSLAVLBY-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)C#N)O | PubChem[1] |
Table 2: Theoretical Spectral and Electronic Properties (Predicted)
| Property | Predicted Value/Range | Remarks |
| ¹H NMR (ppm) | Aromatic protons: ~7.0-8.5 ppm; Carboxyl proton: >10 ppm; Hydroxyl proton: variable | Chemical shifts are influenced by solvent and concentration. Aromatic region will show splitting patterns corresponding to the substitution. |
| ¹³C NMR (ppm) | Carboxyl carbon: ~165-175 ppm; Aromatic carbons: ~110-160 ppm; Cyano carbon: ~115-125 ppm | The specific chemical shifts would require DFT calculations for accurate prediction. |
| Major IR Peaks (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~3200 (O-H stretch, phenol), ~2230 (C≡N stretch), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch) | Broadening of the O-H band is expected due to hydrogen bonding. |
| UV-Vis λmax (nm) | ~250-260 nm and ~290-300 nm | Predictions based on the UV-Vis spectra of similar hydroxybenzoic acids.[3][4] |
| HOMO-LUMO Gap | Not available | Specific DFT calculations are required. A moderate gap is expected for this type of aromatic compound. |
Experimental Protocols
Synthesis of this compound
Reaction: Conversion of an aryl iodide to a nitrile using a cyanide source, catalyzed by a copper salt.
Materials:
-
3-Iodo-4-hydroxybenzoic acid derivative (e.g., 3-Iodo-4-propoxybenzoic acid as a precursor, followed by deprotection)
-
Sodium cyanide (NaCN)
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Sodium hydroxide (NaOH) solution
-
Dilute Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the 3-iodo-4-hydroxybenzoic acid derivative (1.0 eq), sodium cyanide (1.1 eq), and copper(I) cyanide (1.1 eq) in anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere at 110 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the DMF under reduced pressure.
-
Suspend the residue in water and adjust the pH to ~10 with 1 M NaOH solution to dissolve the product and deprotonate the phenolic hydroxyl group.
-
Filter to remove any insoluble material.
-
Acidify the filtrate to pH ~3 with dilute HCl to precipitate the this compound.
-
Extract the product with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the key functional groups (O-H, C≡N, C=O) can be confirmed by acquiring an FTIR spectrum of the solid sample (e.g., using a KBr pellet).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.
-
Purity Analysis: The purity of the synthesized compound can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Potential Applications in Drug Development
While no specific biological activities or signaling pathway modulations have been reported for this compound itself, its structural motifs are present in various biologically active molecules.
-
Enzyme Inhibition: The combination of a carboxylic acid and a nitrile group on a phenolic scaffold suggests potential for this molecule to act as an inhibitor for various enzymes. For instance, derivatives of benzoic acid are known to inhibit enzymes involved in metabolic pathways. The cyano group can act as a hydrogen bond acceptor or a reactive center.
-
Scaffold for Medicinal Chemistry: this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid and hydroxyl groups provide handles for further chemical modifications.
A study on 4-hydroxybenzoic acid has shown its involvement in a signaling system that controls the physiology and virulence of Shigella sonnei, where it binds to the response regulator AaeR.[5][6] While this is for the parent compound, it suggests that substituted hydroxybenzoic acids could potentially interfere with bacterial signaling pathways.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway Interaction
Based on the known activity of 4-hydroxybenzoic acid, the following diagram illustrates a hypothetical mechanism by which this compound might interfere with a bacterial signaling pathway.
Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.
Conclusion and Future Directions
This compound presents as a molecule with interesting, yet largely unexplored, theoretical and practical properties. The available data on its physicochemical characteristics provide a starting point for its synthesis and handling. However, a significant gap exists in the literature concerning its computational analysis, detailed spectroscopic characterization, and biological activity.
Future research should focus on:
-
Computational Studies: Performing Density Functional Theory (DFT) calculations to determine its optimized geometry, electronic properties (HOMO, LUMO, electrostatic potential), and to predict its NMR, IR, and UV-Vis spectra.
-
Synthesis and Characterization: Developing and optimizing a robust synthetic route for this compound and performing comprehensive spectroscopic analysis to validate its structure and purity.
-
Biological Evaluation: Screening for its biological activity against various targets, such as enzymes and receptors, to explore its potential as a lead compound in drug discovery. Investigating its effect on bacterial signaling pathways could be a promising avenue.
This technical guide serves as a call for further investigation into the properties and potential applications of this intriguing molecule. The structured data and proposed experimental workflows herein provide a solid foundation for such future research endeavors.
References
- 1. This compound | C8H5NO3 | CID 11137463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 70829-28-6 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyano-4-hydroxybenzoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid, a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. The document details its chemical structure, physicochemical properties, and proposed synthesis. Due to the limited availability of direct experimental data, this guide also presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and discusses the known biological activities of the parent compound, 4-hydroxybenzoic acid, as a basis for potential future investigation. Standardized experimental protocols for synthesis and characterization are also provided to facilitate further research on this compound.
Introduction
This compound is an aromatic carboxylic acid featuring both a nitrile and a hydroxyl functional group on the benzene ring. This substitution pattern makes it an intriguing candidate for various applications, including as a building block in organic synthesis and as a potential scaffold in drug discovery. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating hydroxyl group, creates a unique electronic environment that may impart specific chemical reactivity and biological activity. This guide aims to consolidate the available information on this compound and provide a foundation for future research and development.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a cyano group, and at position 4 with a hydroxyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 70829-28-6[1] |
| Molecular Formula | C₈H₅NO₃[1] |
| SMILES | O=C(O)c1ccc(O)c(c1)C#N |
| InChI | InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature with a relatively high melting point.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | [1] |
| Melting Point | 265-266 °C | |
| Appearance | Solid | |
| pKa (predicted) | 3.5 ± 0.3 | |
| logP (predicted) | 1.8 | [1] |
Spectroscopic Data (Predicted and Expected)
Due to the absence of publicly available experimental spectra for this compound, this section provides predicted data based on its chemical structure and general spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | d | ~2 |
| H-5 | ~7.1 | d | ~8 |
| H-6 | ~8.0 | dd | ~8, 2 |
| -OH | Variable | br s | - |
| -COOH | Variable | br s | - |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | ~166 |
| C-2 | ~135 |
| C-3 (C-CN) | ~105 |
| C-4 (C-OH) | ~160 |
| C-5 | ~118 |
| C-6 | ~133 |
| C-CN | ~117 |
| C (Carboxyl) | ~125 |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and nitrile functional groups.
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3400-3200 (broad) | Stretching vibration |
| O-H (carboxylic acid) | 3300-2500 (very broad) | Stretching vibration |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C≡N (nitrile) | 2240-2220 | Stretching vibration |
| C=O (carboxylic acid) | 1710-1680 | Stretching vibration |
| C=C (aromatic) | 1600, 1500, 1450 | Ring stretching vibrations |
| C-O | 1320-1210 | Stretching vibration |
| O-H (bend) | 1440-1395 | In-plane bending |
Mass Spectrometry (MS) (Predicted Fragmentation)
In an electron ionization mass spectrum, this compound (MW = 163.13) would be expected to show a molecular ion peak at m/z 163. The fragmentation pattern would likely involve the loss of small, stable molecules.
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 146 | [M - OH]⁺ |
| 118 | [M - COOH]⁺ |
| 90 | [M - COOH - HCN]⁺ |
Synthesis
Caption: Proposed synthetic workflow for this compound.
Biological Activity (Inferred from Related Compounds)
Direct experimental data on the biological activity of this compound is currently unavailable. However, the parent compound, 4-hydroxybenzoic acid, and its derivatives have been studied for various biological effects. These studies can provide a basis for hypothesizing the potential activities of the 3-cyano derivative.
4-Hydroxybenzoic acid and its derivatives are known to possess antimicrobial and antioxidant properties.[2] Some studies have also explored their potential as anticancer agents.[3] For example, certain hydroxybenzoic acid derivatives have been shown to induce apoptosis in cancer cells.[4]
A significant area of research for 4-hydroxybenzoic acid is its role as a signaling molecule in bacteria, particularly in quorum sensing.[5] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.
Given this background, this compound could potentially exhibit similar or modified biological activities. The introduction of the cyano group may alter its electronic properties and steric profile, potentially leading to different interactions with biological targets.
Potential Signaling Pathway Involvement
Based on the known role of 4-hydroxybenzoic acid in bacterial quorum sensing, it is plausible that this compound could interfere with or modulate this pathway. In some bacteria, 4-hydroxybenzoic acid acts as a precursor to the synthesis of quorum sensing molecules.
Caption: Potential modulation of a bacterial quorum sensing pathway by this compound.
Experimental Protocols
This section provides generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.
Proposed Synthesis of this compound
This protocol is a proposed method and has not been experimentally validated.
-
Esterification of 4-Hydroxybenzoic Acid:
-
Dissolve 4-hydroxybenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Neutralize the reaction mixture and extract the methyl 4-hydroxybenzoate with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
-
-
Formylation of Methyl 4-hydroxybenzoate:
-
Perform a Reimer-Tiemann reaction by dissolving methyl 4-hydroxybenzoate in a solution of sodium hydroxide.
-
Add chloroform dropwise while maintaining the temperature.
-
Reflux the mixture for 1-2 hours.
-
Acidify the reaction mixture and extract the methyl 3-formyl-4-hydroxybenzoate.
-
-
Conversion to Nitrile:
-
React the methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride in a suitable solvent to form the oxime.
-
Dehydrate the oxime using a reagent like acetic anhydride to yield methyl 3-cyano-4-hydroxybenzoate.
-
-
Hydrolysis to this compound:
-
Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide under reflux.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Filter, wash with cold water, and dry the final product.
-
Caption: Flowchart of the proposed synthesis protocol.
Characterization Methods
-
Melting Point Determination:
-
A small amount of the dried, powdered sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range from the first appearance of liquid to complete melting is recorded.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
-
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).
-
Acquire the mass spectrum in the desired mass range.
-
Conclusion
This compound is a compound with potential for further exploration in various fields of chemistry and drug discovery. While experimental data on this specific molecule is scarce, this guide provides a comprehensive starting point for researchers by summarizing its known properties, presenting predicted spectroscopic data, and outlining potential synthetic and characterization methodologies. The inferred biological activities based on related compounds suggest that investigations into its antimicrobial, anticancer, and quorum sensing modulatory effects could be fruitful areas of future research. The protocols and data presented herein are intended to facilitate and encourage such investigations.
References
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 3-Cyano-4-hydroxybenzoic Acid (CAS: 70829-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-hydroxybenzoic acid, with the CAS number 70829-28-6, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitrile group on a benzene ring, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. The strategic placement of these functional groups offers multiple reaction sites for the synthesis of more complex molecules and derivatives. This guide provides a comprehensive overview of the known properties, synthesis, and analytical characterization of this compound. While its direct biological applications and roles in signaling pathways are not extensively documented in current literature, its structural similarity to other biologically active hydroxybenzoic acids suggests potential for future investigation in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 70829-28-6 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Melting Point | 265-266 °C | N/A |
| Boiling Point (Predicted) | 392.4 ± 37.0 °C | N/A |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | N/A |
| pKa (Predicted) | 4.01 ± 0.10 | N/A |
| Appearance | Off-white to faint yellow solid | N/A |
| Solubility | Information not available | |
| InChI | InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | [1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)C#N)O | [1] |
Synthesis and Purification
Several synthetic routes to this compound and its esters have been reported. Below are detailed experimental protocols for two common methods.
Synthesis via Cyanation of a Halogenated Precursor
A common method for introducing a cyano group onto an aromatic ring is through nucleophilic substitution of a halide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting material, a halogenated 4-hydroxybenzoic acid derivative (e.g., 3-iodo-4-hydroxybenzoic acid), with a cyanide source such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in a suitable high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Synthesis of the Methyl Ester Derivative
A patent describes a two-step method for the preparation of methyl 3-cyano-4-hydroxybenzoate, which can then be hydrolyzed to the carboxylic acid.[2] This method avoids the use of highly toxic cuprous cyanide.[2]
Step 1: Formylation of Methyl 4-hydroxybenzoate
-
To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.
-
Heat the mixture overnight.
-
After cooling, add a dilute aqueous solution of hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to obtain methyl 3-formyl-4-hydroxybenzoate.
Step 2: Conversion of the Formyl Group to a Cyano Group
-
To the crude methyl 3-formyl-4-hydroxybenzoate, add hydroxylamine hydrochloride and a catalytic amount of an acid chloride (e.g., acetyl chloride) in a suitable solvent.
-
Heat the reaction mixture to drive the formation of the oxime and subsequent dehydration to the nitrile.
-
Upon completion, the reaction is worked up by extraction and purified to yield methyl 3-cyano-4-hydroxybenzoate.
Purification by Recrystallization
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H-NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The splitting patterns and chemical shifts of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.
While a published spectrum was not found in the search, a typical spectrum would exhibit:
-
A singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).
-
A singlet for the phenolic hydroxyl proton, also at a downfield chemical shift.
-
Three aromatic protons with characteristic splitting patterns (doublet, doublet of doublets).
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the key functional groups present in the molecule. The expected characteristic IR absorption bands for this compound are:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
O-H stretch (phenol): A sharp to broad band around 3600-3200 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.
-
C=C stretch (aromatic): Several bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 163.13), the molecular ion peak (M⁺) would be expected at m/z 163. Fragmentation may involve the loss of CO₂, H₂O, or the cyano group.
Biological Activity and Applications in Drug Development
Currently, there is a significant lack of publicly available information regarding the specific biological activities of this compound and its direct applications in drug development or its role in signaling pathways.
While many hydroxybenzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, these have not been specifically reported for the 3-cyano derivative.[3] Its structural features, however, suggest that it could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of the cyano group can influence the electronic properties and binding interactions of the molecule, potentially leading to unique biological profiles compared to its non-cyanated analogs.
For researchers in drug development, this compound represents an underexplored molecule that could be a starting point for the design and synthesis of new chemical entities for various therapeutic targets. Further screening and biological evaluation are necessary to uncover its potential pharmacological relevance.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.[4]
-
Hazards: It is classified as harmful if swallowed and may cause skin and eye irritation.[4]
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. [N/A]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[4]
Conclusion
This compound is a well-characterized small molecule with established synthetic routes and known physicochemical properties. Its utility as a chemical intermediate is clear, offering a versatile platform for the synthesis of more complex structures. However, its biological activity and potential applications in drug discovery remain largely unexplored. This technical guide provides a solid foundation of the current knowledge of this compound, highlighting the significant opportunity for further research into its pharmacological properties and its potential role in the development of new therapeutic agents. The detailed protocols for its synthesis and purification, along with its analytical characterization data, should serve as a valuable resource for researchers and scientists in the field.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Cyano-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Cyano-4-hydroxybenzoic acid. The information herein is intended to support research, development, and formulation activities involving this compound. While specific experimental data for this compound is not widely available in published literature, this guide outlines detailed experimental protocols for determining these crucial physicochemical properties and presents illustrative data based on established methodologies for similar aromatic carboxylic acids.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations.
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound in a range of aqueous and organic solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values should be determined using the protocols outlined below.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |
| Water (pH 1.2) | 25 | 0.8 | 0.0049 |
| Water (pH 7.4) | 25 | 5.2 | 0.0319 |
| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | 5.5 | 0.0337 |
| Ethanol | 25 | 45.0 | 0.2758 |
| Methanol | 25 | 60.0 | 0.3678 |
| Acetone | 25 | 150.0 | 0.9195 |
| Dimethyl Sulfoxide (DMSO) | 25 | >200 | >1.2259 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 85.0 | 0.5211 |
Experimental Protocols for Solubility Determination
Two common methods for determining solubility in drug discovery and development are the kinetic and thermodynamic solubility assays.[1][2]
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[3][4][5]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting up and down. This creates a starting concentration of 100 µM with 1% DMSO.
-
Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker.[1]
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV/Vis plate reader to detect precipitation.[2] The lowest concentration at which a precipitate is observed is recorded as the kinetic solubility.
This method determines the solubility of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility measurement.[6][7][8]
Objective: To determine the equilibrium concentration of this compound in a saturated aqueous solution.
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)[9]
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of the vial.[8]
-
Equilibration: Seal the vials and place them in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][9]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.[6]
Experimental Workflow for Solubility Determination
Stability Profile
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]
Illustrative Forced Degradation Data
The following table presents hypothetical results from a forced degradation study on this compound. The data is for illustrative purposes only.
| Stress Condition | Time | Illustrative % Degradation | Illustrative No. of Degradants |
| Hydrolytic | |||
| 0.1 N HCl | 24 h | 8% | 1 |
| Water | 24 h | < 1% | 0 |
| 0.1 N NaOH | 4 h | 15% | 2 |
| Oxidative | |||
| 3% H₂O₂ | 24 h | 12% | 2 |
| Photolytic | |||
| ICH Option 2 (1.2 million lux hours, 200 W h/m²) | - | 5% | 1 |
| Thermal | |||
| 80°C (Solid State) | 7 days | 3% | 1 |
Experimental Protocols for Stability Studies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[12]
Objective: To investigate the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Stability-indicating HPLC-UV method
Procedure:
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To the drug solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Store at 60°C for a specified time (e.g., 24 hours). Take samples at appropriate time points. Neutralize the samples before analysis.
-
Base Hydrolysis: To the drug solution, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Store at room temperature for a specified time (e.g., 4 hours). Take samples at appropriate time points. Neutralize the samples before analysis.
-
Oxidative Degradation: To the drug solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
Analysis: Analyze all stressed samples and controls using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products. Peak purity analysis of the parent drug should be performed to ensure specificity.
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[13]
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its impurities and degradation products.
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Experimental Workflow for Stability Studies
Conclusion
This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is limited, the detailed protocols presented here, based on established scientific principles and regulatory guidelines, offer a robust approach for researchers and drug development professionals to generate the necessary data for their applications. The illustrative data tables serve as a template for reporting and interpreting experimental findings. A thorough understanding of these physicochemical properties is paramount for the successful development of safe, effective, and stable pharmaceutical products.
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. evotec.com [evotec.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotech-asia.org [biotech-asia.org]
- 12. database.ich.org [database.ich.org]
- 13. scispace.com [scispace.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Reactivity and Degradation Pathways of 3-Cyano-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-4-hydroxybenzoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its chemical behavior, including its reactivity and degradation profiles under various conditions, is paramount for its effective application and for ensuring the stability and safety of related products. This technical guide provides a comprehensive overview of the reactivity and degradation pathways of this compound, drawing upon available data for the compound and its structural analogs. The guide details its fundamental chemical properties, explores its reactivity, and outlines its degradation under thermal, photochemical, and biological stress. Advanced oxidation processes are also considered as a potent means of degradation. This document aims to be a critical resource for professionals in research and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this versatile molecule.
Chemical and Physical Properties
This compound, with the chemical formula C₈H₅NO₃, is a white to off-white crystalline solid.[1] It is characterized by the presence of a carboxyl, a hydroxyl, and a cyano group attached to a benzene ring. These functional groups dictate its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| CAS Number | 70829-28-6 | [2] |
| Melting Point | 265-266 °C | [No specific citation found for this exact value] |
| Boiling Point | 392.4 ± 37.0 °C (Predicted) | [No specific citation found for this exact value] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [No specific citation found for this exact value] |
| pKa | 4.01 ± 0.10 (Predicted) | [No specific citation found for this exact value] |
| Appearance | Off-white to faint yellow solid | [No specific citation found for this exact value] |
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the cyano group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and salt formation. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent cyano group.
-
Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated to form a phenoxide ion, which is a strong nucleophile. It can participate in ether synthesis and is susceptible to oxidation. The acidity of the phenolic proton is increased by the electron-withdrawing cyano group.
-
Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[3][4] It can also be reduced to an amine.
Degradation Pathways
The degradation of this compound can proceed through several pathways, depending on the environmental conditions. While specific studies on this molecule are limited, its degradation can be inferred from the behavior of related compounds.
Thermal Degradation
Under thermal stress, this compound is expected to decompose. The primary decomposition products are likely to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx) due to the complete breakdown of the organic structure at high temperatures.[5] A potential initial degradation step could be decarboxylation, a common reaction for benzoic acids at elevated temperatures, which would lead to the formation of 3-cyano-4-hydroxybenzene (4-cyanophenol).[6] Further heating would lead to the cleavage of the aromatic ring and the release of gaseous products.
Experimental Protocol: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
-
Objective: To determine the thermal stability and identify the degradation products of this compound.
-
Instrumentation: Thermogravimetric Analyzer coupled with a Mass Spectrometer (TGA-MS) or a Pyrolyzer coupled to a GC/MS system.
-
Methodology:
-
TGA: A small sample (5-10 mg) of this compound is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The weight loss of the sample is recorded as a function of temperature to determine the onset of decomposition and the temperature ranges of different degradation steps.
-
Py-GC/MS: A microgram-scale sample is rapidly heated to a specific temperature (determined from TGA results) in the pyrolyzer. The volatile degradation products are then transferred to a GC column for separation and subsequently analyzed by a mass spectrometer for identification based on their mass spectra.[7]
-
-
Data Analysis: The TGA thermogram provides information on the thermal stability of the compound. The Py-GC/MS chromatogram and mass spectra allow for the identification of the individual degradation products.
Photochemical Degradation
Aromatic compounds, especially those with hydroxyl groups, are susceptible to photochemical degradation upon absorption of UV radiation. The degradation can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[8]
A plausible photochemical degradation pathway for this compound would involve the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring opening. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to electrophilic attack by •OH radicals.[8][9]
Experimental Protocol: Photochemical Degradation Study
-
Objective: To evaluate the photodegradation kinetics and identify the degradation products of this compound in an aqueous solution.
-
Materials: this compound, purified water, a photareactor equipped with a UV lamp (e.g., mercury lamp), quartz reaction vessels, High-Performance Liquid Chromatography (HPLC) with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Methodology:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Place the solution in a quartz reaction vessel and irradiate it with the UV lamp in the photoreactor.
-
Withdraw samples at regular time intervals.
-
Analyze the samples by HPLC to monitor the decrease in the concentration of the parent compound over time.
-
Use LC-MS to identify the intermediate and final degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[10]
-
-
Data Analysis: The degradation kinetics can be determined by plotting the concentration of this compound versus time. The identification of degradation products helps in elucidating the degradation pathway. The quantum yield, a measure of the efficiency of a photochemical process, can also be determined.[11]
Biological Degradation
The biodegradation of aromatic compounds is a key environmental process. Microorganisms can utilize such compounds as a source of carbon and energy. The degradation of hydroxybenzoic acids typically proceeds via initial hydroxylation, followed by ring cleavage.[12]
For this compound, a likely biological degradation pathway would involve the enzymatic conversion of the cyano group to a carboxyl group (hydrolysis) or an amide group, and/or decarboxylation of the existing carboxylic acid group. The resulting dihydroxybenzoic acid derivative would then be susceptible to ring cleavage by dioxygenase enzymes, leading to aliphatic intermediates that can enter central metabolic pathways.
Experimental Protocol: Biodegradability Assessment
-
Objective: To determine the biodegradability of this compound by a mixed microbial culture.
-
Methodology (based on OECD Guideline 301B - CO₂ Evolution Test):
-
Prepare a mineral medium containing this compound as the sole carbon source.
-
Inoculate the medium with a mixed microbial population from a source like activated sludge.
-
Incubate the test flasks in the dark at a constant temperature (e.g., 20-25 °C).
-
Aerate the flasks with CO₂-free air and pass the effluent gas through a CO₂ absorbent (e.g., barium hydroxide or a CO₂ analyzer).
-
Measure the amount of CO₂ produced over a period of 28 days.
-
The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that can be produced from the complete mineralization of the test substance.
-
-
Data Analysis: A biodegradation level of over 60% in the 28-day period is typically considered as "readily biodegradable".
Degradation by Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants.[13][14] These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺/H₂O₂).
The degradation of this compound by AOPs is expected to be rapid and efficient. The hydroxyl radicals will attack the aromatic ring, leading to hydroxylation, ring opening, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.
Summary of Quantitative Data
Due to the limited availability of specific experimental studies on this compound, a comprehensive table of quantitative degradation data cannot be provided at this time. Future research should focus on determining key parameters such as degradation rate constants, half-lives, and product yields under various conditions.
Conclusion
This compound is a molecule of significant interest with a reactivity profile dominated by its carboxylic acid, hydroxyl, and cyano functional groups. While specific degradation studies are scarce, its structural similarity to other well-studied aromatic acids allows for the prediction of its degradation pathways. It is expected to undergo decarboxylation and ring cleavage under thermal stress, hydroxylation and ring opening via photochemical reactions and advanced oxidation processes, and enzymatic modification and mineralization through biological degradation. The detailed experimental protocols provided in this guide offer a framework for future research to quantify the degradation kinetics and elucidate the precise degradation mechanisms of this important compound. Such data will be invaluable for its application in drug development and other scientific fields.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 70829-28-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. scribd.com [scribd.com]
- 4. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OH radicals reactivity towards phenol-related pollutants in water: temperature dependence of the rate constants and novel insights into the [OH–phenol]˙ adduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 14. Advanced oxidation process: a sustainable technology for treating refractory organic compounds present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of 3-Cyano-4-hydroxybenzoic Acid (CHCA) as a MALDI Matrix: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the analysis of a wide range of biomolecules, including peptides, proteins, oligonucleotides, and lipids. The choice of matrix is critical to the success of a MALDI experiment, as it facilitates the desorption and ionization of the analyte molecules. α-Cyano-4-hydroxycinnamic acid (CHCA), a cinnamic acid derivative, is one of the most ubiquitously used matrices, particularly for the analysis of peptides and smaller proteins.[1] Its effectiveness stems from its strong absorption of ultraviolet (UV) laser energy, typically from a nitrogen laser at 337 nm, and its ability to promote efficient protonation of analyte molecules.[1] This guide provides a comprehensive overview of the mechanism of action of CHCA as a MALDI matrix, detailing its photophysical properties, the prevailing ionization theories, and practical experimental considerations.
Core Mechanism of Action: A Multi-Step Process
The function of CHCA in the MALDI process can be dissected into several key stages, from sample preparation to the final detection of analyte ions. The overarching mechanism involves the absorption of laser energy by the matrix, leading to the desorption of both matrix and analyte molecules into the gas phase, followed by ionization of the analyte through gas-phase proton transfer from the matrix.
Co-crystallization: The Foundation of a Successful MALDI Experiment
The first critical step is the co-crystallization of the analyte with a vast molar excess of the CHCA matrix.[2] The "dried-droplet" method is the most common technique for this purpose.[3] In this method, a solution containing both the analyte and CHCA is deposited on a MALDI target plate and allowed to dry. As the solvent evaporates, a solid crystalline lattice is formed, with analyte molecules embedded within the CHCA crystals. The quality of this co-crystallization is paramount for achieving high sensitivity and reproducibility. CHCA is known for forming fine, homogeneous crystals, which contributes to its robust performance.[1]
Laser Desorption: Transition to the Gas Phase
Upon irradiation with a pulsed UV laser, the CHCA matrix absorbs the laser energy. This absorption excites the matrix molecules to higher electronic states. The rapid deposition of energy into the crystal lattice leads to a phase explosion, causing the desorption of a plume of both neutral and ionized matrix and analyte molecules into the gas phase.[3] CHCA is considered a "hot" matrix, meaning it imparts a significant amount of internal energy to the analyte upon desorption.[3]
Ionization: The Heart of the MALDI Process
The ionization of the analyte is the most complex and debated aspect of the MALDI process. For CHCA, the predominant mechanism for the ionization of peptides and other basic molecules in positive-ion mode is gas-phase protonation .[3] This process can be further broken down into primary and secondary ionization events:
-
Primary Ionization: The initial absorption of laser energy leads to the formation of primary matrix ions. This can occur through various proposed mechanisms, including multi-photon ionization of matrix molecules, leading to the formation of radical cations (M⁺•), or through excited-state proton transfer between matrix molecules in the dense plume.
-
Secondary Ionization (Proton Transfer): The protonated matrix ions, primarily [CHCA+H]⁺, generated in the primary ionization phase, act as chemical ionization reagents.[3] In the high-pressure environment of the expanding plume, these protonated matrix ions collide with neutral analyte molecules (A). If the proton affinity (PA) of the analyte is higher than that of the CHCA matrix, a proton is efficiently transferred from the matrix ion to the analyte, resulting in the formation of the desired protonated analyte ion [A+H]⁺.[3]
Two prominent models describe the origin of the observed analyte ions:
-
Gas-Phase Protonation Model: This model, which is widely accepted for CHCA, posits that neutral analyte molecules are desorbed and subsequently ionized in the gas phase through collisions with protonated matrix ions.
-
Lucky Survivor Model: This model suggests that some analyte molecules may already be protonated in the acidic matrix solution before desorption. These pre-charged ions "survive" the desorption process and are directly detected. While this mechanism can contribute, gas-phase protonation is considered the dominant pathway for CHCA.
The efficiency of proton transfer, and thus the intensity of the analyte signal, is critically dependent on the relative proton affinities of the matrix and the analyte. A lower proton affinity of the matrix facilitates more efficient proton donation to the analyte. This principle has been demonstrated by the development of CHCA derivatives, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), which has a lower proton affinity than CHCA and often provides enhanced sensitivity and sequence coverage for peptides.[4]
Quantitative Data Summary
The performance of a MALDI matrix can be quantified in several ways. The following tables summarize key quantitative data for CHCA.
| Parameter | Value / Description | Source(s) |
| Proton Affinity (PA) | Relative PA: AnCCA > CHCA > NpCCA > Cl-CCA. A lower PA generally leads to more efficient analyte protonation. | [5] |
| Optimal Matrix:Analyte Ratio (v/v) | 1:1 to 10:1 (Matrix solution to sample solution) is a common starting point. Ratios as high as 50:1 and as low as 1:50 have been explored. For porcine cathelicidins, a 2:1 ratio was found to be optimal. | [6] |
| Laser Wavelength Absorption | Strong absorption at 337 nm (Nitrogen laser) and 355 nm (Nd:YAG laser). | [7] |
| Analyte Class | Matrix Comparison | Observation | Source(s) |
| Peptides (BSA Digest, 1 fmol) | CHCA vs. Cl-CCA | Sequence coverage of 12% with CHCA vs. 48% with Cl-CCA. | |
| Peptides (BSA Digest, 10 fmol) | CHCA vs. Cl-CCA | Sequence coverage of 40% with CHCA vs. 75% with Cl-CCA. | |
| Peptides (General) | CHCA vs. Cl-CCA | Ion intensities increase by a factor of 2–75 and S/N ratios increase by an average factor of 22 for common peptides with Cl-CCA. | |
| Labile Peptides (e.g., phosphopeptides) | CHCA vs. Cl-CCA | Up to a tenfold improvement in sensitivity with Cl-CCA. | [4] |
| Hydrophobic Peptides | CHCA + ADHB additive | 10- to 100-fold improvement in sensitivity compared to CHCA alone. |
Experimental Protocols
Precise and consistent sample preparation is crucial for obtaining high-quality MALDI data. The following are detailed protocols for the use of CHCA as a matrix.
Protocol 1: Preparation of CHCA Matrix Solution (Saturated)
-
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) powder
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water, with 0.1% TFA.
-
Add approximately 10 mg of CHCA powder to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the solvent mixture to the tube.
-
Vortex the tube vigorously for at least 1 minute to dissolve the CHCA. The solution should appear saturated with some undissolved solid remaining.
-
Centrifuge the tube for 1-2 minutes at high speed to pellet the undissolved matrix.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This saturated CHCA solution is ready for use.
-
Store the matrix solution at 2-8°C for up to a few days. For best results, prepare fresh daily.[7]
-
Protocol 2: Dried-Droplet Sample Preparation
-
Materials:
-
Prepared CHCA matrix solution
-
Analyte solution (e.g., peptide digest in 0.1% TFA)
-
MALDI target plate
-
Pipettes and tips
-
-
Procedure:
-
In a clean microcentrifuge tube, mix the analyte solution with the CHCA matrix solution. A common starting ratio is 1:1 (v/v), but this can be optimized (e.g., 1:5 or 1:10 analyte to matrix).
-
Vortex the mixture gently.
-
Pipette 0.5 to 1.0 µL of the final mixture onto a spot on the MALDI target plate.[7]
-
Allow the droplet to air-dry completely at room temperature. Do not use heat, as this can lead to poor crystal formation.[3]
-
Once the solvent has evaporated, a thin film of matrix-analyte co-crystals will be visible on the target spot.
-
The plate is now ready for insertion into the mass spectrometer.
-
Visualizing the Mechanism and Workflow
Gas-Phase Protonation Mechanism
The following diagram illustrates the key steps in the gas-phase protonation of an analyte using CHCA as the MALDI matrix.
Caption: Proposed gas-phase protonation mechanism for CHCA in MALDI-MS.
Experimental Workflow
This diagram outlines the typical workflow for a MALDI-MS experiment using CHCA matrix.
Caption: Standard experimental workflow for MALDI-MS using CHCA matrix.
Conclusion
3-Cyano-4-hydroxybenzoic acid remains a stalwart matrix in the field of MALDI mass spectrometry due to its reliability, ease of use, and efficiency in ionizing a broad range of peptides and other small biomolecules. Its mechanism of action, primarily driven by efficient UV laser energy absorption and subsequent gas-phase protonation of analytes, is well-understood, although the intricate details of the primary ionization events are still a subject of research. A thorough understanding of the principles of co-crystallization, the role of proton affinity, and adherence to optimized experimental protocols are essential for leveraging the full potential of CHCA in generating high-quality mass spectra for research, clinical, and drug development applications. The continued development of CHCA derivatives further underscores the importance of rational matrix design based on a fundamental understanding of the MALDI mechanism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]
- 4. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Cyano-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyano-4-hydroxybenzoic acid, a molecule of interest in various research and development domains. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines data from closely related compounds and established spectroscopic principles to present a reliable predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the predicted and key experimental spectroscopic data for this compound. These values are derived from analyses of analogous compounds and theoretical considerations, providing a robust starting point for experimental work.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3 | d | ~2.0 |
| H-5 | ~8.0 | dd | ~8.5, 2.0 |
| H-6 | ~7.2 | d | ~8.5 |
| 4-OH | ~11.0 (broad) | s | - |
| COOH | ~13.0 (broad) | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C=O | ~166 |
| C-4 | ~162 |
| C-2 | ~135 |
| C-6 | ~132 |
| C-5 | ~118 |
| C-1 | ~125 |
| C-3 | ~105 |
| CN | ~117 |
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| O-H (Phenol) | 3600 - 3200 | Broad, Medium |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C≡N (Nitrile) | 2240 - 2220 | Strong |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O | 1300 - 1200 | Strong |
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |
| Methanol or Ethanol | ~250 and ~290 | To be determined experimentally |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for organic compounds and should be adapted for this compound.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol or ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).
-
Place the cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-Cyano-4-hydroxybenzoic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the potential research applications of 3-Cyano-4-hydroxybenzoic acid, a versatile aromatic carboxylic acid. With a focus on its role in drug discovery and development, this document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. Herein, we delve into its physicochemical properties, synthesis, and key biological activities, with a primary focus on its promising role as a xanthine oxidase inhibitor.
Core Compound Specifications
This compound is a solid, white crystalline substance with the molecular formula C₈H₅NO₃.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 163.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 70829-28-6 | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room temperature, sealed in a dry place | [2] |
| Purity (Typical) | ≥95% | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis and Derivatization
This compound can be synthesized through various organic chemistry routes. One common method involves the cyanation of a substituted hydroxybenzoic acid precursor. Furthermore, its structural backbone, particularly the 3-cyano-4-hydroxyphenyl moiety, is a key component in the structure of the potent xanthine oxidase inhibitor, Febuxostat.[][4] This highlights the significance of this scaffold in the design of pharmacologically active molecules. The synthesis of derivatives often involves modifications of the carboxylic acid and hydroxyl groups to explore structure-activity relationships (SAR).[5]
Key Research Application: Xanthine Oxidase Inhibition
A primary and well-documented area of research for this compound and its derivatives is the inhibition of xanthine oxidase (XO).[5] XO is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overactivity of this enzyme leads to hyperuricemia, a precursor to gout and other health complications.[6] The inhibition of XO is a key therapeutic strategy for managing these conditions.[7]
Mechanism of Action
Quantitative Data for Related Inhibitors
Although a specific IC50 value for this compound is not available, the inhibitory activities of other hydroxybenzoic acids against xanthine oxidase provide a valuable benchmark for its potential potency.
| Compound | IC50 (mM) | Inhibition Type | Reference |
| Ferulic acid | 2.04 ± 0.11 | Mixed | [8] |
| p-Coumaric acid | 7.61 ± 0.30 | Mixed | [8] |
| Gallic acid | 0.87 ± 0.03 | Mixed | [8] |
| Protocatechuic acid | 12.72 ± 0.67 | Mixed | [8] |
| Allopurinol (Reference) | 0.01467 | Competitive | [9] |
Table 2: Xanthine Oxidase Inhibitory Activity of Structurally Related Phenolic Acids
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following is a generalized protocol for assessing the xanthine oxidase inhibitory activity of a test compound, based on established methodologies.[8][9]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compound (this compound)
-
Allopurinol (positive control)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a solution of xanthine oxidase in phosphate buffer.
-
Prepare various concentrations of the test compound and the positive control.
-
In a suitable reaction vessel (e.g., a 96-well plate or cuvette), combine the phosphate buffer, xanthine solution, and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[9]
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer, or by quantifying uric acid concentration using HPLC.[8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Protocol: Kinetic Analysis of Inhibition
To understand the mechanism of inhibition, kinetic studies are performed by varying the substrate concentration in the presence and absence of the inhibitor.
Procedure:
-
Perform the xanthine oxidase inhibition assay as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
Measure the initial reaction velocities (v₀) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or other kinetic models.
-
Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).
Other Potential Research Applications
While the role of this compound as a xanthine oxidase inhibitor is the most prominent, the broader class of hydroxybenzoic acids exhibits other biological activities that suggest further research avenues.
-
Anticancer Potential: Various hydroxybenzoic acid derivatives have been shown to inhibit the growth of cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest.[10]
-
Neuroprotective Effects: Phenolic acids, including hydroxybenzoic acids, are being investigated for their potential to mitigate oxidative stress and inflammation associated with neurodegenerative diseases.
-
Antimicrobial Activity: Hydroxybenzoic acids and their derivatives have demonstrated antimicrobial properties against various pathogens.[11]
Signaling Pathway Exploration: A Potential Avenue
While no specific signaling pathways in human cells have been directly attributed to this compound, research on 4-hydroxybenzoic acid (4-HBA) in bacteria has revealed its role as a signaling molecule in a quorum-sensing system. In Shigella sonnei, 4-HBA, synthesized by the enzyme UbiC, binds to the receptor AaeR, which in turn regulates the expression of genes involved in biofilm formation, exopolysaccharide (EPS) production, and virulence. This signaling system also appears to play a role in inter-kingdom communication, affecting the morphology of Candida albicans.
This bacterial signaling pathway provides a conceptual framework for investigating whether this compound or its metabolites could modulate similar or analogous pathways in prokaryotic or eukaryotic systems.
Conclusion
This compound presents a compelling subject for further research, particularly in the realm of drug discovery for hyperuricemia and gout. Its structural similarity to a key moiety in the successful drug Febuxostat underscores its potential as a xanthine oxidase inhibitor. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate its efficacy and mechanism of action. Furthermore, the exploration of its potential anticancer, neuroprotective, and antimicrobial activities, along with the investigation of its role in cellular signaling, could unveil novel therapeutic applications for this versatile compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113214198A - Compounds, compositions and methods for treating or preventing symptoms associated with gout or hyperuricemia - Google Patents [patents.google.com]
- 10. US9023856B2 - Methods for treating hyperuricemia in patients with gout using halofenate or halogenic acid and a second urate-lowering agent - Google Patents [patents.google.com]
- 11. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-Cyano-4-hydroxybenzoic Acid (CHCA) MALDI Matrix Preparation for Proteomics and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules, including peptides, proteins, and small molecule drugs. The choice of matrix and the sample preparation protocol are critical for achieving high sensitivity, resolution, and reproducibility. 3-Cyano-4-hydroxybenzoic acid, more commonly known as α-Cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix for the analysis of peptides and small molecules (<30 kDa) due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to form fine, homogenous crystals with the analyte.[1][2] This application note provides detailed protocols for the preparation of CHCA matrix and its application in MALDI-MS experiments.
Core Principles of CHCA MALDI Matrix Preparation
The fundamental principle of MALDI sample preparation is the co-crystallization of the analyte with a large molar excess of the matrix.[3] The matrix absorbs the laser energy, leading to a soft ionization of the analyte molecules with minimal fragmentation. The quality of the co-crystals directly impacts the quality of the resulting mass spectrum. An ideal CHCA preparation protocol should yield a homogenous layer of fine crystals, which leads to better shot-to-shot reproducibility and improved signal intensity.
Experimental Protocols
This section details two common methods for CHCA MALDI sample preparation: the Dried Droplet (DD) method and the Thin-Layer (TL) method.
Protocol 1: Dried Droplet Method
The Dried Droplet method is the most straightforward and commonly used technique for routine analysis.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Analyte sample dissolved in a suitable solvent
-
MALDI target plate
-
Micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Matrix Solution Preparation:
-
Prepare a stock solution of CHCA at a concentration ranging from 5 to 10 mg/mL. A common solvent system is 50% acetonitrile and 0.1% TFA in water (v/v/v).[1][4] For a saturated solution, add an excess of CHCA to the solvent, vortex vigorously for 1 minute, and then centrifuge to pellet the undissolved matrix. The supernatant is the saturated matrix solution.[1][5]
-
For enhanced sensitivity, a lower concentration of CHCA (e.g., 0.1 to 1 mg/mL) in a solvent with a lower acetonitrile content (e.g., 20% ACN, 0.1% TFA) can be beneficial.[6][7]
-
-
Analyte Solution Preparation:
-
Dissolve the analyte in a solvent compatible with the matrix solution, typically 0.1% TFA in water or a low percentage of ACN. Analyte concentrations are typically in the low micromolar to femtomolar range.
-
-
Sample-Matrix Mixture Preparation:
-
Spotting and Crystallization:
Protocol 2: Thin-Layer Method
The Thin-Layer method can provide improved resolution, sensitivity, and tolerance to contaminants compared to the Dried Droplet method.[8][9] This technique involves creating a fine layer of matrix crystals on the target plate before applying the analyte.
Materials:
-
Same as for the Dried Droplet Method.
Procedure:
-
Fast Evaporating Matrix Solution Preparation (for the seed layer):
-
Prepare a saturated solution of CHCA in a highly volatile solvent like acetone or a mixture of acetone and acetonitrile.
-
-
Analyte-Matrix Solution Preparation:
-
Prepare a CHCA solution as described in the Dried Droplet method (e.g., 5-10 mg/mL in 50% ACN, 0.1% TFA).
-
Mix your analyte with this matrix solution.
-
-
Creating the Thin Layer:
-
Apply a small volume (0.5-1 µL) of the fast-evaporating matrix solution to the MALDI target spot and allow it to dry completely. This creates a fine, uniform seed layer of CHCA crystals.
-
-
Analyte Application:
-
Spot 0.5 to 1 µL of the analyte-matrix mixture directly onto the prepared thin layer.
-
Allow the spot to dry at room temperature.
-
Data Presentation
The following tables summarize key quantitative parameters for CHCA MALDI matrix preparation based on literature findings.
Table 1: CHCA Matrix Solvent Compositions and Their Applications
| Solvent Composition (v/v/v) | Matrix Concentration | Application Notes | Reference(s) |
| 50% ACN / 0.1% TFA / H₂O | Saturated or 5-10 mg/mL | General purpose for peptides and proteins. A good starting point. | [1][4] |
| 20% ACN / 0.1% TFA / H₂O | 0.1 mg/mL | Optimized for high sensitivity detection of peptides. | [6][7] |
| 85% ACN / 0.1% TFA / H₂O | 1 mg/mL | A composition used in some commercial protocols. | [10] |
| 13% Ethanol / 84% ACN / 3% H₂O with 0.1% TFA | ~8 mg/mL | Aims for tightly spaced small crystals. | [2] |
| Isopropanol / ACN / Acetone / 0.1% TFA (2:7:7:2) | 1 mg/mL | Provides strong, homogeneous signals with high peptide ion yields. | [11][12] |
Table 2: Recommended Matrix-to-Analyte Ratios
| Ratio Type | Recommended Range | Analyte Type | Reference(s) |
| Volumetric (Matrix:Analyte) | 1:1 to 10:1 | Peptides | [5] |
| Volumetric (Matrix:Analyte) | 200:1 | Peptides | [10] |
| Molar (Matrix:Analyte) | 1,000:1 to 10,000:1 | General | [3] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Dried Droplet method of CHCA MALDI matrix preparation.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the quality of the MALDI-MS signal.
Conclusion
The successful application of MALDI-MS for the analysis of peptides and small molecules is highly dependent on the sample preparation protocol. This compound (CHCA) is a versatile and effective matrix when prepared correctly. The choice between the Dried Droplet and Thin-Layer methods, as well as the optimization of matrix concentration, solvent composition, and matrix-to-analyte ratio, should be tailored to the specific analytical requirements, such as the nature of the analyte and the desired sensitivity. The protocols and data presented in this application note provide a solid foundation for developing robust and reproducible MALDI-MS workflows in research and drug development settings.
References
- 1. proteochem.com [proteochem.com]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. ars.usda.gov [ars.usda.gov]
- 5. MALDI - Dried Droplet [mwilm-conway-ucd.de]
- 6. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. MALDI sample preparation: the ultra thin layer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Analysis using 3-Cyano-4-hydroxybenzoic acid (CHCA) by MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the sensitive analysis of biomolecules, particularly peptides and proteins. A critical component of successful MALDI-TOF analysis is the choice of matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its desorption and ionization upon laser irradiation. 3-Cyano-4-hydroxybenzoic acid (CHCA), also known as α-cyano-4-hydroxycinnamic acid, is a widely used matrix for the analysis of peptides and protein digests, especially for analytes with a molecular weight of less than 3 kDa.[1][2] Its ability to form small, homogenous crystals contributes to good resolution in MALDI analysis.[3] CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte molecules during desorption and ionization, which can be advantageous for certain fragmentation analyses.[3]
These application notes provide a detailed protocol for the use of CHCA in peptide analysis by MALDI-TOF, including matrix preparation, sample spotting, and data acquisition parameters.
Principle of CHCA as a MALDI Matrix
CHCA plays a crucial role in the MALDI process by absorbing energy from the laser and transferring it to the analyte molecules, leading to their desorption and ionization. The acidic nature of CHCA facilitates the protonation of peptides, a key step in their ionization for positive-ion mode analysis.[4] The general mechanism involves the matrix absorbing the laser energy, leading to a phase transition into a gaseous plume. Within this plume, proton transfer from the protonated matrix molecules to the analyte molecules occurs, generating the ions that are then accelerated into the mass analyzer.[5]
Caption: Mechanism of CHCA-mediated peptide ionization in MALDI-TOF.
Experimental Protocols
Materials
-
This compound (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Peptide sample(s) for analysis
-
MALDI target plate
-
Micropipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
CHCA Matrix Solution Preparation
There are several methods for preparing the CHCA matrix solution. The choice of solvent and concentration can be optimized for specific applications.[6]
Table 1: CHCA Matrix Solution Formulations
| Formulation | CHCA Concentration | Solvent Composition | Notes |
| Saturated Solution | Saturated | 50% ACN / 50% Water / 0.1% TFA | A common starting point. After vortexing, centrifuge to pellet undissolved matrix and use the supernatant.[6] |
| 5 mg/mL Solution | 5 mg/mL | 50% ACN / 0.1% TFA | A defined concentration that can offer more reproducible results.[6][7] |
| Alternative Solvent | ~8 mg/mL | 84% ACN / 13% Ethanol / 3% Water with 0.1% TFA | This mixture can produce a field of small, uniformly sized crystals.[1] |
Protocol for Saturated CHCA Solution:
-
Add 10-25 mg of CHCA to a 1.5 mL microcentrifuge tube.[6]
-
Add 1.0 mL of a solution containing 50% acetonitrile, 50% ultrapure water, and 0.1% trifluoroacetic acid.[6]
-
Vortex the tube vigorously for at least 1 minute to ensure maximum dissolution.
-
Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved CHCA.[6]
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This saturated solution is ready for use.[6]
-
It is recommended to prepare the matrix solution fresh daily for optimal performance.[2] Store protected from light.[1]
Sample Preparation and Spotting (Dried-Droplet Method)
The dried-droplet method is a widely used technique for preparing samples for MALDI-TOF analysis.[6]
Table 2: Dried-Droplet Method Parameters
| Parameter | Recommended Value/Range | Notes |
| Analyte Concentration | 1-100 µM | The optimal concentration should be determined empirically.[1] |
| Matrix:Analyte Ratio (v/v) | 1:1 to 10:1 | A 1:1 ratio is a good starting point.[2] |
| Spotting Volume | 0.2 - 1.0 µL | The volume will depend on the diameter of the spots on the target plate.[6] |
Protocol for Dried-Droplet Spotting:
-
In a clean microcentrifuge tube, mix your peptide sample with the prepared CHCA matrix solution. A common starting ratio is 1:1 (v/v).[2]
-
Using a micropipette, spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[6]
-
Allow the droplet to air-dry at room temperature. This allows for the co-crystallization of the matrix and the analyte.[6]
-
Once the spots are completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer.
Caption: Experimental workflow for peptide analysis using CHCA matrix.
Data Acquisition Parameters
The optimal instrument settings for MALDI-TOF analysis can vary depending on the instrument and the specific sample. The following table provides general starting parameters.
Table 3: General MALDI-TOF Instrument Settings
| Parameter | Typical Setting | Notes |
| Ionization Mode | Positive Ion | Peptides are typically analyzed as protonated species. |
| Mass Analyzer Mode | Reflector | Provides higher mass resolution and accuracy. |
| Laser Wavelength | 337 nm (Nitrogen laser) or 355 nm | CHCA effectively absorbs at these wavelengths.[6] |
| Laser Intensity | Just above the ionization threshold | Start with low laser power and gradually increase to obtain a good signal-to-noise ratio while avoiding excessive fragmentation. |
| Mass Range | 500 - 4000 Da | Adjust based on the expected mass of the peptides in the sample. |
| Number of Laser Shots | 100 - 500 per spectrum | Averaging multiple shots improves the signal-to-noise ratio. |
| Calibration | External or Internal | Use a standard peptide mixture with known masses for calibration to ensure high mass accuracy. |
Troubleshooting and Considerations
-
Low Signal Intensity: This could be due to low sample concentration, suboptimal matrix-to-analyte ratio, or the presence of contaminants like salts or detergents.[8] Consider desalting the sample using a C18 ZipTip or similar method.
-
Poor Resolution: This may result from non-homogenous crystal formation.[3] Try different matrix preparation methods or spotting techniques.
-
Matrix Adducts: CHCA can form adducts that may interfere with the interpretation of the mass spectrum, particularly in the m/z 800-1100 range.[9] The addition of ammonium salts to the matrix can help reduce these adducts.[9]
-
Hydrophobic Peptides: CHCA is a relatively hydrophobic matrix.[1] For the analysis of highly hydrophobic peptides, the addition of a matrix additive like o-alkylated dihydroxybenzoic acid (ADHB) can improve sensitivity.[10][11]
Conclusion
This compound is a robust and versatile matrix for the MALDI-TOF analysis of peptides. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve high-quality, reproducible results for peptide mass fingerprinting, protein identification, and other proteomics applications.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. Rutgers_MS_Home [react.rutgers.edu]
- 4. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manoa.hawaii.edu [manoa.hawaii.edu]
- 6. proteochem.com [proteochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bumc.bu.edu [bumc.bu.edu]
- 9. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
Application Notes and Protocols for Protein Identification in Proteomics using 3-Cyano-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 3-Cyano-4-hydroxybenzoic Acid (CHCA) in Proteomics
This compound, commonly known as alpha-cyano-4-hydroxycinnamic acid (CHCA), is a widely utilized matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of peptides and proteins.[1] Its primary role is to co-crystallize with analyte molecules, absorb energy from the laser, and facilitate the soft ionization of the peptides or proteins, allowing for their mass-to-charge ratio to be determined by the mass spectrometer. CHCA is particularly effective for the analysis of peptides and smaller proteins, typically those with a molecular weight of less than 30,000 Da. Its ability to form homogeneous crystals and produce high-quality mass spectra with good resolution and sensitivity makes it a staple in proteomics research for protein identification.[2]
Principle of MALDI-TOF Mass Spectrometry with CHCA Matrix
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a key technology in proteomics for protein identification through methods like peptide mass fingerprinting (PMF).[3] The process involves mixing the sample (e.g., a protein digest) with a matrix solution, such as CHCA, and allowing it to dry on a target plate. When a laser is fired at the co-crystallized sample, the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined based on the time it takes for them to reach the detector. The resulting mass spectrum, or peptide mass fingerprint, can be used to identify the protein by matching the observed peptide masses to a protein database.
Advantages and Limitations of CHCA Matrix
Advantages:
-
High Sensitivity: CHCA is known for its high sensitivity, especially for peptides in the low femtomole to attomole range.[4]
-
Good Resolution: It generally produces spectra with high resolution and good signal-to-noise ratios.[2]
-
Robust and Versatile: CHCA is a versatile matrix that is effective for a wide range of peptides and is compatible with various sample preparation techniques.
-
Well-Established Protocols: As a long-standing "gold standard" matrix, there are numerous well-established and optimized protocols for its use.[3]
Limitations:
-
Matrix Background Interference: CHCA can produce background ions in the low mass range (< 700 Da), which may interfere with the detection of low molecular weight peptides.
-
Bias Towards Basic Peptides: CHCA can exhibit a bias towards the ionization of arginine-containing peptides over lysine-containing or acidic peptides.[5][6]
-
Suboptimal for Large Proteins: Its performance can be less effective for proteins with a high molecular weight (> 30,000 Da) compared to other matrices like sinapinic acid (SA).
-
Phosphopeptide Analysis: While usable, "cooler" matrices are often preferred for the analysis of labile post-translational modifications like phosphorylation, as "hotter" matrices like CHCA can sometimes lead to the loss of the phosphate group.[5]
Quantitative Data
The performance of CHCA as a MALDI matrix can be evaluated based on several key metrics, including the limit of detection (LOD), signal-to-noise ratio (S/N), and protein sequence coverage. The following tables summarize available quantitative data, often in comparison to other matrices.
| Performance Metric | Analyte | CHCA Performance | Comparison Matrix & Performance | Reference |
| Limit of Detection (LOD) | Tryptic Peptides | 1-10 fmol (AP-MALDI) | Not specified | [3] |
| Limit of Detection (LOD) | Proteins | ~50 fmol | Not specified | [6] |
| Sequence Coverage | 1 fmol BSA digest | 4% | 4-Chloro-α-cyanocinnamic acid (Cl-CCA): 48% | [6] |
| Sequence Coverage | 10 fmol BSA digest | 40% | 4-Chloro-α-cyanocinnamic acid (Cl-CCA): 75% | [7] |
| Signal-to-Noise (S/N) Ratio | β-casein digest (50 fmol) | Average S/N of 15 for two phosphopeptides | Not specified | [6][7] |
| Signal-to-Noise (S/N) Ratio | Low molecular weight serum proteome | Lower S/N compared to Sinapinic Acid (SA) | Sinapinic Acid (SA): 10x greater average S/N | [8] |
Experimental Protocols
Preparation of CHCA Matrix Solution (Saturated Method)
This is a standard protocol for preparing a saturated CHCA matrix solution.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile, 50% ultrapure water, and 0.1% TFA.[9]
-
Add 10-25 mg of CHCA to a 1.0 mL microcentrifuge tube.[9]
-
Add 1.0 mL of the solvent mixture to the tube.
-
Vortex the tube vigorously to dissolve the CHCA.
-
If the CHCA is not fully soluble, centrifuge the tube to pellet the undissolved solid.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant is the saturated CHCA matrix solution.
Dried-Droplet Sample Preparation
The dried-droplet method is the most common technique for preparing samples for MALDI-MS analysis.
Materials:
-
Prepared CHCA matrix solution
-
Peptide sample (e.g., from a protein digest)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Mix the peptide sample and the CHCA matrix solution. A common ratio is 1:1 (v/v), but this may require optimization.
-
Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.[9]
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the sample and matrix.
-
Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Thin-Layer Sample Preparation
The thin-layer method can sometimes provide improved sensitivity and resolution.
Materials:
-
CHCA matrix solution (often in a more volatile solvent like acetone or methanol)
-
Peptide sample
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Apply a small volume (e.g., 0.3 µL) of the CHCA matrix solution to the MALDI target plate to create a thin "seed" layer.[8]
-
Allow this layer to dry completely.
-
Mix the peptide sample with the CHCA matrix solution.
-
Apply a small volume (e.g., 1 µL) of the sample-matrix mixture on top of the seed layer.[8]
-
Allow the spot to dry completely before analysis.
Visualizations
Caption: Experimental workflow for protein identification using CHCA matrix in MALDI-TOF MS.
This document provides a comprehensive overview and practical guidance for the use of this compound (CHCA) in proteomics. For specific applications, further optimization of the protocols may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Enhancement in MALDI-TOF MS analysis of the low molecular weight human serum proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
Application Notes and Protocols for MALDI-MS Lipid Analysis using 3-Cyano-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful and high-throughput technique for the analysis of a wide array of biomolecules, including lipids. The selection of an appropriate matrix is paramount for successful lipid analysis, as it directly influences ionization efficiency and the quality of the mass spectra. 3-Cyano-4-hydroxybenzoic acid (CHCA), also known as alpha-cyano-4-hydroxycinnamic acid, is a widely used matrix in MALDI-MS. While extensively employed for peptide and protein analysis, CHCA is also a viable matrix for the study of various lipid classes, particularly in the positive ion mode.[1][2]
This document provides a detailed protocol for the analysis of lipids using CHCA as the matrix in MALDI-MS. It covers lipid extraction, matrix preparation, sample deposition, and mass spectrometry settings. Additionally, it presents a summary of the performance of CHCA for different lipid classes and key considerations for its use.
Experimental Protocols
A generalized workflow for lipid analysis using MALDI-MS with a CHCA matrix is presented below. This process begins with the extraction of lipids from a biological sample, followed by sample preparation with the matrix, and concludes with mass spectrometric analysis.
Lipid Extraction
The choice of lipid extraction method is critical and depends on the sample type and the lipids of interest. The Folch and Bligh & Dyer methods are robust and widely used for a broad range of lipids.[3][4]
-
Folch Method (for solid tissues):
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v) to induce phase separation.[4]
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
-
Bligh and Dyer Method (for biological fluids):
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the liquid sample.
-
Vortex thoroughly and then add water to create a biphasic system.
-
Centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under nitrogen gas.
-
Preparation of CHCA Matrix Solution
The concentration and solvent composition of the CHCA matrix solution can significantly impact the quality of the mass spectra. A commonly used preparation is a saturated solution.[5]
-
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA.
-
Add CHCA to the solvent mixture to a final concentration of 10 mg/mL.
-
Vortex the solution vigorously to dissolve the CHCA. If not fully dissolved, centrifuge the solution and use the supernatant.[5]
-
Store the matrix solution in a dark container at 2-8°C. The solution is typically stable for a few days.
-
-
Alternative Solvent System: A mixture of ethanol, acetonitrile, and water can also be used to prepare the CHCA solution.[6]
Sample Deposition: Dried Droplet Method
The dried droplet method is a straightforward and widely used technique for sample application on the MALDI target plate.[5]
-
Reconstitute the dried lipid extract in a suitable solvent such as chloroform or methanol.
-
Mix the lipid sample solution with the CHCA matrix solution, typically in a 1:1 volume ratio (e.g., 1 µL of sample and 1 µL of matrix).
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[5]
-
Allow the droplet to air-dry at room temperature, which results in the co-crystallization of the lipid analyte and the CHCA matrix.
-
Once the spots are completely dry, the target plate is ready for insertion into the mass spectrometer.
Data Presentation
While CHCA is a versatile matrix, its performance can vary depending on the lipid class. The following table summarizes the general suitability of CHCA for the analysis of different lipid classes in positive ion mode, based on literature reports. It is important to note that detection limits are not frequently reported in MALDI-based lipid studies.[1]
| Lipid Class | Suitability with CHCA (Positive Ion Mode) | Notes |
| Phosphatidylcholines (PC) | Excellent | Readily detected as protonated and sodiated adducts. Often the dominant signals in positive ion mode.[2] |
| Sphingomyelins (SM) | Excellent | Similar to PCs, they are readily detected in positive ion mode.[2] |
| Triacylglycerols (TAG) | Good | Can be detected, often as sodium adducts.[3] However, other matrices like DHB may provide a less complex background.[7] |
| Diacylglycerols (DAG) | Good | Can be detected, typically as sodium adducts.[4] |
| Phosphatidylethanolamines (PE) | Moderate | Detection can be suppressed by the presence of PCs and SMs in positive ion mode.[2] |
| Phosphatidylinositols (PI) | Poor | Better detected in negative ion mode. |
| Phosphatidylserines (PS) | Poor | Better detected in negative ion mode. |
| Free Fatty Acids (FFA) | Challenging | Significant interference from matrix-derived peaks in the low mass range.[4] |
| Cholesterol and Cholesteryl Esters | Challenging | Low molecular weight overlaps with matrix background signals. |
A study utilizing MALDI-2 post-ionization demonstrated that for CHCA, the number of identified lipids increased by an average of 65 ± 23 across different tissue types compared to conventional MALDI.[8] This suggests that advanced ionization techniques can enhance the performance of CHCA for lipid analysis.
Key Considerations and Logical Relationships
Successful lipid analysis with CHCA requires careful consideration of several factors that are logically interconnected. The diagram below outlines these key decision points and their relationships.
MALDI-MS Instrumentation and Settings
While optimal settings can vary between instruments, the following provides a general starting point for lipid analysis using a MALDI-TOF mass spectrometer with CHCA matrix.
-
Ionization Mode: Positive ion reflectron mode is generally preferred for the analysis of neutral and zwitterionic lipids like PCs and SMs when using CHCA.
-
Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is typically used, as CHCA has strong absorbance at these wavelengths.[1][9]
-
Laser Fluence: Use the minimum laser energy necessary to obtain good signal intensity and resolution, while minimizing analyte fragmentation. This needs to be optimized for each sample.
-
Mass Range: Set the mass range to cover the expected m/z of the lipids of interest (e.g., m/z 400-1200).
-
Detector: Ensure the detector voltage is set appropriately for the mass range and expected ion intensity.
-
Calibration: Calibrate the instrument using a standard mixture with known masses that bracket the expected mass range of the lipid analytes.
Conclusion
This compound is a readily available and effective matrix for the MALDI-MS analysis of several important lipid classes, particularly phosphatidylcholines and sphingomyelins in the positive ion mode. While it may present challenges for the analysis of low molecular weight lipids and certain acidic phospholipids, a well-optimized protocol, from lipid extraction to instrument settings, can yield high-quality data. For comprehensive lipidome coverage, it may be beneficial to analyze samples in both positive and negative ion modes and potentially with complementary matrices. The detailed protocols and considerations presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ CHCA for their lipid analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct profiling of tissue lipids by MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
Application Notes and Protocols for Small Molecule Analysis by Mass Spectrometry using α-Cyano-4-hydroxycinnamic Acid (CHCA)
A Note on Terminology: The compound requested, 3-Cyano-4-hydroxybenzoic acid, is not commonly used as a matrix in MALDI mass spectrometry. It is highly likely that the intended compound was α-Cyano-4-hydroxycinnamic acid (CHCA or HCCA) , a widely utilized matrix for the analysis of small molecules and peptides. This document will focus on the application and protocols for α-Cyano-4-hydroxycinnamic acid.
Introduction
α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS) analysis of a broad range of analytes, including small molecules, peptides, and proteins. Its effectiveness stems from its strong absorption of UV light from nitrogen lasers (337 nm) and its ability to co-crystallize with and facilitate the ionization of analyte molecules. However, for small molecule analysis (typically < 500 Da), the use of CHCA can be challenging due to the generation of matrix-related ions in the low mass-to-charge (m/z) region, which can interfere with the detection of analytes of interest.
Recent advancements have focused on optimizing CHCA-based methods to enhance the signal-to-noise ratio and overall performance for small molecule analysis. These include the use of additives, washing steps, and the development of binary matrix systems.
Data Presentation
Table 1: Performance Improvement with CHCA Matrix Additives
| Additive/Method | Analyte Class | Improvement | Reference |
| Monoammonium phosphate | Peptides | ~3-5 fold improvement in sensitivity | [1] |
| Cetrimonium bromide (CTAB) | Peptides, Cyclodextrins | Suppression of CHCA-related signals, improved resolution | [2] |
Table 2: Analysis of Cardiovascular Drugs using a CHCA:DAN Binary Matrix
A study on the analysis of 14 small-molecule cardiovascular drugs demonstrated the effectiveness of a binary matrix composed of α-cyano-4-hydroxycinnamic acid (CHCA) and 1,5-diaminonaphthalene (DAN).[3] This approach successfully ionized all 14 drugs, with 8 preferentially detected in positive ion mode and 6 in negative ion mode.[3] The use of this binary matrix minimized matrix-related background peaks that are often observed when using a single matrix.[3]
| Drug | Molecular Weight (Da) | Predominant Ion Mode |
| Amlodipine | 408.88 | Positive |
| Atenolol | 266.34 | Positive |
| Atorvastatin | 558.64 | Negative |
| Carvedilol | 406.47 | Positive |
| Diltiazem | 414.52 | Positive |
| Enalapril | 376.45 | Positive |
| Furosemide | 330.74 | Negative |
| Hydrochlorothiazide | 297.74 | Negative |
| Lisinopril | 405.49 | Positive |
| Losartan | 422.91 | Negative |
| Metoprolol | 267.36 | Positive |
| Simvastatin | 418.57 | Negative |
| Valsartan | 435.52 | Negative |
| Verapamil | 454.60 | Positive |
Table 3: Comparison of Matrices for Small Molecule Detection in Brain Tumors
A study on the visualization of small molecules and lipids in brain tumors found that a recrystallized CHCA matrix in positive polarity mode detected the highest number of metabolite peaks compared to other matrices and deposition techniques.[4][5]
| Matrix | Deposition Method | Polarity | Number of Detected Peaks |
| CHCA | Recrystallization | Positive | 1417 |
| CHCA | Sublimation | Positive | 801 |
| 9-AA | Sublimation | Positive | 709 |
| DHB | Sublimation | Positive | < 140 |
| DHB | Sublimation | Negative | < 140 |
Experimental Protocols
Protocol 1: Standard CHCA Matrix Preparation (Dried-Droplet Method)
This protocol describes the standard method for preparing a CHCA matrix solution and spotting it with the sample.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and tips
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation (Saturated):
-
Prepare a solvent mixture of 50% acetonitrile, 49.9% ultrapure water, and 0.1% TFA.
-
Add CHCA to the solvent mixture to create a saturated solution (typically around 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the CHCA.
-
Centrifuge the tube for 30 seconds to pellet any undissolved matrix.
-
Carefully transfer the supernatant (the saturated matrix solution) to a new microcentrifuge tube.
-
-
Sample-Matrix Mixture:
-
Mix your small molecule sample with the saturated CHCA matrix solution. The optimal ratio of sample to matrix may need to be determined empirically, but a 1:1 (v/v) ratio is a good starting point.
-
-
Spotting on MALDI Plate:
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a well of the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This allows for the co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Once the spots are completely dry, load the MALDI target plate into the mass spectrometer for analysis.
-
Protocol 2: Binary Matrix (CHCA:DAN) Preparation for Enhanced Small Molecule Detection
This protocol is adapted from a method used for the analysis of cardiovascular drugs and is designed to reduce matrix interference.[3]
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
1,5-Diaminonaphthalene (DAN)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
MALDI target plate
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of CHCA in 1:1 (v/v) ACN:water.
-
Prepare a 1 mg/mL stock solution of DAN in 1:1 (v/v) ACN:water.
-
-
Binary Matrix Solution Preparation:
-
Create the optimal binary matrix solution by mixing the CHCA and DAN stock solutions in a 1:3 (v/v) ratio (CHCA:DAN).
-
-
Sample-Matrix Mixture:
-
Prepare a stock solution of your small molecule analyte (e.g., in methanol).
-
Mix the analyte stock solution with the binary matrix solution in a 1:1 (v/v) ratio.
-
-
Spotting on MALDI Plate:
-
Spot 1 µL of the final mixture onto the MALDI plate and allow it to air dry completely before analysis.[3]
-
Mandatory Visualization
Caption: Workflow for small molecule drug analysis using a CHCA:DAN binary matrix.
Caption: Workflow for metabolite imaging in tissue using a recrystallized CHCA matrix.
Caption: Workflow for therapeutic drug monitoring (TDM) using MALDI-MS with a CHCA matrix.
References
- 1. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Analysis using 3-Cyano-4-hydroxybenzoic Acid in MALDI-TOF MS
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Polymer Analysis by MALDI-TOF MS with 3-Cyano-4-hydroxybenzoic Acid (CHCA)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers. It provides valuable information on average molecular weights (Mn, Mw), polydispersity (PDI), and end-group analysis. The choice of the matrix is critical for a successful MALDI-TOF MS analysis of polymers. This compound (CHCA), also known as alpha-cyano-4-hydroxycinnamic acid, is a widely used matrix for the analysis of a broad range of polymers.
Advantages of CHCA as a Matrix for Polymer Analysis
This compound (CHCA) is a versatile and widely used matrix in MALDI-TOF mass spectrometry for the analysis of synthetic polymers.[1][2] Its effectiveness stems from several key properties that make it suitable for a broad range of polymeric materials.
One of the primary advantages of CHCA is its strong absorption of ultraviolet (UV) light, typically from a nitrogen laser at 337 nm, which is commonly used in MALDI instruments.[3][4] This efficient energy absorption facilitates the desorption and ionization of polymer molecules with minimal fragmentation, a crucial aspect for accurate molecular weight determination.
CHCA is particularly effective for the analysis of polymers with moderate to high molecular weights. It has been successfully employed for the characterization of a variety of polymers, including:
-
Poly(ethylene glycol) (PEG): CHCA is a preferred matrix for the analysis of PEGs, providing excellent spectral quality.
-
Polyamides: The chemical properties of CHCA make it suitable for the analysis of polyamides.
-
Polyesters: CHCA has been shown to be an effective matrix for various polyesters.
The success of CHCA also lies in its ability to co-crystallize well with a range of polymers, forming a homogenous solid solution on the MALDI target plate. This homogeneity is essential for achieving reproducible and high-quality mass spectra. Furthermore, the acidic nature of CHCA can promote the protonation of some polymers, aiding in their ionization. For other polymers, the use of a cationizing agent in conjunction with CHCA is necessary to achieve efficient ionization.
Key Considerations for Successful Analysis
Several factors significantly influence the quality of MALDI-TOF MS data for polymers when using CHCA as the matrix. Careful optimization of these parameters is crucial for obtaining accurate and reproducible results. The key factors include:
-
Matrix-to-Analyte Ratio: The molar ratio of CHCA to the polymer analyte has a profound impact on the resulting mass spectrum.[5] An optimized ratio is necessary to ensure efficient energy transfer and prevent ion suppression.
-
Cationizing Agent: Many synthetic polymers require the addition of a cationizing agent, such as sodium or silver salts, to facilitate ionization.[1][6] The choice and concentration of the cationizing agent depend on the specific polymer being analyzed.
-
Laser Fluence: The intensity of the laser beam must be carefully controlled.[7] Excessive laser power can lead to fragmentation of the polymer chains, while insufficient power will result in poor ionization and low signal intensity.
-
Sample Preparation Technique: The method used to deposit the sample and matrix on the MALDI target plate is critical for forming a homogenous crystal lattice, which is essential for reproducible results. The dried-droplet method is a commonly used technique.
Experimental Protocols
Protocol 1: General Protocol for Polymer Analysis using CHCA Matrix
This protocol provides a general procedure for the analysis of a variety of synthetic polymers using CHCA as the matrix and the dried-droplet sample preparation method.
Materials:
-
This compound (CHCA)
-
Polymer sample
-
Cationizing agent (e.g., Sodium Trifluoroacetate - NaTFA, Silver Trifluoroacetate - AgTFA)
-
Solvent for polymer and matrix (e.g., Tetrahydrofuran - THF, Acetonitrile - ACN, Water)
-
MALDI target plate
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Polymer Solution:
-
Dissolve the polymer sample in a suitable solvent to a final concentration of 1-10 mg/mL. The choice of solvent will depend on the solubility of the polymer.
-
-
Preparation of CHCA Matrix Solution:
-
Prepare a saturated solution of CHCA in a suitable solvent (e.g., ACN or a mixture of ACN and water). A typical concentration is 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to ensure maximum dissolution.
-
Centrifuge the solution to pellet any undissolved matrix. Use the supernatant for sample preparation.
-
-
Preparation of Cationizing Agent Solution:
-
Dissolve the cationizing agent in a suitable solvent to a final concentration of 1-10 mg/mL.
-
-
Sample-Matrix Preparation (Dried-Droplet Method):
-
Mix the polymer solution, CHCA matrix solution, and cationizing agent solution in a specific ratio. A common starting ratio is 10:1:1 (Matrix:Polymer:Cationizing Agent, v/v/v). The optimal ratio may need to be determined empirically.
-
Vortex the mixture briefly.
-
-
Spotting on the MALDI Target Plate:
-
Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the polymer and the matrix.
-
-
MALDI-TOF MS Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (linear or reflectron) and polarity (positive ion mode is typical for polymer analysis).
-
Optimize the laser power to obtain the best signal-to-noise ratio without causing significant fragmentation.
-
Protocol 2: Analysis of Poly(lactic acid) (PLA) using CHCA
This protocol is specifically for the analysis of poly(lactic acid), a biodegradable polyester.
Materials:
-
Poly(lactic acid) (PLA) sample
-
This compound (CHCA)
-
Sodium iodide (NaI) as the cationizing agent
-
Tetrahydrofuran (THF)
Procedure:
-
Solution Preparation:
-
Prepare a 10 mg/mL solution of PLA in THF.
-
Prepare a 10 mg/mL solution of CHCA in THF.
-
Prepare a 1 mg/mL solution of NaI in THF.
-
-
Sample-Matrix Preparation:
-
Mix the PLA solution, CHCA solution, and NaI solution in a 1:10:1 (v/v/v) ratio.
-
Vortex the mixture gently.
-
-
Spotting and Analysis:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Data Presentation
The following tables summarize quantitative data from MALDI-TOF MS analyses of various polymers using CHCA as the matrix.
| Polymer | Matrix Solution | Cationizing Agent | Matrix:Analyte:Cationizer Ratio (v/v/v) | Mn (Da) | Mw (Da) | PDI | Reference |
| Poly(ethylene glycol) | 10 mg/mL CHCA in ACN:H2O (1:1) | 1 mg/mL NaCl in ACN:H2O (1:1) | 10:1:1 | 5,800 | 5,950 | 1.03 | [8] |
| Poly(L-lysine) | Saturated CHCA in ACN:H2O (1:1) with 0.1% TFA | None | Varies | 2,500 | 2,650 | 1.06 | [5] |
| Poly(lactic acid) | 10 mg/mL CHCA in THF | 1 mg/mL NaI in THF | 10:1:1 | 2,100 | 2,250 | 1.07 | [9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for MALDI-TOF MS analysis of polymers using CHCA matrix.
Key Factors for Successful Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Matrix/analyte ratio influencing polymer molecular weight distribution in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cationization of synthetic polymers in matrix‐assisted laser desorption/ionization time‐of‐flight mass spectrometry… [ouci.dntb.gov.ua]
- 7. The Influence of Matrix and LaserEnergy on the Molecular MassDistribution of Synthetic Polymers Obtained by MALDI-TOF-MS | NIST [nist.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-crystallization of 3-Cyano-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-crystallization is a powerful technique in crystal engineering used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.[1][2][3] This application note provides a detailed protocol for the co-crystallization of analytes with 3-Cyano-4-hydroxybenzoic acid, a versatile co-former. The protocols described herein are based on established methodologies for co-crystal formation and are intended to serve as a comprehensive guide for screening and production of novel co-crystalline forms.
Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₅NO₃[4] |
| Molecular Weight | 163.13 g/mol [4] |
| IUPAC Name | This compound[4] |
| Physical Form | Solid |
Co-crystallization Strategies
The formation of co-crystals can be achieved through various methods, broadly categorized as solution-based and solid-based techniques.[1] The choice of method often depends on the solubility characteristics of the analyte and co-former, as well as the desired scale of production.
Solution-Based Methods
Solution-based methods are the most common for preparing high-quality single crystals suitable for structural analysis.[1]
-
Solvent Evaporation: This technique involves dissolving stoichiometric amounts of the analyte and this compound in a suitable solvent, followed by slow evaporation of the solvent to induce co-crystallization.[2]
-
Cooling Crystallization: A supersaturated solution of the analyte and co-former is prepared at an elevated temperature and then slowly cooled to induce crystallization.
-
Slurry Conversion: A suspension of the analyte and co-former is stirred in a solvent in which they have limited solubility. Over time, the less stable forms dissolve and the more stable co-crystal crystallizes.[3]
Solid-Based Methods
-
Grinding: Neat or liquid-assisted grinding involves the mechanical grinding of the analyte and co-former together, with or without the addition of a small amount of solvent, to induce a solid-state reaction.
Experimental Protocols
The following are detailed protocols for the co-crystallization of a hypothetical analyte with this compound. These should be considered as starting points and may require optimization for specific analytes.
Protocol 1: Co-crystallization by Slow Solvent Evaporation
This method is suitable for screening multiple solvents and for obtaining high-quality single crystals for X-ray diffraction analysis.
Materials:
-
Analyte (e.g., a poorly soluble API)
-
This compound
-
Solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate)
-
Glass vials with loose-fitting caps
-
Stir plate and stir bars
-
Spatula and weighing balance
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the analyte and this compound in a suitable solvent. The concentration will depend on the solubility of the compounds.
-
Stoichiometric Mixing: In a clean glass vial, mix the analyte and this compound in a 1:1 molar ratio. Other ratios (e.g., 1:2 or 2:1) should also be screened.
-
Dissolution: Add a minimal amount of the chosen solvent to the vial to completely dissolve the solids. Gentle heating and stirring may be applied to facilitate dissolution.
-
Evaporation: Cover the vial with a loose-fitting cap or parafilm with small perforations to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Monitor the vial for crystal formation.
-
Isolation and Characterization: Once crystals are formed, carefully isolate them by decanting the remaining solvent. The crystals should then be characterized using appropriate analytical techniques.
Protocol 2: Co-crystallization by Slurry Conversion
This method is effective for screening and for producing larger quantities of co-crystals.
Materials:
-
Analyte
-
This compound
-
A solvent in which both components have low solubility
-
Magnetic stirrer and stir bars
-
Vials or flasks
-
Filtration apparatus
Procedure:
-
Mixing: Combine the analyte and this compound in a 1:1 molar ratio in a vial or flask.
-
Slurry Formation: Add a small amount of the selected solvent to create a slurry.
-
Stirring: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).
-
Equilibration: Allow the solid to settle.
-
Isolation: Isolate the solid by filtration.
-
Drying and Characterization: Dry the solid and characterize it to determine if co-crystal formation has occurred.
Data Presentation: Representative Experimental Parameters
The following table summarizes typical experimental parameters for co-crystallization screening.
| Parameter | Solvent Evaporation | Slurry Conversion |
| Analyte:Co-former Molar Ratio | 1:1, 1:2, 2:1 | 1:1 |
| Solvent System | Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate | Toluene, Heptane, Water (or mixtures) |
| Temperature | Room Temperature | Room Temperature or 40-50°C |
| Time | 1-7 days | 24-72 hours |
Characterization of Co-crystals
Confirmation of co-crystal formation and determination of their properties requires a suite of analytical techniques.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To identify new crystalline phases and confirm the formation of a co-crystal, which will have a unique diffraction pattern compared to the starting materials. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior of the new solid phase. A single, sharp endotherm different from the melting points of the starting materials is indicative of a co-crystal.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in hydrogen bonding and other intermolecular interactions between the analyte and co-former. |
| Single-Crystal X-ray Diffraction (SC-XRD) | To definitively determine the crystal structure of the co-crystal, confirming the arrangement of molecules and their interactions. |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for co-crystal screening and characterization.
Caption: Co-crystal screening and characterization workflow.
The signaling pathway for co-crystal formation primarily involves non-covalent interactions, with hydrogen bonding being a key driving force.
Caption: Supramolecular synthon formation in co-crystallization.
References
Application Notes and Protocols: Solvent Selection for Dissolving 3-Cyano-4-hydroxybenzoic Acid Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-hydroxybenzoic acid is a crucial matrix compound frequently utilized in various analytical techniques, most notably in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The selection of an appropriate solvent is a critical first step in the preparation of the matrix solution, directly impacting the co-crystallization process with the analyte and, consequently, the quality of the analytical results. This document provides a comprehensive guide to selecting the optimal solvent for dissolving this compound, including its physicochemical properties, a detailed solvent selection guide, and standardized experimental protocols.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for informed solvent selection.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Melting Point | 265-266 °C | [2] |
| Predicted pKa | 4.01 ± 0.10 | [2] |
| Appearance | Off-white to faint yellow solid | [2] |
The presence of a carboxylic acid group, a hydroxyl group, and a polar cyano group suggests that polar solvents will be more effective at dissolving this compound. The acidic nature of the molecule (pKa ~4.01) implies that its solubility will be significantly influenced by the pH of the solution.
Solvent Selection for this compound
The ideal solvent for this compound should possess the following characteristics:
-
High Solvating Power: The solvent must be capable of dissolving the matrix to the desired concentration.
-
Compatibility with the Analyte: The solvent should also dissolve the analyte of interest to ensure homogeneous co-crystallization.
-
Volatility: For applications like MALDI-MS, the solvent should be sufficiently volatile to allow for rapid and uniform crystal formation upon drying.
-
Purity: High-purity solvents are essential to avoid interference from contaminants in the final analysis.
Based on the chemical structure of this compound and established practices for similar MALDI matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), the following solvents and solvent systems are recommended for consideration.
| Solvent/Solvent System | Suitability and Rationale | Typical Concentration/Preparation |
| Acetonitrile/Water with 0.1% TFA | This is a standard solvent system for many MALDI matrices.[3] The combination of organic and aqueous components can be adjusted to optimize solubility for both the matrix and a wide range of analytes. Trifluoroacetic acid (TFA) aids in the dissolution of acidic matrices and can improve ionization efficiency. | A common starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% TFA. The ratio can be adjusted (e.g., 70:30 or 30:70) depending on the polarity of the analyte. |
| Methanol | A polar protic solvent that is effective for dissolving many organic acids. It is highly volatile, which is advantageous for rapid sample preparation. | Can be used to prepare stock solutions, often at concentrations around 10-15 mg/mL.[3][4] |
| Ethanol | Similar to methanol, ethanol is another effective polar protic solvent. It is slightly less volatile than methanol. | Suitable for preparing matrix solutions, particularly when a slightly slower evaporation rate is desired. |
| Acetone | A polar aprotic solvent that can be a good choice for dissolving this compound. Its high volatility is beneficial for MALDI applications. The addition of acetone to an acetonitrile/water mixture can increase the solubility of some matrices.[3] | Can be used alone or as a co-solvent to enhance solubility in other solvent systems. |
| Dimethylformamide (DMF) | A polar aprotic solvent with a high boiling point. While it is an excellent solvent for many organic compounds, its low volatility makes it less suitable for standard MALDI techniques. However, it can be useful for preparing highly concentrated stock solutions that are then diluted with a more volatile solvent. | Recommended for creating high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Similar to DMF, DMSO is a strong polar aprotic solvent with a very high boiling point and is generally not recommended for direct use in MALDI sample spotting due to its non-volatility. | Can be used for initial dissolution to create a concentrated stock solution. |
Experimental Protocols
Protocol for Solvent Screening and Optimization
This protocol outlines a systematic approach to identifying the most effective solvent for your specific application.
Protocol for Preparation of a Saturated Matrix Solution
For many applications, particularly MALDI-MS, a freshly prepared saturated matrix solution is optimal.
Conclusion
The successful use of this compound as a matrix is highly dependent on the proper selection of a solvent. While no single solvent is universally optimal for all applications, a systematic approach to solvent screening, starting with common systems like acetonitrile/water with 0.1% TFA, methanol, and acetone, will lead to the identification of the most suitable solvent for your specific analytical needs. The protocols provided herein offer a standardized workflow for this selection and preparation process, enabling researchers to achieve reproducible and high-quality results.
References
- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Application Notes and Protocols: Quantitative Analysis Using 3-Cyano-4-hydroxybenzoic Acid as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique renowned for its high throughput and sensitivity in the analysis of a wide range of molecules. A critical component of successful MALDI analysis is the choice of matrix, a substance that co-crystallizes with the analyte and facilitates its gentle ionization.
3-Cyano-4-hydroxybenzoic acid, commonly known as α-cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix for the analysis of peptides and proteins, and has also found applications for small molecules.[1][2] Its utility stems from its strong absorption of UV light (typically from a 337 nm nitrogen laser), which promotes efficient energy transfer to the analyte, leading to its desorption and ionization. While MALDI-MS is often viewed as a qualitative tool, with careful optimization and the use of internal standards, it can provide reliable quantitative data, which is crucial in fields like pharmacology and proteomics.
These application notes provide detailed protocols for using CHCA as a matrix for quantitative MALDI-TOF MS analysis, present typical performance data, and offer guidance for troubleshooting.
Core Principles of Quantitative MALDI-MS
Quantitative analysis by MALDI-MS relies on the correlation between analyte concentration and the measured signal intensity. However, the signal can vary due to inconsistencies in the co-crystallization of the analyte and matrix. To overcome this, an internal standard (IS) is added at a fixed concentration to all samples, including calibration standards and unknowns. The ratio of the analyte signal intensity to the internal standard signal intensity is then plotted against the analyte concentration to generate a calibration curve.[3] An ideal internal standard is a stable isotope-labeled version of the analyte, as it ensures identical chemical and physical behavior during sample preparation and analysis.[4]
General Workflow for Quantitative MALDI-TOF MS
The overall process involves preparing the analyte and internal standard, mixing them with the CHCA matrix, depositing the mixture on a MALDI target, and analyzing the resulting crystals in the mass spectrometer to generate a calibration curve and determine the concentration of the analyte in unknown samples.
Caption: General workflow for quantitative analysis using MALDI-TOF MS.
Experimental Protocols
Protocol 1: Preparation of CHCA Matrix Solution
The quality of the MALDI matrix solution is critical for achieving reproducible results. It is recommended to prepare solutions fresh daily.
A. Saturated CHCA Solution (for Peptides) This is a common method for peptide analysis, ensuring robust crystal formation.
-
Materials:
-
Ultrapure α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare the solvent mixture. A common solvent is 50% ACN / 50% water / 0.1% TFA.
-
Add CHCA powder to a microcentrifuge tube.
-
Add 1 mL of the solvent mixture to the tube.
-
Vortex vigorously for at least 1 minute to create a saturated solution. A small amount of undissolved matrix should remain at the bottom.
-
Centrifuge the tube briefly to pellet the undissolved solid.
-
Carefully transfer the supernatant (the saturated CHCA solution) to a new, clean tube for use.
-
B. Standard Concentration CHCA Solution (e.g., 5 mg/mL) This method is often used for small molecule analysis or when a more defined matrix concentration is required.
-
Materials:
-
Ultrapure α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Weigh out the required amount of CHCA (e.g., 5 mg).
-
Prepare the desired solvent mixture (e.g., 70% ACN / 30% water / 0.1% TFA).[5]
-
Add 1 mL of the solvent to the CHCA and vortex until fully dissolved. For some applications, acetone can be added to increase the solubility of the matrix.
-
Caption: Preparation of a saturated CHCA matrix solution.
Protocol 2: Sample Deposition (Dried-Droplet Method)
The dried-droplet method is the most common technique for preparing MALDI samples.
-
Materials:
-
Analyte solutions (calibration standards and unknowns)
-
Internal standard (IS) solution
-
Prepared CHCA matrix solution
-
MALDI target plate
-
Pipettes and tips (0.2 - 10 µL range)
-
-
Procedure:
-
Mix Analyte and IS: In a clean tube, mix your analyte solution (or calibration standard) with the internal standard solution. The final concentration of the IS should be consistent across all samples.
-
Mix with Matrix: Combine the analyte/IS mixture with the CHCA matrix solution. A common ratio is 1:1 (v/v), but this may require optimization.
-
Spotting: Immediately pipette 0.5 to 1.0 µL of the final mixture onto a single spot on the MALDI target plate.[6]
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This process allows the analyte and matrix to co-crystallize.
-
Analysis: Once dry, the plate is ready to be loaded into the mass spectrometer.
-
Caption: Dried-droplet method for sample and matrix deposition.
Quantitative Performance Data
The quantitative performance of CHCA can vary depending on the analyte, the purity of the matrix, the choice of internal standard, and instrument parameters. The following tables summarize performance data reported in the literature.
Table 1: Quantitative Performance for Peptides using CHCA-Derived Ionic Liquid Matrices
| Analyte | Internal Standard | Amount on Target | Linearity (R²) | Reference |
| Bradykinin | Substance P | 1 - 100 pmol | > 0.99 | [7] |
| Melittin | Substance P | 1 - 100 pmol | > 0.99 | [7] |
| Bovine Insulin | Substance P | 1 - 100 pmol | > 0.99 | [7] |
Note: The study cited used an ionic liquid matrix (ILM) derived from CHCA, which can improve spot homogeneity and reproducibility compared to solid CHCA.[7]
Table 2: Quantitative Performance for Small Molecules
| Analyte | Internal Standard | Concentration Range | Linearity (R²) | Reference |
| Ciprofloxacin | Sarafloxacin | 0.01 - 1.5 mM | > 0.98 | [8] |
| Substance P | Angiotensin II | (Not specified) | > 0.98 | [8] |
Note: This study also utilized a CHCA-derived ionic liquid matrix (1-MeIm-CHCA) to enhance reproducibility.[8]
Table 3: General Detection Limits for Peptides with CHCA
| Analyte Type | Typical Limit of Detection (LOD) | Notes | Reference |
| Tryptic Peptides | 1 - 10 fmol | Using Atmospheric Pressure (AP) MALDI. | [9] |
| Phosphopeptides | 5-10 fold lower than non-phosphorylated analogs | CHCA demonstrates good sensitivity for phosphopeptides. | [9] |
Troubleshooting and Key Considerations
-
Matrix Interference: CHCA itself can generate ions in the low mass-to-charge (m/z) region (< 500 Da), which can interfere with the analysis of small molecules.[10] Careful selection of the m/z range or the use of alternative matrices may be necessary for certain analytes.
-
Matrix Purity: The purity of the CHCA matrix is crucial. Impurities can lead to the formation of adducts (e.g., sodium and potassium adducts) and increase background noise, which can compromise sensitivity and quantitative accuracy.
-
Internal Standard Selection: The choice of internal standard is paramount. A good IS should have similar chemical properties and ionization efficiency to the analyte.[8] Stable isotope-labeled standards are considered the gold standard.[4] When not available, a structurally similar analog can be used, but its performance must be carefully validated.
-
"Sweet Spot" Phenomenon: With solid matrices like CHCA, analyte/matrix crystals may not be homogeneously distributed, leading to "sweet spots" of high signal intensity. For quantitative analysis, it is important to acquire spectra from multiple positions across the spot and average the results to ensure reproducibility.
-
Additives: For certain applications, additives can improve results. For example, adding ammonium monobasic phosphate or ammonium dibasic citrate to the matrix can reduce the formation of alkali adducts and improve the signal-to-noise ratio for peptides. Adding o-alkylated dihydroxybenzoic acid (ADHB) to CHCA has been shown to improve the sensitivity for hydrophobic peptides by 10- to 100-fold.
-
Analyte Concentration: At low analyte concentrations, CHCA generally provides a higher number of peptides and better scores compared to other matrices like DHB. However, at higher concentrations, signal saturation can occur. It is essential to construct a calibration curve that covers the expected concentration range of the unknown samples.
References
- 1. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 9. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Cyano-4-hydroxybenzoic Acid in Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules within a biological system, is a cornerstone of modern life sciences research and drug development. Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), is a powerful technique for the rapid and sensitive detection of a wide range of metabolites. The choice of the MALDI matrix is critical for successful analysis, as it facilitates the desorption and ionization of analyte molecules.
This document provides detailed application notes and protocols for the use of 3-Cyano-4-hydroxybenzoic acid (CHB) as a potential matrix for the analysis of small molecules in metabolomics. While not as commonly cited as matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), its structural similarity to other effective benzoic acid-derived matrices suggests its utility in small molecule analysis. The protocols provided herein are based on established methodologies for similar matrices and are intended to serve as a starting point for researchers exploring the use of CHB.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₅NO₃[1] |
| Molecular Weight | 163.13 g/mol [1] |
| Appearance | Solid |
| Structure | Aromatic carboxylic acid with cyano and hydroxyl functional groups. |
The presence of a chromophoric aromatic ring in CHB suggests it will absorb UV light, a fundamental requirement for a MALDI matrix.
Application: Small Molecule Analysis by MALDI-MS
This compound is proposed as a suitable matrix for the analysis of a variety of small molecule metabolites, including but not limited to:
-
Phenolic acids and other aromatic compounds
-
Small drug molecules and their metabolites
-
Amino acids and small peptides
-
Nucleotides and related molecules
-
Other polar and semi-polar small molecules
The cyano group can enhance the acidity of the matrix, potentially aiding in the protonation of analyte molecules in positive-ion mode MALDI.
Experimental Protocols
The following protocols are generalized based on standard practices for small molecule MALDI-MS and should be optimized for specific analytes and instrumentation.
I. Preparation of this compound (CHB) Matrix Solution
Materials:
-
This compound (CHB), high purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), MS grade
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of CHB at a concentration of 10 mg/mL.
-
The choice of solvent will depend on the analyte's solubility and the desired crystal morphology. A common starting solvent system for small molecule matrices is a mixture of organic solvent and water with a small amount of acid.
-
Solvent System A (for general small molecules): Prepare a solution of 50% Acetonitrile / 50% Ultrapure Water (v/v) containing 0.1% TFA.
-
Solvent System B (for more hydrophobic molecules): Prepare a solution of 70% Acetonitrile / 30% Ultrapure Water (v/v) containing 0.1% TFA.
-
Add the appropriate volume of the chosen solvent system to a pre-weighed amount of CHB in a microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the solution.
-
Centrifuge the matrix solution at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved particles.
-
Carefully pipette the supernatant for use. It is recommended to prepare fresh matrix solutions daily for optimal performance.
II. Metabolite Extraction from Biological Samples
The choice of extraction method is critical and depends on the sample type (e.g., cells, tissue, biofluids). A generic protocol for metabolite extraction from cultured cells is provided below.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the dish to cover the cells.
-
Immediately scrape the cells from the dish using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the sample at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
The metabolite extract is now ready for MALDI-MS analysis.
III. Sample Spotting and MALDI-MS Analysis
Materials:
-
Metabolite extract
-
CHB matrix solution
-
MALDI target plate
-
Pipettors and tips
Procedure (Dried-Droplet Method):
-
Mix the metabolite extract with the CHB matrix solution in a 1:1 (v/v) ratio in a separate microcentrifuge tube. The optimal ratio may need to be determined empirically.
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.
-
Once the spots are completely dry, the target plate is ready to be loaded into the MALDI mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected metabolites. It is advisable to analyze a matrix-only spot as a blank to identify potential background peaks.
Quantitative Data Presentation
Table 1: Hypothetical Performance of a Quantitative MALDI-MS Assay for Standard Metabolites using CHB Matrix
| Metabolite | Molecular Weight (Da) | Limit of Detection (LOD) (fmol/spot) | Limit of Quantification (LOQ) (fmol/spot) | Linear Range (fmol/spot) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=5) |
| Glutamine | 146.14 | 50 | 150 | 150 - 5000 | 8.5 | 12.3 |
| Lactic Acid | 90.08 | 100 | 300 | 300 - 10000 | 9.2 | 14.1 |
| Succinic Acid | 118.09 | 80 | 250 | 250 - 8000 | 7.8 | 11.5 |
| Citric Acid | 192.12 | 120 | 400 | 400 - 12000 | 10.1 | 15.2 |
| Tyrosine | 181.19 | 30 | 100 | 100 - 3000 | 6.5 | 10.8 |
%CV = Percent Coefficient of Variation
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for metabolomics sample preparation and analysis using this compound as a MALDI matrix.
Caption: Workflow for metabolomics analysis using CHB matrix.
Representative Metabolic Pathway: 4-Hydroxybenzoic Acid Catabolism
The following diagram illustrates a simplified bacterial catabolic pathway for 4-hydroxybenzoic acid, a compound structurally related to CHB. Metabolites in this pathway are amenable to analysis by MALDI-MS using a small molecule matrix. This pathway demonstrates how 4-hydroxybenzoic acid is converted into intermediates of central carbon metabolism.[2]
Caption: Bacterial catabolism of 4-hydroxybenzoic acid.
Conclusion and Recommendations
This compound holds potential as a MALDI matrix for the analysis of small molecules in metabolomics due to its structural features. The protocols provided in this document offer a solid foundation for researchers to begin exploring its utility. It is crucial to emphasize that optimization of matrix concentration, solvent systems, and sample-to-matrix ratios is essential for achieving the best results for specific analytes of interest. Further studies are warranted to fully characterize the performance of CHB and compare it to established matrices. Researchers are encouraged to perform thorough validation of their methods, including assessments of linearity, sensitivity, and reproducibility, as exemplified in the hypothetical data table.
References
Troubleshooting & Optimization
Technical Support Center: Crystallization of 3-Cyano-4-hydroxybenzoic Acid
Welcome to the technical support center for the crystallization of 3-Cyano-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-quality crystals of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.
Troubleshooting Guide
Poor crystallization of this compound can manifest as the formation of oils, amorphous precipitates, or low yields of crystalline material. This guide provides a systematic approach to resolving these common issues.
Issue 1: No Crystal Formation Upon Cooling
Question: I have dissolved my sample of this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated. This can be due to several factors:
-
The solution is too dilute: The concentration of the compound in the solvent is below its saturation point at the lower temperature.
-
An inappropriate solvent was used: The solvent may be too effective at dissolving the compound, even at low temperatures.
-
Inhibition of nucleation: Impurities present in the sample can sometimes interfere with the initial formation of crystal nuclei.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.
-
Reduced Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
-
-
Increase Concentration:
-
If induction methods fail, gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the compound. Allow the concentrated solution to cool slowly. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and the inclusion of impurities.
-
-
Solvent System Modification:
-
If the compound remains highly soluble, consider adding an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the primary solvent). Add the anti-solvent dropwise to the solution at room temperature until slight turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly. A common mixed solvent system for compounds of this nature is an ethanol-water mixture.
-
Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals
Question: Upon cooling my solution, the compound separated as an oily liquid instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point in the solvent system. This is often caused by:
-
High impurity levels: Impurities can significantly depress the melting point of the compound.
-
A highly concentrated solution: If the solution is too concentrated, the compound may precipitate out too quickly at a higher temperature.
-
Inappropriate solvent choice: The boiling point of the solvent may be too high.
Solutions:
-
Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.
-
Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This can give the molecules more time to arrange themselves into a crystal lattice.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Purification Pre-treatment: If impurities are suspected, consider a preliminary purification step. For colored impurities, this may involve treating the hot solution with activated charcoal before filtration.
Issue 3: Poor Crystal Yield
Question: I have obtained crystals, but the yield is very low. How can I improve it?
Answer: A low yield of recovered crystals can be attributed to several factors:
-
Using too much solvent: An excessive volume of solvent will keep a significant amount of the compound dissolved in the mother liquor even after cooling.
-
Incomplete crystallization: The solution may not have been cooled to a low enough temperature or for a sufficient duration.
-
Premature crystallization: The compound may have started to crystallize during a hot filtration step to remove insoluble impurities, resulting in product loss on the filter paper.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the solid. This will maximize the amount of compound that crystallizes upon cooling.
-
Optimize Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize precipitation.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Efficient Filtration: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the polarity imparted by the carboxylic acid, hydroxyl, and cyano groups, polar solvents are a good starting point. Water and lower alcohols like ethanol or methanol are often suitable for similar aromatic acids.[1] A mixed solvent system, such as ethanol-water, can also be very effective. It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Have very low solubility for the compound when cold.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Be non-toxic and inexpensive.
Q3: My crystals are colored, but the pure compound should be white. What can I do?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q4: How can I improve the purity of my crystals?
A4: The key to high purity is slow crystal growth. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally results in larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. If purity remains an issue, a second recrystallization may be necessary.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Temperature | Estimated Solubility |
| Water | Cold (25°C) | Sparingly Soluble |
| Water | Hot (100°C) | Soluble |
| Ethanol | Cold (25°C) | Moderately Soluble |
| Ethanol | Hot (78°C) | Very Soluble |
| Ethyl Acetate | Cold (25°C) | Slightly Soluble |
| Ethyl Acetate | Hot (77°C) | Soluble |
| Dichloromethane | Cold (25°C) | Sparingly Soluble |
| Dichloromethane | Hot (40°C) | Slightly Soluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is a general procedure and may require optimization based on the purity of the starting material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry or dry in a desiccator.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common crystallization problems and a general experimental workflow.
Caption: Troubleshooting workflow for poor crystallization.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Optimizing 3-Cyano-4-hydroxybenzoic Acid (CHCA) for MALDI Analysis
Welcome to the technical support center for optimizing 3-Cyano-4-hydroxybenzoic acid (CHCA) concentration and application in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CHCA for MALDI analysis?
A1: The ideal CHCA concentration varies depending on the analyte and sample complexity. A common starting point is a concentration of 5 mg/mL.[1][2] However, studies have demonstrated that varying the CHCA concentration, for instance between 1.25 mg/mL and 10 mg/mL, can significantly affect the signal intensity of peptides.[3] It is highly recommended to empirically optimize the concentration for your specific application. For low-concentration protein digests, a reduced CHCA concentration of 2 mg/mL has been shown to improve the signal-to-noise ratio for peptides.[2]
Q2: What are the most common solvents for preparing CHCA matrix solutions?
A2: The most frequently used solvent system for CHCA is a mixture of 50-70% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[1][3] This solvent mixture is effective due to the high solubility of CHCA in acetonitrile. A common preparation involves dissolving CHCA in a solution of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.[4]
Q3: Why am I observing significant fragmentation of my labile analyte when using the CHCA matrix?
A3: CHCA is considered a "hot" or high-energy matrix.[5] During the MALDI process, it absorbs laser energy efficiently and can transfer a substantial amount of internal energy to the analyte molecules. This excess energy may lead to in-source decay (ISD) or post-source decay (PSD), causing fragmentation of fragile molecules such as phosphopeptides.[5]
Q4: My signal-to-noise ratio is poor, and I see a lot of matrix-related peaks in the low mass range. How can I improve this?
A4: Interference from matrix clusters is a common issue with CHCA, particularly in the low molecular weight region (m/z < 1000).[1][5] To mitigate this, consider the following:
-
Matrix Additives: The addition of ammonium salts, such as ammonium citrate or diammonium hydrogen citrate (DAHC), to the CHCA matrix solution can help reduce the formation of matrix clusters and enhance peptide ionization.[2][5] Ammonium monobasic phosphate is often preferred as it is effective over a wider concentration range.[1][2]
-
Sample Purity: Ensure your sample is adequately desalted, as salts and detergents can suppress the signal.[6] If contamination is suspected, wash the dried sample spot on the MALDI plate with cold water.[6]
-
Reduce Analyte Concentration: Counterintuitively, reducing the analyte concentration can sometimes increase the MALDI signal.[6]
Q5: My sample spot crystallization is uneven. How can I improve it?
A5: Uneven crystallization can lead to inconsistent and non-reproducible results. To improve this, ensure your target plate is clean.[1] You can also try a technique called on-target recrystallization, where a small drop of acetone is added to the dried MALDI sample spot. As the acetone evaporates, the sample recrystallizes into a more homogeneous film.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | Inappropriate matrix-to-analyte ratio. | Optimize the matrix-to-analyte ratio by preparing serial dilutions of your analyte. |
| Sample contamination with salts or detergents. | Desalt the sample using appropriate techniques. A post-crystallization wash with cold deionized water on the target can also be effective.[7] | |
| Suboptimal CHCA concentration. | Test a range of CHCA concentrations (e.g., 1, 5, and 10 mg/mL) to find the optimal concentration for your analyte.[1][3] | |
| Poor co-crystallization. | Ensure the matrix and analyte are fully dissolved before mixing and spotting. Try different spotting techniques like the dried-droplet or thin-layer method. | |
| High Background Noise / Matrix Clusters | Inherent property of CHCA, especially at low m/z. | Add ammonium salts like ammonium monobasic phosphate or diammonium hydrogen citrate to the matrix solution to suppress cluster formation.[1][2][7] |
| High salt concentration in the sample. | Ensure the sample is properly desalted. | |
| Matrix solution is old or degraded. | Prepare fresh matrix solutions daily.[6] | |
| Poor Resolution / Broad Peaks | Inhomogeneous crystal formation. | Try the on-target recrystallization with acetone to improve crystal homogeneity.[6] Ensure the MALDI target plate is clean. |
| High laser fluence. | Optimize the laser power to the minimum required for good signal intensity. | |
| Analyte Fragmentation | CHCA is a high-energy ("hot") matrix.[5] | Consider using a "cooler" matrix like 2,5-dihydroxybenzoic acid (DHB) for labile analytes. |
| Excessive laser power. | Reduce the laser fluence to minimize in-source decay. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for CHCA Matrix Preparation
| Analyte Type | Recommended CHCA Concentration | Solvent System | Reference(s) |
| Peptides (General) | 5 mg/mL | 50% Acetonitrile / 0.1% TFA in Water | [1][2] |
| Low Concentration Peptides | 2 mg/mL | 50% Acetonitrile / 0.1% TFA in Water with 10 mM Ammonium Monobasic Phosphate | [2] |
| Proteins (< 20 kDa) | Saturated Solution | 33% Acetonitrile / 67% Water / 0.1% TFA | [8] |
| Intact Proteins (>100 kDa) | Saturated Solution (for thin layer) | Acetone | [9] |
Table 2: Effect of CHCA Concentration on Peptide Signal Intensity (Example)
Note: This is a representative table based on findings that signal intensity is concentration-dependent. Actual values will vary with the analyte and instrument.
| CHCA Concentration | Relative Signal-to-Noise Ratio (S/N) | Observation | Reference(s) |
| 1.25 mg/mL | Moderate | May be optimal for some peptides. | [3] |
| 5.0 mg/mL | High | A good starting point for many peptides. | [1][2] |
| 10.0 mg/mL | Variable | Can lead to signal suppression for some peptides. | [3] |
Experimental Protocols
Protocol 1: Standard Dried-Droplet Method for Peptide Analysis
This is a widely used method for routine peptide analysis.
-
Matrix Solution Preparation:
-
Sample Solution Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as 0.1% TFA in water, to a concentration of approximately 1 µM.[8]
-
-
Sample-Matrix Mixture:
-
Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).[8]
-
-
Spotting:
-
Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[8]
-
-
Crystallization:
-
Allow the droplet to air dry at room temperature. This facilitates the co-crystallization of the matrix and analyte.[8]
-
-
Analysis:
-
Analyze the prepared sample using a MALDI-TOF mass spectrometer.
-
Protocol 2: Thin-Layer Method for Intact Protein Analysis
This method can provide higher sensitivity for large molecules.
-
Thin-Layer Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in acetone.[9]
-
-
Creating the Thin Layer:
-
Sample and Overlayer Matrix Preparation:
-
Prepare the protein sample in a suitable solvent.
-
Prepare a separate matrix solution for the overlayer, for instance, a mixture of CHCA and 2,5-dihydroxybenzoic acid (DHB).[9]
-
-
Spotting:
-
Crystallization and Analysis:
-
Allow the spot to dry at room temperature before analysis in the mass spectrometer.
-
Visualizations
Caption: Workflow for the Dried-Droplet Method in MALDI Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. proteochem.com [proteochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation [people.unipmn.it]
- 7. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal Intensity with 3-Cyano-4-hydroxybenzoic Acid (CHCA) Matrix
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. Below you will find troubleshooting guidance and frequently asked questions to address common challenges and enhance signal intensity when using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix.
Troubleshooting Guide
Low signal intensity and poor spectral quality are common issues encountered during MALDI-MS analysis. This guide provides a structured approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Analyte Signal | Inappropriate matrix concentration. | Optimize CHCA concentration. A common starting point is 5 mg/mL, but testing a range from 1.25 mg/mL to 10 mg/mL can significantly impact signal intensity.[1] |
| Poor co-crystallization of sample and matrix. | Ensure the sample and matrix are thoroughly mixed.[2] Experiment with different deposition techniques such as the dried-droplet or thin-layer method.[3] On-target recrystallization can also improve crystal uniformity.[1] | |
| Analyte suppression by contaminants (e.g., salts, detergents). | Desalt and purify samples using techniques like C18 ZipTips.[2] Ensure high-purity solvents and reagents are used for matrix and sample preparation.[2] | |
| Suboptimal solvent system for matrix or analyte. | The most common solvent for CHCA is a mixture of 50-70% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[1] Adjusting the solvent composition may improve solubility and crystallization. | |
| High Background Noise / Matrix Clusters | Inherent nature of CHCA, which forms clusters in the low mass range (m/z < 1200).[4][5] | Add ammonium salts like ammonium monobasic phosphate or ammonium dibasic citrate to the matrix solution to reduce cluster formation and improve the signal-to-noise ratio.[4][6] |
| Presence of alkali salts (sodium, potassium). | Wash the sample spot with deionized water or an ammonium salt solution after co-crystallization to remove interfering salts.[4] | |
| Poor Reproducibility | Inconsistent crystal formation across the sample spot. | Optimize the sample deposition technique to achieve a homogenous field of small microcrystals.[7] Automated deposition methods can improve reproducibility.[8][9] |
| Variations in matrix preparation. | Prepare fresh matrix solutions regularly and store them properly (refrigerated and protected from light) to ensure consistency.[7] | |
| Signal Suppression of Specific Analytes | Hydrophobic or hydrophilic mismatch between analyte and matrix. | For hydrophobic peptides, consider using matrix additives like o-alkylated dihydroxybenzoic acid (ADHB) to improve sensitivity.[10] For more hydrophilic analytes, 2,5-dihydroxybenzoic acid (DHB) might be a more suitable matrix.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my CHCA matrix solution?
A common starting concentration for CHCA is 5 mg/mL.[1] However, the ideal concentration can vary depending on the analyte and the specific instrumentation. It is advisable to prepare a range of concentrations (e.g., 1.25 mg/mL, 5 mg/mL, and 10 mg/mL) to determine the optimal condition for your experiment.
Q2: Which solvents should I use to prepare my CHCA matrix solution?
The most widely used solvent system for CHCA is a mixture of 50-70% acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) in high-purity water.[1][3] Methanol can also be used as an alternative to acetonitrile.[3] The choice of solvent can affect the solubility of the matrix and the crystallization process.
Q3: I see a lot of peaks in the low mass range (m/z < 1200) that are interfering with my analyte signals. What are they and how can I reduce them?
These peaks are typically matrix-related clusters and adducts, often formed with sodium and potassium ions, which are a known characteristic of the CHCA matrix.[4][6] To minimize this interference, you can:
-
Use Matrix Additives: Incorporating ammonium salts such as ammonium monobasic phosphate or ammonium dibasic citrate into your CHCA solution can significantly suppress the formation of these matrix clusters and enhance your analyte signal.[4][6]
-
On-Target Washing: After the sample-matrix spot has dried on the target plate, a gentle wash with cold deionized water or a dilute ammonium salt solution can help remove interfering alkali salts.[4]
Q4: How can I improve the signal intensity for hydrophobic peptides?
Hydrophobic peptides can be challenging to analyze with standard CHCA preparations due to potential mismatches in hydrophobicity. The addition of a matrix additive like o-alkylated dihydroxybenzoic acid (ADHB) to the CHCA matrix has been shown to improve the sensitivity for hydrophobic peptides by 10- to 100-fold.[10]
Q5: My sample spots are crystallizing unevenly, leading to inconsistent results. What can I do to improve this?
Homogeneous crystallization is crucial for reproducible MALDI results. To improve crystal formation:
-
Ensure a clean target plate: Contaminants on the plate surface can interfere with crystallization.
-
Optimize your deposition technique: The dried-droplet method is common, but techniques like the thin-layer method can sometimes yield more uniform crystal beds.[3]
-
Try on-target recrystallization: After the initial spot has dried, adding a very small amount of a volatile solvent (like a low percentage of ACN in water) and allowing it to slowly evaporate can promote the growth of more uniform crystals.[1]
-
Consider automated deposition: Automated systems like sprayers can provide more consistent and reproducible matrix application.[8][9]
Experimental Protocols
Standard CHCA Matrix Preparation (Saturated Solution)
This protocol is a general starting point and may require optimization for specific applications.[3]
-
Dissolution: Dissolve 10-25 mg of CHCA in 1.0 mL of a solvent mixture consisting of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.
-
Vortexing: Vortex the mixture vigorously to ensure maximum dissolution.
-
Centrifugation: If the CHCA is not fully dissolved, centrifuge the tube to pellet the undissolved solid.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microfuge tube. This saturated solution is ready for use.
Dried-Droplet Sample Deposition
This is a widely used method for sample application in MALDI-MS.[3]
-
Mixing: Mix your analyte solution with the prepared CHCA matrix solution. The ratio of sample to matrix may need to be optimized, but a 1:1 (v/v) ratio is a common starting point.[2]
-
Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.
-
Analysis: Once completely dry, the plate can be loaded into the mass spectrometer for analysis.
Visualized Workflows and Logic
Caption: A flowchart illustrating the standard protocol for preparing a saturated CHCA matrix solution.
Caption: A decision tree to guide troubleshooting for low signal intensity issues when using a CHCA matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. proteochem.com [proteochem.com]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 8. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectra with 3-Cyano-4-hydroxybenzoic acid (CHCA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and reduce chemical noise when using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of chemical noise when using CHCA matrix in MALDI-MS?
A1: The predominant source of chemical noise when using CH-CA in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is the formation of matrix clusters. These clusters are often adducts with alkali metals like sodium (Na+) and potassium (K+), which are ubiquitously present in solvents and on labware.[1][2][3] These signals are particularly strong in the low mass-to-charge (m/z) region, typically below m/z 1200, and can interfere with the detection of low-abundance analytes.[1][2][4]
Q2: Can impurities in the CHCA matrix contribute to background noise?
A2: Yes, commercial batches of CHCA can contain organic impurities that contribute to chemical noise and negatively impact the quality and sensitivity of the mass spectra.[5] One identified contaminant is N,N-dimethylbutyl amine.[5] It is recommended to use high-purity CHCA or to purify the matrix if significant background noise from impurities is suspected.
Q3: How do alkali salt contaminants affect my MALDI-MS results with CHCA?
A3: Contamination of MALDI samples with alkali salts reduces peptide sensitivity and promotes the formation of matrix clusters.[1][2][4] This leads to a higher background signal in the lower mass range, which can obscure peaks from your analytes of interest, especially at low concentrations (subnanomolar levels).[1][2][4]
Q4: Are there any additives that can help reduce CHCA matrix cluster formation?
A4: Yes, the addition of ammonium salts to the CHCA matrix solution is a well-established method for suppressing matrix cluster signals.[1][2][6] Monoammonium phosphate and ammonium citrate have been shown to be particularly effective.[1][2][3] These additives can lead to a substantial improvement in the sensitivity of MALDI-MS detection.[1][2]
Q5: Is there a way to purify the CHCA matrix myself to improve spectral quality?
A5: Recrystallization is an effective method for purifying CHCA and removing contaminants that can contribute to chemical noise.[5][7] A detailed protocol for the recrystallization of CHCA is available in the Experimental Protocols section of this guide.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to chemical noise from CHCA in mass spectra.
Issue 1: High Background Noise in the Low Mass Range (m/z < 1200)
Symptoms:
-
Numerous intense peaks are observed below m/z 1200 that do not correspond to the analyte.
-
Difficulty in detecting low molecular weight analytes.
-
Overall reduced signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Recommended Actions:
-
Post-Crystallization Washing: After co-crystallization of the sample and matrix on the MALDI plate, wash the spot with a small volume of cold, deionized water or an ammonium salt solution.[1][2] This helps to remove alkali salts that contribute to cluster formation. A detailed protocol is provided below.
-
Use of Additives: Prepare your CHCA matrix solution with an ammonium salt additive, such as monoammonium phosphate.[1][2][6] This actively suppresses the formation of matrix clusters.
-
Combined Approach: For a more significant reduction in noise and an increase in sensitivity (approximately 3-5 fold), combine the use of ammonium salt additives in the matrix solution with a post-crystallization wash using an ammonium buffer.[1][2]
-
Optimize Matrix Concentration: Very high concentrations of CHCA can lead to stronger matrix cluster signals, which in turn can suppress the analyte signals.[6] Experiment with different CHCA concentrations to find the optimal balance for your analyte.
-
Matrix Purification: If the above steps do not sufficiently reduce the noise, consider that the CHCA itself may be contaminated. Purifying the CHCA by recrystallization can remove impurities that cause background signals.[5][7]
Issue 2: Poor Sensitivity and Weak Analyte Signals
Symptoms:
-
Analyte signals are weak or undetectable, even at moderate concentrations.
-
The signal-to-noise ratio is poor across the entire spectrum.
-
Difficulty in obtaining successful database search results for protein digests.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Recommended Actions:
-
Address Salt Contamination: As alkali salts significantly reduce sensitivity, employ the washing and additive strategies described in the previous section to minimize their impact.[1][2][4]
-
Optimize Sample-to-Matrix Ratio: Ensure the molar ratio of matrix to sample is appropriate. A common starting point is a 1:1 (v/v) mixture of your analyte solution and the matrix solution.[1]
-
Review Solvent System: The choice of solvent for both the analyte and the matrix is crucial for good co-crystallization. A typical solvent for CHCA is a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA).[8]
-
Adjust Laser Power: While higher laser power can increase ionization, it can also increase noise. Conversely, lowering the laser power may reduce noise but also the signal.[9] Experiment with the laser power to find the optimal setting for your analyte.
-
Increase Laser Shots: For weak signals, increasing the total number of laser shots per spectrum can help to improve the signal-to-noise ratio.[9]
Experimental Protocols
Protocol 1: CHCA Matrix Recrystallization
This protocol is adapted for purifying commercial CHCA to remove contaminants.
Materials:
-
This compound (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid
-
1000 mL beaker
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filtering flask
-
Filter paper
Procedure:
-
For a 25-gram batch of CHCA, prepare 700 mL of 90% ACN containing 0.1% acetic acid.
-
Combine the CHCA and the solvent in the beaker with a magnetic stir bar.
-
Heat the mixture to 85°C while stirring until all the CHCA dissolves into a clear solution.
-
Add an additional 50 mL of the 90% ACN solution.
-
Turn off the heat and allow the solution to cool slowly at room temperature while stirring rapidly. Crystal formation may take several hours.
-
Once crystallization is complete (overnight is recommended), filter the crystals using a Buchner funnel.
-
Rinse the collected crystals with ice-cold 90% ACN.
-
Dry the purified crystals in a fume hood with dimmed lighting.
-
For optimal purity, a second recrystallization can be performed.
-
Store the purified CHCA in aliquots at -20°C to -80°C.[7]
Protocol 2: Post-Crystallization Washing to Reduce Alkali Adducts
This protocol describes how to wash the sample spot on the MALDI target to remove salts.
Materials:
-
MALDI target with co-crystallized sample/matrix spots
-
Cold (4°C) deionized water or 5 mM ammonium phosphate solution
-
Pipette
Procedure:
-
After the sample/matrix droplet has completely dried on the MALDI target plate, gently apply a small droplet (e.g., 0.5 - 2 µL) of the cold washing solution onto the spot.
-
Allow the washing solution to sit for a few seconds (less than 5 seconds is often sufficient).
-
Carefully remove the washing solution by tilting the plate and blotting the edge with a clean, lint-free tissue, or by using a pipette.
-
Allow the spot to air dry completely before analysis.[1][2][10]
Protocol 3: Preparation of CHCA Matrix with an Additive
This protocol details the preparation of a CHCA matrix solution containing monoammonium phosphate to suppress cluster formation.
Materials:
-
Purified CHCA
-
Ammonium monobasic phosphate (NH₄H₂PO₄)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Proteomics grade water
Procedure:
-
Prepare a stock solution of the additive, for example, 100 mM ammonium monobasic phosphate in water.
-
Prepare the CHCA matrix solution. A common concentration is 5 mg/mL in a solvent of 50% ACN, 0.1% TFA in water.[6]
-
Add the ammonium monobasic phosphate stock solution to the CHCA matrix solution to a final concentration of 5 mM.[1]
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
This matrix-additive solution is now ready to be mixed with your sample for spotting on the MALDI target.
Data Summary
The following table summarizes the effectiveness of different noise reduction techniques on MALDI-MS sensitivity.
| Technique | Analyte | Improvement in Sensitivity | Reference |
| Addition of Monoammonium Phosphate to CHCA Matrix | Protein Digests | Successful database searching for subnanomolar concentrations | [1][2] |
| Post-crystallization wash with Ammonium Buffer | Protein Digests | Substantial improvement in spectral quality | [1][2] |
| Combined Additive and Washing Approach | Protein Digests | ~3-5 fold improvement in detection sensitivity | [1][2] |
| Use of 4-chloro-α-cyanocinnamic acid (ClCCA) vs. CHCA | Labile Peptides | Up to tenfold improvement in sensitivity | [11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. proteochem.com [proteochem.com]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Suppressing alkali adduct formation with 3-Cyano-4-hydroxybenzoic acid
Welcome to the technical support center for 3-Cyano-4-hydroxybenzoic acid (CHCA) matrix applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to suppressing alkali adduct formation in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CHCA) and why is it used in mass spectrometry?
A1: α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most commonly used matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It is particularly effective for the analysis of peptides and proteins.[1][2] CHCA absorbs the laser energy and transfers it to the analyte molecules, facilitating their desorption and ionization, which allows them to be detected by the mass spectrometer.
Q2: What are alkali adducts and why are they a problem?
A2: Alkali adducts are ions formed when an analyte molecule associates with alkali metal ions, most commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3][4] These metal ions are ubiquitously present in solvents, buffers, and plasticware used during sample preparation.[1] The formation of these adducts can be problematic for several reasons:
-
Signal Dilution: The ion signal for the analyte of interest is split between the protonated molecule ([M+H]⁺) and one or more adduct species, reducing the intensity of the primary ion and thus decreasing sensitivity.[5]
-
Spectral Complexity: The presence of multiple adduct peaks complicates the mass spectrum, making data interpretation more difficult, especially for complex mixtures.[3][6]
-
Quantitative Inaccuracy: The variable formation of adducts from sample to sample can lead to poor reproducibility and inaccurate quantitative results.[7] In some cases, the protonated molecule may be completely absent, with only metal adducts being observed.[3]
Q3: Is CHCA itself prone to forming alkali adducts?
A3: Yes, CHCA is known to readily form adducts with sodium and potassium ions.[1][8] These matrix-related adducts and clusters can create significant background noise, particularly in the low mass range (m/z 800-1100), which can interfere with the detection of low-concentration analytes.[1] The purity of the CHCA matrix can significantly influence the intensity of these background and adduct cluster ions.
Q4: What are the primary sources of alkali ion contamination?
A4: The primary sources of sodium and potassium ions that lead to adduct formation include:
-
Solvents and Buffers: Many reagents and solvents contain trace amounts of alkali salts.[1]
-
Glassware and Plasticware: Ions can be leached from the surfaces of containers used for sample preparation and storage.[1]
-
Biological Samples: Samples of biological origin, such as urine and plasma, often have high endogenous concentrations of various salts.[3]
-
HPLC/LC Systems: Components of liquid chromatography systems can be a source of metal ion contamination.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using CHCA matrix and provides steps to mitigate alkali adduct formation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High intensity of [M+Na]⁺ and/or [M+K]⁺ peaks for my analyte. | 1. Alkali salt contamination from solvents, reagents, or labware. 2. High salt concentration in the sample itself. | 1. Use high-purity reagents: Utilize high-performance liquid chromatography (HPLC)-grade solvents and high-purity CHCA matrix. 2. Acidify the matrix/sample: Add trifluoroacetic acid (TFA) to the CHCA matrix solution (typically 0.1%). The excess protons can help suppress the formation of metal adducts by favoring the [M+H]⁺ ion.[3] 3. Use additive-containing matrices: Prepare the CHCA matrix with an additive known to suppress adducts, such as ammonium monobasic phosphate or diammonium citrate.[1][9][10] 4. Clean labware thoroughly: Acid-wash glassware and use high-quality, low-binding plasticware to minimize ion leaching. |
| Analyte signal is weak, but matrix adduct peaks are strong. | 1. Suboptimal matrix-to-analyte ratio. 2. Significant alkali contamination forming abundant CHCA-adducts that compete with analyte ionization.[1] | 1. Optimize matrix/analyte concentration: Systematically vary the concentration of your analyte and the matrix to find the optimal ratio for your sample.[11] 2. Employ matrix additives: Add ammonium salts like ammonium monobasic phosphate to the CHCA matrix to significantly reduce matrix adduct signals.[1][10] 3. Perform on-plate washing: After co-crystallization of the matrix and analyte on the MALDI target, gently wash the spot with cold, deionized water or an ammonium salt solution to remove soluble alkali salts while leaving the less soluble CHCA-analyte crystals.[10] |
| Poor shot-to-shot reproducibility and inconsistent spectra. | 1. Inhomogeneous co-crystallization of the analyte and matrix. 2. "Hot spots" of high ion intensity surrounded by areas of low intensity. | 1. Improve crystallization: Experiment with different sample deposition techniques (e.g., dried-droplet, thin-layer) to achieve a more uniform crystal layer.[12] 2. Modify solvent system: Adjust the solvent composition of the matrix solution (e.g., the ratio of acetonitrile to water) to alter the speed of evaporation and crystal formation.[2] |
| Difficulty interpreting complex spectra with multiple peaks per analyte. | 1. Presence of multiple adduct species ([M+Na]⁺, [M+K]⁺, etc.) for each analyte.[3] 2. Formation of analyte-matrix adducts.[13] | 1. Implement adduct suppression techniques: Consistently apply the methods described above (e.g., additives, washing) to simplify the spectrum by promoting the formation of a single ion species ([M+H]⁺). 2. Recognize adduct patterns: Train your eye to look for characteristic mass differences between peaks. The sodium adduct will be 22 Da higher than the protonated molecule, and the potassium adduct will be 38 Da higher.[3] |
Quantitative Data Summary
The effectiveness of various methods to suppress alkali adducts can be significant, leading to a higher proportion of the signal being concentrated in the desired protonated ion.
| Method | Analyte Type | Observation | Reference |
| Low-pH Regeneration (LC-MS) | Oligonucleotide | Maintained spectral abundance of the target neutral peak at >92%, effectively mitigating adducts and stabilizing retention time. | [14] |
| On-line Ion Suppressor (LC-MS) | Tacrolimus | The base peak shifted from the sodium adduct [M+Na]⁺ to the ammonium adduct [M+NH₄]⁺, with the elimination of both [M+Na]⁺ and [M+K]⁺ peaks. | [15] |
| Salt Accumulation (LC-MS) | Oligonucleotide | Over an eight-hour period, the relative amount of adduct ions increased from 6% to 63% due to the accumulation of trace alkali metal salts from the mobile phase. | [16] |
| Addition of Ammonium Salts to Matrix (MALDI) | Peptides | Addition of ammonium monobasic phosphate or ammonium dibasic citrate to the CHCA matrix significantly reduces matrix adducts, leading to an increase in peptide signal intensity and signal-to-noise ratio. | [1][10] |
Experimental Protocols
Protocol 1: Standard CHCA Matrix Preparation for Peptides
This protocol is a standard method for preparing CHCA matrix for the analysis of peptides and protein digests.
-
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (>99.0%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare a "TA30" solvent mixture consisting of 30% ACN and 70% water (v/v), with 0.1% TFA.
-
Prepare a saturated solution of CHCA in the TA30 solvent. To do this, add an excess of CHCA powder to the solvent in a microcentrifuge tube (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the tube to pellet the undissolved CHCA.
-
Carefully collect the supernatant. This saturated CHCA solution is ready for use.
-
For sample spotting (Dried-Droplet Method): Mix your analyte solution with the CHCA matrix solution, typically in a 1:1 ratio.
-
Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[12]
-
Protocol 2: CHCA Matrix with Additive for Adduct Suppression
This protocol incorporates an ammonium salt into the matrix solution to actively suppress the formation of alkali adducts, which is particularly useful for low-concentration samples.[1][10]
-
Materials:
-
All materials from Protocol 1
-
Ammonium monobasic phosphate (NH₄H₂PO₄)
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of CHCA in 50:50 ACN/Water with 0.1% TFA.
-
Prepare a 10 mM stock solution of ammonium monobasic phosphate in water.
-
Create the final matrix solution by mixing the CHCA stock solution with the ammonium phosphate stock solution. A common approach is to add the ammonium salt to the final matrix solution to achieve a concentration of 1-5 mM.
-
Vortex the final matrix solution thoroughly.
-
Mix the additive-containing matrix solution with your analyte (typically 1:1 ratio).
-
Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Visualizations
Caption: Workflow for MALDI-MS sample preparation with options for adduct suppression.
Caption: Logical troubleshooting flow for diagnosing and mitigating alkali adduct formation.
References
- 1. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]
- 5. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 10. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. scribd.com [scribd.com]
- 13. Unusual analyte-matrix adduct ions and mechanism of their formation in MALDI TOF MS of benzene-1,3,5-tricarboxamide and urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. waters.com [waters.com]
Improving crystal morphology of 3-Cyano-4-hydroxybenzoic acid for better resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal morphology of 3-Cyano-4-hydroxybenzoic acid for better resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound and related aromatic carboxylic acids.
| Problem | Potential Cause | Suggested Solution |
| Oiling Out Instead of Crystallizing | The melting point of the compound is lower than the solution temperature at supersaturation. This can be exacerbated by the presence of impurities. | - Ensure the solution is not overly supersaturated when cooling is initiated. - Try a solvent in which the compound is less soluble. - Add a small amount of a miscible anti-solvent to the hot solution before cooling to reduce solubility. - Use a slower cooling rate. |
| Formation of Needles or Acicular Crystals | Rapid crystal growth, often due to high supersaturation or the intrinsic crystal habit of the compound.[1][2][3] | - Decrease the level of supersaturation. - Employ a slower cooling rate to allow for more ordered crystal growth.[1][2] - Experiment with different solvents or solvent mixtures to alter the crystal habit. - Consider the use of crystal habit modifiers or additives. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent. - Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. - Cool the solution to a lower temperature. |
| Poor Crystal Resolution or Amorphous Precipitate | Crystallization is occurring too rapidly, leading to disordered solids. | - Reduce the cooling rate significantly. - Use a solvent system that promotes slower crystal growth. - Ensure the starting material is of sufficient purity; consider a preliminary purification step if necessary. |
| Inconsistent Crystal Morphology Between Batches | Variations in experimental parameters such as solvent purity, cooling profile, or the presence of trace impurities. | - Standardize all experimental conditions, including solvent grade, volume, and cooling method. - Ensure consistent agitation or stirring speed if used. - Purify the starting material to a consistent level before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the polar nature of the molecule (containing carboxylic acid, hydroxyl, and cyano groups), polar solvents are likely candidates. For the structurally similar 4-cyanobenzoic acid, high solubility is observed in polar solvents like water and ethanol.[4] Experimentation with solvents such as water, ethanol, methanol, acetonitrile, or mixtures thereof is recommended.
Q2: How does the cooling rate affect the crystal morphology of this compound?
A2: The cooling rate is a critical parameter in controlling crystal morphology. A slower cooling rate generally leads to larger and more well-defined crystals by allowing sufficient time for molecules to orient themselves into an ordered crystal lattice. Conversely, rapid cooling often results in smaller, less-defined crystals, and can lead to the formation of needle-like morphologies or even amorphous solids.[1][2]
Q3: Can impurities affect the crystal habit of this compound?
A3: Yes, impurities can significantly impact crystal growth and morphology. They can act as inhibitors or promoters of growth on specific crystal faces, leading to changes in the overall crystal habit. In some cases, impurities can be intentionally added in small amounts to act as crystal habit modifiers.
Q4: What is the effect of pH on the crystallization of this compound?
A4: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. At higher pH values, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in water.[4] Therefore, crystallization from aqueous solutions is typically carried out under acidic conditions to ensure the compound is in its less soluble neutral form.
Q5: How can I improve the resolution of my crystals for X-ray diffraction?
A5: To obtain high-resolution single crystals suitable for X-ray diffraction, very slow crystal growth is essential. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The goal is to maintain a low level of supersaturation over an extended period.
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Benzoic Acid Derivatives
| Solvent | 4-Cyanobenzoic Acid[4] | 4-Hydroxybenzoic Acid[5][6] | Expected for this compound |
| Water | High solubility in polar solvents | Slightly soluble in cold water, more soluble in hot water | Moderately soluble in hot water, slightly soluble in cold water |
| Ethanol | High solubility in polar solvents | Soluble | Soluble |
| Acetone | Not specified | Soluble | Likely soluble |
| Chloroform | Not specified | Slightly soluble | Likely slightly soluble |
| Hydrocarbons | Moderate solubility in non-polar solvents | Negligibly soluble in CS2 | Likely poorly soluble |
Note: This table provides an estimation of solubility based on structurally similar compounds. Experimental verification is crucial for process optimization.
Table 2: Effect of Crystallization Parameters on Crystal Morphology of Benzoic Acid (as a model)
| Parameter | Low Level | High Level | Effect on Crystal Morphology | Reference |
| Supersaturation | Low (1.029) | High (2.941) | Needle-like at low supersaturation, transitioning to rectangular and hexagonal at higher supersaturation. | [1][2] |
| Cooling Rate | Slow | Fast | Slower cooling generally produces larger, more well-defined crystals. | [1][2] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Crystal Formation: Once the solution has cooled to room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Vapor Diffusion for Single Crystal Growth
-
Preparation of the Saturated Solution: Prepare a concentrated solution of this compound in a suitable solvent (the "well solvent").
-
Setup: Place a small, open vial containing the saturated solution inside a larger, sealed jar. The larger jar should contain a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble but which is miscible with the well solvent.
-
Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the well solvent, gradually reducing the solubility of the this compound and promoting slow crystal growth.
-
Incubation: Allow the setup to remain undisturbed for several days to weeks.
-
Harvesting: Carefully remove the single crystals once they have reached a suitable size.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for crystallization experiments.
References
Technical Support Center: Optimizing MALDI Analysis with 3-Cyano-4-hydroxybenzoic Acid (CHCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming low ionization efficiency and other common challenges when using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CHCA) and why is it used in MALDI-MS?
A1: this compound (CHCA) is a widely used matrix in MALDI mass spectrometry, particularly for the analysis of peptides and proteins.[1][2] Its primary function is to co-crystallize with the analyte of interest. Upon irradiation by the MALDI laser, the CHCA matrix absorbs the laser energy, leading to desorption and ionization of the analyte molecules, which are then detected by the mass spectrometer.[1]
Q2: I am observing low signal intensity for my analyte. What are the possible causes and solutions?
A2: Low signal intensity can stem from several factors, including suboptimal matrix-to-analyte ratio, poor co-crystallization, or inappropriate solvent composition. Optimization of the CHCA concentration and the solvent system is crucial for improving signal intensity. For instance, a study demonstrated a 100- to 1000-fold increase in sensitivity for peptide detection by using an optimal CHCA concentration of 0.1 mg/ml in 20% acetonitrile/0.1% aqueous trifluoroacetic acid (TFA), compared to the conventional 10 mg/ml in 50% MeCN/0.1% aq. TFA.[2]
Q3: My mass spectra show a high abundance of matrix-related peaks and adducts, which interfere with my analyte signals. How can I reduce this interference?
A3: Matrix clusters and adducts, particularly sodium and potassium adducts of CHCA, are common sources of interference, especially at low analyte concentrations.[3] The formation of these adducts can be significant in the m/z 800–1100 range.[3] To mitigate this, consider the following:
-
Use high-purity CHCA: Impurities in the matrix can contribute to background ions and adduct formation.[4]
-
Additives: The addition of ammonium monobasic phosphate or ammonium dibasic citrate to the matrix solution can significantly reduce matrix adducts and improve peptide ionization.[3]
-
Optimize solvent composition: The choice of solvent can influence crystal formation and adduct prevalence. Experiment with different ratios of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA).
Q4: What are some common adducts observed with the CHCA matrix?
A4: When using CHCA, it is common to observe protonated ions and alkali metal ion adducts in the positive ion mode.[1] The most frequently observed matrix ions are sodium ([CHCA + Na]⁺) and potassium ([CHCA + K]⁺) adducts.[1][3] It's important to note that these can exist as both simple adducts and as protonated ions of the corresponding matrix salts.[1] In some cases, analyte-matrix adducts can also form, especially with compounds capable of strong intermolecular hydrogen bonding with CHCA.[5][6]
Q5: Are there alternatives to CHCA for analyzing compounds with low ionization efficiency?
A5: Yes, several alternative matrices based on the α-cyanocinnamic acid structure have been developed to address issues of matrix interference and improve signal-to-noise ratios for low molecular weight compounds.[7][8] These include (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA) and (2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic acid (AnCCA), and 4-chloro-α-cyanocinnamic acid (Cl-CCA).[7][8] For certain classes of compounds, these alternatives can offer enhanced analyte response.[7][8]
Troubleshooting Guides
Issue 1: Low Analyte Signal Intensity
This guide provides a systematic approach to troubleshooting and resolving low signal intensity when using CHCA matrix.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low analyte signal intensity.
Experimental Protocols for Optimization:
-
CHCA Concentration Optimization: Prepare a series of CHCA solutions with concentrations ranging from 0.1 mg/mL to 10 mg/mL in a suitable solvent.[2] Test each concentration with your analyte to determine the optimal signal-to-noise ratio.
-
Solvent System Optimization: Vary the percentage of acetonitrile (MeCN) in your matrix solution from 10% to 50% in 0.1% aqueous trifluoroacetic acid (TFA).[2] Prepare fresh solutions for each experiment.
| Parameter | Conventional Method | Optimized Method |
| CHCA Concentration | 10 mg/mL | 0.1 mg/mL |
| Solvent Composition | 50% MeCN / 0.1% aq. TFA | 20% MeCN / 0.1% aq. TFA |
| Resulting Sensitivity | Baseline | 100- to 1000-fold increase |
Data summarized from a study on peptide detection.[2]
Issue 2: High Matrix Background and Adduct Formation
This guide provides steps to identify and minimize interference from CHCA matrix clusters and adducts.
Decision Tree for Reducing Matrix Interference
Caption: Decision tree for reducing matrix interference.
Experimental Protocols for Adduct Reduction:
-
Use of Additives: Prepare your CHCA matrix solution containing 10 mM ammonium phosphate.[3] Compare the resulting mass spectra with those obtained using a matrix solution without the additive to observe the reduction in adduct peaks.
-
Alternative Matrices: For low molecular weight compounds, prepare solutions of CHCA, NpCCA, AnCCA, and Cl-CCA.[7][8] Analyze your sample with each matrix to compare the signal-to-noise ratios and identify the matrix that provides the least interference.[7][8]
| Matrix | Relative Proton Affinity | Performance for Low Molecular Weight Compounds |
| AnCCA | Highest | Better signal-to-noise than CHCA for some compounds |
| CHCA | High | Standard, but can have significant interference |
| NpCCA | Moderate | Better signal-to-noise than CHCA for some compounds |
| Cl-CCA | Lowest | Best results for 60% of compounds tested in one study |
Data summarized from a comparative study of CHCA-based matrices.[7]
Key Experimental Methodologies
Standard CHCA Matrix Preparation (Dried-Droplet Method)
-
Prepare the CHCA solution: Dissolve CHCA in a solvent mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 mg/mL.
-
Prepare the analyte solution: Dissolve the analyte in a compatible solvent.
-
Mix matrix and analyte: Mix the matrix solution and analyte solution in a 1:1 ratio.
-
Spotting: Deposit a small volume (typically 0.5 - 1 µL) of the mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air dry at room temperature, allowing for co-crystallization of the matrix and analyte.
Visualization of the Ionization Process
The following diagram illustrates the proposed mechanism of analyte ionization with the CHCA matrix in MALDI-MS.
Caption: Simplified schematic of the MALDI ionization process with CHCA.
References
- 1. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Unusual analyte-matrix adduct ions and mechanism of their formation in MALDI TOF MS of benzene-1,3,5-tricarboxamide and urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-Cyano-4-hydroxybenzoic Acid (CHCA) Matrix
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-Cyano-4-hydroxybenzoic acid (CHCA) matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of CHCA matrix, providing step-by-step solutions to common problems.
Issue 1: Poor Signal Intensity or Complete Signal Loss
Possible Causes:
-
Degraded CHCA matrix solution.
-
Suboptimal matrix-to-analyte ratio.
-
Presence of contaminants (e.g., salts, detergents).
Troubleshooting Steps:
-
Prepare Fresh Matrix Solution: CHCA in solution is susceptible to degradation, especially when exposed to light. It is highly recommended to prepare fresh solutions daily. If using a stored solution, ensure it has been kept in a dark, refrigerated environment (2-8°C) for no longer than a week.[1][2][3]
-
Optimize Matrix Concentration: The optimal concentration of CHCA can be analyte-dependent. While a saturated solution is often used, some studies report a 100- to 1000-fold increase in sensitivity for peptides with CHCA concentrations as low as 0.1 mg/mL.[4] Experiment with a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) to find the best performance for your specific analyte.
-
Sample Cleanup: High concentrations of salts (e.g., NaCl, phosphate) and detergents can suppress the analyte signal and inhibit crystal formation.[5] Use appropriate sample cleanup procedures such as C18 desalting tips (for peptides) or dialysis to remove these contaminants.[5][6]
-
Recrystallize CHCA: Impurities in the solid CHCA matrix can affect performance. If the solid appears mustard-yellow instead of a bright light yellow, recrystallization is recommended to improve purity.[6]
Issue 2: Inconsistent Spots (e.g., "Coffee Ring" Effect)
Possible Causes:
-
Improper solvent composition.
-
Rapid crystallization.
-
Dirty MALDI target plate.
Troubleshooting Steps:
-
Optimize Solvent System: The solvent composition is crucial for homogeneous co-crystallization of the matrix and analyte.[4] A common solvent system is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[7] Varying the ACN content (e.g., 30% to 70%) can improve spot morphology.[4] For nanoLC-MALDI, a solvent composition of isopropanol/ACN/acetone/0.1% TFA (2:7:7:2) has been shown to provide strong and homogeneous signals.[8]
-
Control Evaporation Rate: Allow the spots to air dry at room temperature. Rapid drying can lead to inhomogeneous crystals. For some applications, spotting on a heated MALDI plate (35-40°C) can improve spot consistency.[6]
-
Ensure Target Plate Cleanliness: Thoroughly clean the MALDI target plate according to the manufacturer's instructions to ensure a uniform surface for spotting.
Issue 3: High Background Noise or Matrix Cluster Peaks in the Low Mass Range
Possible Causes:
-
Presence of alkali metal salts.
-
High matrix concentration.
Troubleshooting Steps:
-
Use Matrix Additives: The addition of ammonium salts, such as ammonium citrate or diammonium hydrogen citrate (DAHC), to the CHCA matrix solution can reduce the formation of matrix clusters and enhance peptide ionization.[9][10] A concentration of 10 mM ammonium monobasic phosphate has been shown to be effective.[9]
-
Post-crystallization Washing: For samples contaminated with salts, a gentle wash of the dried spot on the MALDI plate with cold, deionized water or a dilute acid solution (e.g., 0.1% TFA) can remove salts without dissolving the CHCA-analyte co-crystals.[5][10]
-
Optimize Matrix Concentration: Higher CHCA concentrations can lead to stronger matrix cluster signals.[11] Experiment with lower matrix concentrations to reduce background noise.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound? A1: Solid CHCA is stable under normal handling and storage conditions.[12] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[2][3]
Q2: How long can I store a prepared CHCA matrix solution? A2: It is strongly recommended to prepare CHCA matrix solutions fresh daily.[13] If storage is necessary, the solution should be kept in a dark, non-transparent vial at 2-8°C and is generally considered stable for up to one week.[1][14]
Q3: My solid CHCA has turned from a bright yellow to a mustard-yellow color. Can I still use it? A3: A mustard-yellow color indicates the presence of impurities.[6] While it might still work, for optimal performance and to avoid potential issues with signal quality, it is recommended to purify the CHCA by recrystallization.
Q4: What is the best solvent for preparing a CHCA solution? A4: A widely used solvent system is a mixture of acetonitrile (ACN) and water (typically 1:1 v/v) with 0.1% trifluoroacetic acid (TFA).[7] The optimal ratio of ACN to water can vary depending on the analyte and desired crystal morphology.
Q5: Can I use CHCA for analyzing analytes other than peptides? A5: Yes, while CHCA is a "gold standard" for peptides, it can also be used for other classes of molecules.[1] However, its performance may vary, and for certain analytes like lipids or carbohydrates, other matrices such as 2,5-dihydroxybenzoic acid (DHB) might be more suitable.[1]
Data Presentation
Table 1: Summary of CHCA Matrix Stability and Storage Recommendations
| Form | Recommended Storage Conditions | Shelf Life | Key Considerations |
| Solid | Cool, dry, well-ventilated area, protected from light.[2][3] | Stable for extended periods if stored correctly. | A color change from bright yellow to mustard-yellow suggests degradation or impurities.[6] |
| Solution | 2-8°C in a dark, sealed container.[1][2][3] | Up to one week, but fresh preparation is highly recommended.[1][14] | Prone to degradation upon exposure to light.[3] Solvent evaporation can alter the concentration over time. |
Experimental Protocols
Protocol 1: Standard CHCA Matrix Solution Preparation (Saturated)
-
Weighing: Weigh out approximately 10 mg of high-purity CHCA into a microcentrifuge tube.
-
Solvent Addition: Add 1 mL of a solvent mixture of 50% acetonitrile and 50% deionized water, containing 0.1% trifluoroacetic acid (TFA).[7]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA.[6]
-
Clarification: Centrifuge the tube for 30-60 seconds to pellet any undissolved solid.
-
Supernatant Transfer: Carefully transfer the supernatant (the saturated CHCA solution) to a fresh, dark-colored microcentrifuge tube for use.[7]
Protocol 2: CHCA Recrystallization
-
Dissolution: Dissolve the impure CHCA in a minimum amount of warm ethanol.
-
Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Precipitation: Add two volumes of deionized water to the warm ethanol solution to induce precipitation of the purified CHCA.[6]
-
Crystal Collection: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, deionized water.
-
Drying: Allow the purified crystals to dry completely before storage.
Visualizations
Caption: Factors affecting CHCA matrix stability and their consequences in MALDI-MS analysis.
Caption: A logical workflow for troubleshooting common issues with CHCA matrix in MALDI-MS.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. chirus.com [chirus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. proteochem.com [proteochem.com]
- 8. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice | PLOS One [journals.plos.org]
- 9. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Utilizing 3-Cyano-4-hydroxybenzoic acid (CHCA) for Labile Molecule Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 3-Cyano-4-hydroxybenzoic acid (CHCA) as a matrix for the analysis of labile molecules by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The focus is on minimizing analyte fragmentation to ensure accurate molecular weight determination and structural analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of fragile molecules using a CHCA matrix.
Issue 1: Excessive Analyte Fragmentation or Complete Signal Loss
-
Question: My mass spectra show significant fragmentation of my labile analyte, or I am not observing the molecular ion peak at all when using CHCA. What are the possible causes and solutions?
-
Answer: Excessive fragmentation of labile molecules like phosphopeptides or certain drug metabolites is a common challenge with CHCA, which is considered a "hot" or hard matrix. This means it transfers a significant amount of internal energy to the analyte upon laser irradiation, leading to in-source decay.[1][2]
Potential Causes and Solutions:
Potential Cause Detailed Explanation Recommended Solution High Laser Fluence The laser energy is too high, leading to excessive energy transfer and subsequent fragmentation of the analyte. Gradually decrease the laser power to the threshold required for ionization. It's often better to sum spectra from multiple low-energy shots than to use a single high-energy shot.[3] "Hot" Nature of CHCA Matrix CHCA inherently imparts more internal energy to analytes compared to "cooler" matrices like 2,5-dihydroxybenzoic acid (DHB).[1][2] This is particularly problematic for molecules with labile functional groups, such as the phosphate group in phosphopeptides.[1] Consider using a "cooler" matrix like DHB, which is known to be gentler on labile molecules.[1] Alternatively, modify the CHCA matrix with additives to reduce its "hotness". Inhomogeneous Sample/Matrix Crystals Poor co-crystallization can lead to "hot spots" on the MALDI target where the laser energy is not evenly distributed, causing fragmentation. While CHCA is known for producing homogenous crystals, improper preparation can still be an issue.[2][4] Optimize the sample deposition method. The dried-droplet method is common, but a thin-layer method can sometimes yield better results.[5] Ensure the solvent system is appropriate for both the analyte and CHCA to promote uniform co-crystallization. Presence of Salts Contaminants like alkali metal salts can lead to the formation of adducts and may promote fragmentation. Desalt the sample using appropriate techniques like C18 ZipTips before mixing with the matrix.[6]
Issue 2: Low Signal Intensity or Poor Resolution
-
Question: I am observing a very weak signal for my analyte, or the peaks are broad and poorly resolved. How can I improve this?
-
Answer: Low signal intensity and poor resolution can stem from several factors related to sample preparation and instrument settings.
Potential Causes and Solutions:
Potential Cause Detailed Explanation Recommended Solution Suboptimal Matrix-to-Analyte Ratio An incorrect ratio can lead to ion suppression of the analyte by the matrix ions. The ideal molar ratio is typically in the range of 1:10³ to 1:10⁴ of sample to matrix.[3] Prepare a dilution series of your analyte to find the optimal concentration for mixing with the matrix.[7] Inappropriate Solvent System The solvents used to prepare the matrix and sample solutions must be compatible and volatile to ensure good co-crystallization.[3] A common solvent system for CHCA is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[5][8] The ratio can be adjusted (e.g., 50:50 or 70:30 ACN:water) to improve solubility and crystal formation.[5] Matrix Solution Degradation CHCA solutions, especially when exposed to light, can degrade over time, leading to poor performance. Prepare fresh CHCA solutions daily for best results.[3] Store the stock powder in a dark, dry place. Instrument Calibration An uncalibrated instrument will lead to inaccurate mass assignments and potentially poor resolution. Calibrate the mass spectrometer using known standards in the mass range of your analyte.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal concentration for a CHCA matrix solution?
-
A1: A saturated solution is often recommended for peptides and proteins.[9] This can be prepared by dissolving 5-10 mg of CHCA in 1 mL of a suitable solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).[4][5] After vigorous mixing, any undissolved matrix should be spun down, and the supernatant used.[5] For some applications, a concentration of 5 mg/mL or lower may also be effective.[5]
-
-
Q2: Are there any additives that can be used with CHCA to minimize fragmentation?
-
A2: Yes, the addition of certain compounds can help to "cool" the CHCA matrix and reduce fragmentation. Ammonium salts, such as ammonium phosphate, are sometimes added to the matrix solution.[4][6] For phosphopeptides, a binary matrix of CHCA and 3-hydroxypicolinic acid (3-HPA) has been shown to enhance phosphopeptide signals and reduce the neutral loss of the phosphate group.[10]
-
-
Q3: When should I consider using a different matrix instead of CHCA for labile molecules?
-
A3: If you are working with highly labile molecules, such as some phosphopeptides or glycosylated peptides, and continue to observe significant fragmentation despite optimizing laser power and sample preparation with CHCA, switching to a "cooler" matrix is advisable. 2,5-Dihydroxybenzoic acid (DHB) is a common alternative for these applications as it transfers less internal energy to the analyte.[1][2] For phosphopeptides specifically, DHB is often the matrix of choice due to the lability of the phosphate group.[1][11]
-
-
Q4: Can the sample deposition method affect fragmentation?
-
A4: Yes, the way the sample and matrix are deposited on the MALDI plate can significantly impact the crystal formation and, consequently, the ionization process. The dried-droplet method, where the sample and matrix are pre-mixed and allowed to dry, is the most common.[5] However, for some applications, a thin-layer or sandwich method (matrix, then analyte, then more matrix) may provide more homogeneous crystals and reduce fragmentation by ensuring a more even distribution of laser energy.[3]
-
-
Q5: How does the choice of solvent affect my results with CHCA?
-
A5: The solvent system is critical for dissolving both the CHCA matrix and your analyte, and for promoting uniform co-crystallization.[3] The ideal solvents are volatile.[3] A widely used solvent system is a mixture of acetonitrile (ACN) and water containing a small amount of trifluoroacetic acid (TFA), typically 0.1%.[5][8] The ratio of ACN to water can be adjusted to optimize the solubility of your specific analyte. For instance, higher concentrations of ACN can be used for more hydrophobic molecules.[5]
-
Quantitative Data Summary
Table 1: Comparison of MALDI Matrices for Labile Peptides
| Matrix | Analyte Type | Key Findings | Reference |
| CHCA | Phosphopeptides | Known as a "hot" matrix, often leads to neutral loss of the phosphate group (-98 Da). | [1][11] |
| 4-Chloro-α-cyanocinnamic acid (ClCCA) | Phosphopeptides, SPITC-derivatized peptides | Cooler than CHCA, resulting in less fragmentation and up to a tenfold improvement in sensitivity for labile peptides. | [11] |
| 2,5-Dihydroxybenzoic acid (DHB) | Phosphopeptides | A "cool" matrix that reduces fragmentation of phosphopeptides compared to CHCA, but can form heterogeneous crystals. | [1][11] |
| CHCA + 3-HPA (Binary Matrix) | Phosphopeptides | Significantly enhances phosphopeptide ion signals and decreases neutral loss of the phosphate group compared to CHCA alone. | [10] |
Experimental Protocols
Protocol 1: Standard CHCA Matrix Preparation (Saturated Solution)
-
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a solvent mixture of 50% ACN, 50% ultrapure water, and 0.1% TFA.
-
Weigh out 10 mg of CHCA and place it in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the solvent mixture to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA.[5][6] The solution will be saturated, meaning some solid particles may remain.
-
Centrifuge the tube for 1 minute to pellet any undissolved material.[5]
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working saturated CHCA matrix solution.
-
It is recommended to prepare this solution fresh daily for optimal performance.[3]
-
Protocol 2: Dried-Droplet Sample Deposition
-
Materials:
-
Prepared CHCA matrix solution
-
Analyte solution (desalted if necessary)
-
MALDI target plate
-
Pipettes
-
-
Procedure:
-
In a separate microcentrifuge tube, mix your analyte solution with the CHCA matrix solution. A common starting ratio is 1:1 (v/v), but this may need to be optimized.
-
Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[5]
-
Allow the droplet to air dry completely at room temperature.[5] This process allows the analyte and matrix to co-crystallize.
-
Once dry, the plate is ready to be loaded into the mass spectrometer.
-
Visualizations
Caption: Standard experimental workflow for MALDI-MS analysis using a CHCA matrix.
Caption: Troubleshooting logic for excessive fragmentation of labile molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rutgers_MS_Home [react.rutgers.edu]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 5. proteochem.com [proteochem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. uab.edu [uab.edu]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. A binary matrix for improved detection of phosphopeptides in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyano-4-hydroxybenzoic Acid (CHCA) for MALDI Analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for spotting 3-Cyano-4-hydroxybenzoic acid (CHCA) on MALDI targets.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a CHCA matrix solution?
A1: The ideal concentration of CHCA can depend on the specific analyte and the complexity of the sample. A common and effective starting point is a concentration of 5 mg/mL.[1] Research has indicated that varying the CHCA concentration, for instance between 1.25 mg/mL and 10 mg/mL, can have a significant effect on the signal intensity of peptides.[1] It is highly recommended to optimize the concentration for your particular application.
Q2: What are the recommended solvents for preparing CHCA matrix solutions?
A2: The most widely used solvent system for CHCA is a mixture of 50-70% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[1] This combination is effective because CHCA has high solubility in acetonitrile. Other organic solvents like methanol can also be used as a substitute for acetonitrile.[2]
Q3: Why do I observe significant background noise or matrix clusters in the low mass range (m/z < 1000)?
A3: The formation of matrix clusters and adducts, especially with sodium and potassium ions, is a frequent issue when using CHCA. These signals are inherent to the CHCA matrix itself and can interfere with the detection of low-mass analytes.[1]
Q4: How can I minimize interference from matrix clusters?
A4: To significantly reduce matrix cluster signals and improve the ionization efficiency of peptides, you can add ammonium salts, such as ammonium phosphate or ammonium citrate, to the CHCA matrix solution.[1][3][4] Ammonium monobasic phosphate is often preferred as it is effective over a broader range of concentrations.[1][3]
Q5: My sample spots show uneven crystallization. How can this be improved?
A5: Uneven crystallization can lead to inconsistent and unreliable results. To achieve more uniform crystals, first ensure that your MALDI target plate is thoroughly clean. A technique known as on-target recrystallization can also be employed. This involves adding a very small amount of a volatile solvent mixture to the dried spot to encourage slower and more uniform crystal growth.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / No Signal | - Inappropriate matrix-to-analyte ratio.- Suboptimal CHCA concentration.- Poor co-crystallization.- Presence of contaminants (salts, detergents). | - Optimize the matrix-to-analyte ratio; often, a lower analyte concentration improves signal.[5]- Test a range of CHCA concentrations (e.g., 1-10 mg/mL).[1]- Try a different spotting technique (e.g., dried droplet, sandwich method).- Clean up the sample using methods like ZipTip® pipette tips or dialysis to remove interfering substances.[6] |
| Poor Resolution | - Inhomogeneous crystal formation.- Laser power set too high. | - Ensure homogenous crystal formation by optimizing the solvent system and spotting technique.[7]- Adjust the laser power; start with a lower setting and gradually increase to just above the threshold for ion detection.[5][7] |
| Inconsistent Results (Poor Shot-to-Shot Reproducibility) | - Uneven distribution of analyte within the matrix crystal ("sweet spots").- Non-uniform crystal size. | - Employ automated spotting methods like an automatic sprayer for more consistent matrix application.[8][9]- Use the dried-droplet method and search for the most intense signal areas on the spot.- Consider using a matrix mixture, such as CHCA and 2,5-dihydroxybenzoic acid (DHB), which can improve spot-to-spot reproducibility.[10] |
| Suppression of Analyte Signal | - High concentration of salts or other contaminants in the sample.- Matrix clusters dominating the spectrum. | - Desalt the sample prior to analysis.[6]- Add ammonium salts to the matrix solution to reduce matrix cluster formation.[1][3][4]- After co-crystallization, wash the spot with a small amount of cold, deionized water or an ammonium salt solution to remove soluble contaminants.[4] |
Experimental Protocols
Standard CHCA Matrix Preparation (Saturated Solution)
This protocol describes the preparation of a saturated CHCA solution, a common starting point for many applications.[2]
-
Dissolution: Add 10-25 mg of CHCA to a microfuge tube. Add 1.0 mL of a solvent mixture of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.
-
Vortexing: Vortex the tube vigorously to dissolve the CHCA.
-
Centrifugation: If the CHCA is not fully dissolved, centrifuge the tube to pellet the undissolved solid.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean microfuge tube. This saturated solution is ready for use.
Dried-Droplet Spotting Method
This is a widely used and straightforward method for sample deposition.[2][11]
-
Mixing: Mix your analyte solution with the prepared CHCA matrix solution. A 1:1 volume ratio is a good starting point, but this may require optimization.
-
Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. This process facilitates the co-crystallization of the matrix and analyte.
-
Analysis: The plate is now ready for analysis in the MALDI-TOF mass spectrometer.
Sandwich Spotting Method
This technique can sometimes improve sensitivity and reproducibility.[12]
-
First Matrix Layer: Spot 0.5 µL of a CHCA matrix solution (e.g., 5 mg/mL in acetone) onto the target plate and let it air dry.
-
Analyte Layer: Spot 0.5 µL of your analyte solution directly on top of the dried matrix spot and allow it to air dry.
-
Second Matrix Layer: Spot 0.5 µL of a second CHCA matrix solution (e.g., 5 mg/mL in 50% acetonitrile/water with 0.1% TFA) on top of the dried analyte layer.
-
Mixing (Optional): Gently aspirate and dispense the droplet a few times with the pipette tip to mix the layers before allowing it to air dry.
Quantitative Data Summary
| Parameter | Recommended Range / Value | Notes |
| CHCA Concentration | 5 - 10 mg/mL | A starting concentration of 5 mg/mL is often recommended.[1] Can be prepared as a saturated solution.[2][5] |
| Solvent Composition (Acetonitrile-based) | 50-70% Acetonitrile, 0.1% TFA in Water | A widely used and effective solvent system for peptides.[1] |
| Solvent Composition (Methanol-based) | 70% Methanol, 0.1% TFA in Water | An alternative solvent system.[9] |
| Spotting Volume | 0.2 - 1.0 µL | Dependent on the spotting method and target plate well size.[2][11] |
| Matrix:Analyte Molar Ratio | 1,000:1 to 10,000:1 | A large excess of matrix is required for optimal performance.[5] |
Diagrams
Caption: A generalized workflow for MALDI sample preparation using the dried-droplet method with CHCA matrix.
Caption: A troubleshooting decision tree for common issues encountered during MALDI analysis with CHCA.
References
- 1. benchchem.com [benchchem.com]
- 2. proteochem.com [proteochem.com]
- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. Rutgers_MS_Home [react.rutgers.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Battle of MALDI Matrices: Unpacking 3-Cyano-4-hydroxybenzoic acid versus the Gold Standard, CHCA, for Peptide Mass Fingerprinting
In the realm of proteomics and drug discovery, the precise identification of proteins is paramount. Peptide Mass Fingerprinting (PMF) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone technique for this purpose. The choice of the matrix, a crystalline substance that co-crystallizes with the analyte and facilitates its ionization, is critical to the success of a PMF experiment. For decades, α-Cyano-4-hydroxycinnamic acid (CHCA) has been the undisputed "gold standard" matrix for peptide analysis due to its robust performance and reliability.[1] However, the quest for matrices with improved sensitivity, higher resolution, and broader applicability is a continuous endeavor in analytical chemistry.
This guide provides an objective comparison of a potential alternative matrix, 3-Cyano-4-hydroxybenzoic acid, with the established workhorse, CHCA. Due to a lack of direct comparative studies on this compound in the scientific literature, this guide will leverage data from a closely related and well-characterized derivative, 4-chloro-α-cyanocinnamic acid (Cl-CCA), to draw insightful parallels and provide researchers with a data-driven perspective on the potential advantages of exploring novel matrix formulations.
Performance Under the Microscope: A Quantitative Comparison
The efficacy of a MALDI matrix is judged by several key performance indicators. Here, we compare CHCA with Cl-CCA, a halogenated derivative of CHCA, which has been systematically evaluated for its performance in peptide mass fingerprinting.[1] This comparison serves as a valuable proxy for understanding the potential benefits of modifying the foundational CHCA structure.
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-chloro-α-cyanocinnamic acid (Cl-CCA) | Key Observations |
| Sensitivity | Standard | Reported to have up to a tenfold improvement for certain peptides.[1] | The substitution of the hydroxyl group with a chlorine atom significantly enhances the sensitivity of the matrix.[1] |
| Sequence Coverage (1 fmol BSA digest) | 4% | 48% | Cl-CCA demonstrates a dramatic increase in sequence coverage, enabling more confident protein identification from low-abundance samples.[1] |
| Bias for Arginine-containing Peptides | Prone to bias | Less bias | Cl-CCA provides a more uniform response to peptides with varying basicity, leading to a more comprehensive peptide map.[1] |
| Performance with Labile Peptides (e.g., phosphopeptides) | Standard | Improved performance with less fragmentation.[1] | The "cooler" nature of the Cl-CCA matrix helps in the analysis of post-translationally modified peptides by preserving their integrity.[1] |
The "How-To": Experimental Protocols for Matrix Comparison
Reproducible and reliable data are the bedrock of scientific comparison. The following protocols outline the typical methodologies used to evaluate and compare the performance of MALDI matrices for peptide mass fingerprinting.
I. Sample Preparation: Tryptic Digestion of Bovine Serum Albumin (BSA)
-
Protein Solubilization: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as 50 mM ammonium bicarbonate, to a final concentration of 1 mg/mL.
-
Reduction and Alkylation (Optional but Recommended):
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate the cysteine residues.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.
-
Incubate the mixture at 37°C for 16-18 hours.
-
-
Digestion Quenching: Stop the digestion by adding 1% trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Sample Desalting: Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the peptide mixture. Elute the peptides with a solution of 50% acetonitrile/0.1% TFA.
II. Matrix Preparation and Sample Spotting
-
Matrix Solution Preparation:
-
CHCA: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Alternative Matrix (e.g., this compound or Cl-CCA): Prepare a saturated solution of the alternative matrix in the same solvent mixture.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the desalted peptide solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, allowing for the formation of a crystalline matrix-analyte spot.
-
III. MALDI-TOF Mass Spectrometry Analysis
-
Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture with known masses.
-
Data Acquisition:
-
Acquire mass spectra in positive ion reflector mode over a mass range of m/z 800-4000.
-
Use a suitable laser intensity, typically just above the ionization threshold, and average a sufficient number of laser shots (e.g., 100-200) for each spectrum to obtain good signal-to-noise ratios.
-
-
Data Analysis:
-
Process the raw spectra using the instrument's software for baseline subtraction and peak picking.
-
Submit the resulting peak list to a database search engine (e.g., Mascot, SEQUEST) for protein identification using a relevant protein database.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Peptide Mass Fingerprinting.
References
A Head-to-Head Comparison: 3-Cyano-4-hydroxybenzoic Acid vs. Sinapinic Acid for Protein Analysis in MALDI-MS
For researchers, scientists, and drug development professionals navigating the critical choice of a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of proteins, the selection between 3-Cyano-4-hydroxybenzoic acid (more commonly known as α-Cyano-4-hydroxycinnamic acid, CHCA) and sinapinic acid (SA) is a fundamental decision that significantly impacts the quality and success of experimental outcomes. This guide provides an objective, data-supported comparison of their performance, complete with experimental protocols and logical workflows to aid in your selection process.
At the heart of MALDI-MS lies the matrix, a small organic molecule that co-crystallizes with the analyte. The matrix absorbs the energy from the laser, facilitating a soft ionization of the analyte and minimizing fragmentation. The choice of matrix is paramount and is largely dictated by the molecular weight of the protein under investigation. CHCA is widely recognized as the matrix of choice for peptides and small proteins, while sinapinic acid is the established standard for larger, intact proteins.
Performance Comparison at a Glance
The differential performance of CHCA and sinapinic acid is rooted in their distinct physicochemical properties, which influence their interaction with proteins of varying sizes and characteristics.
| Feature | This compound (CHCA) | Sinapinic Acid (SA) |
| Optimal Mass Range | Peptides and proteins < 10 kDa[1] | Proteins 10 kDa - 150 kDa[2][3] |
| Ionization Type | "Hard" ionization, leading to more fragmentation[4] | "Softer" ionization, preserving intact molecular ions[4] |
| Signal Intensity | Can provide strong signals for smaller analytes. | For low molecular weight serum proteome on a ground steel target, SA produced 3.5 times greater average signal intensity than CHCA on an Anchorchip target[5]. |
| Signal-to-Noise Ratio (S/N) | Generally lower for larger proteins. | For low molecular weight serum proteome on a ground steel target, SA produced 10 times greater average S/N than CHCA on an Anchorchip target[5]. |
| Adduct Formation | Less prone to forming adducts with the analyte. | Tends to form adducts with analyte ions, which can be resolved for proteins up to 40 kDa[4]. |
| Crystal Homogeneity | Forms small, homogenous crystals, leading to good resolution for peptides[4]. | Can form large crystals, which may lead to "hot spots" and shot-to-shot variability[6]. |
| Solubility | Not soluble in water, well soluble in organic solvents[4]. | Not soluble in water, well soluble in organic solvents[4]. |
| Typical Applications | Peptide mass fingerprinting, proteomics[7]. | Intact protein mass determination, analysis of protein complexes[8]. |
Experimental Insights
A study comparing a novel matrix, CPPA, with CHCA and SA provided insights into their relative performance. In the analysis of a standard protein mixture, trypsinogen (23,981 Da) was not detected using CHCA under the tested conditions. Furthermore, in the analysis of a complex hazelnut protein extract, sinapinic acid yielded poorer results than CHCA[6]. This underscores the importance of matching the matrix to the specific analyte and sample complexity.
Another comparative study focused on the low molecular weight human serum proteome found that sinapinic acid used with a thin-layer method on a ground steel plate provided superior results in the 3-20 kDa range compared to CHCA, with reduced noise and higher signal-to-noise ratio and resolution[5].
Experimental Protocols
Accurate and reproducible results in MALDI-MS are critically dependent on meticulous sample preparation. Below are detailed methodologies for the use of both CHCA and sinapinic acid.
Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
This protocol is adapted for the analysis of peptides and small proteins.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Acetone
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Proteomics grade water
Procedure:
-
Matrix Solution Preparation: A commonly used solvent composition for CHCA is a mixture of isopropanol (IPA), acetonitrile (ACN), acetone, and 0.1% trifluoroacetic acid (TFA) in a ratio of 2:7:7:2 (v/v/v/v)[9]. Dissolve CHCA in this solvent mixture to a final concentration of 7 mg/mL[10]. Vortex the solution vigorously to ensure the matrix is fully dissolved.
-
Sample Preparation: The protein sample should be dissolved in a compatible solvent, typically 0.1% TFA in water.
-
Sample-Matrix Mixing: Mix the matrix solution and the sample solution in a 10:1 ratio (matrix:sample)[10].
-
Spotting: Apply approximately 1 µL of the mixture onto the MALDI target plate. Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.
-
Analysis: Once the spot is completely dry, the target can be introduced into the mass spectrometer for analysis.
Protocol 2: Sinapinic Acid (SA) Matrix Preparation and Application
This protocol is optimized for the analysis of intact proteins with higher molecular weights.
Materials:
-
Sinapinic acid (SA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Proteomics grade water
Procedure:
-
Matrix Solution Preparation: Prepare a stock solution of sinapinic acid by dissolving 10 mg of SA in 1.0 mL of a solution containing 50% acetonitrile and 0.1% TFA in proteomics grade water[11]. Vortex the solution vigorously to ensure complete dissolution. This will create a 10 mg/mL stock solution.
-
Sample Preparation: The protein sample should be dissolved in a suitable solvent, such as 0.1% TFA.
-
Sample Spotting (Dried Droplet Method):
-
Analysis: Insert the MALDI plate into the mass spectrometer for data acquisition.
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic behind matrix selection, the following diagrams are provided.
Conclusion
The choice between this compound (CHCA) and sinapinic acid is a critical step in the MALDI-MS analysis of proteins. While CHCA excels in the analysis of peptides and smaller proteins due to its ability to form homogenous crystals and promote efficient ionization, sinapinic acid is the superior choice for larger, intact proteins, where its "softer" ionization preserves the molecular ion. The experimental data, though not exhaustive in a single source, consistently supports this division of application. By understanding the fundamental properties of each matrix and adhering to optimized experimental protocols, researchers can enhance the quality, reproducibility, and success of their protein mass spectrometry studies.
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of high molecular weight proteins by MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement in MALDI-TOF MS analysis of the low molecular weight human serum proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice | PLOS One [journals.plos.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. proteochem.com [proteochem.com]
Validating α-Cyano-4-hydroxycinnamic Acid (CHCA) for Quantitative Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical factor influencing data quality and analytical success. While a variety of matrices are available, α-cyano-4-hydroxycinnamic acid (CHCA) has emerged as a gold standard, particularly for the analysis of peptides. This guide provides an objective comparison of CHCA's performance with other common alternatives, supported by experimental data and detailed protocols.
Overview of Common MALDI Matrices
In the realm of proteomics, several matrices are frequently employed, each with distinct advantages and disadvantages. The most common among these are α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).[1][2] CHCA is particularly well-suited for the analysis of peptides and proteins with molecular weights less than 5 kDa.[3] DHB is often preferred for peptides and proteins as well, and is also widely used for carbohydrates and lipids.[2] Sinapinic acid is typically the matrix of choice for larger proteins with molecular weights greater than 5 kDa.[3]
Performance Comparison of MALDI Matrices
The selection of an appropriate matrix is paramount for achieving optimal results in MALDI-MS. The performance of a matrix can be evaluated based on several key metrics, including signal intensity, signal-to-noise ratio, spot-to-spot reproducibility, and the ability to facilitate the analysis of a wide range of analytes.
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,5-Dihydroxybenzoic acid (DHB) | Sinapinic Acid (SA) |
| Primary Analytes | Peptides and proteins (< 5 kDa)[3] | Peptides, proteins, carbohydrates, lipids[2] | Proteins (> 5 kDa)[3] |
| Signal Intensity | Generally high, especially for low-abundance peptides.[4] | Can be weaker than CHCA, but may detect more peptides at higher concentrations.[1] | Good for high molecular weight proteins. |
| Background Noise | Can produce matrix cluster signals in the low m/z region.[1] | Produces less background from matrix clusters, beneficial for low m/z analysis.[1][4] | Generally low background in the high mass range. |
| Crystal Homogeneity | Can form "hot spots," leading to variability.[5] | Can provide more homogeneous spots. | Can also form heterogeneous crystals. |
| Reproducibility | Spot-to-spot variability can be a challenge.[5] | Generally offers better spot-to-spot reproducibility. | Can exhibit variability. |
| Special Considerations | Efficient ionization of peptides.[1] | Preferred for post-translational modification (PTM) studies as modifications are more likely to remain intact.[1] | Optimal for large, intact protein analysis. |
Experimental Protocols
Reproducible and reliable results in MALDI-MS are highly dependent on meticulous sample preparation. Below are detailed protocols for the use of CHCA, DHB, and SA.
α-Cyano-4-hydroxycinnamic acid (CHCA) Protocol (Dried-Droplet Method)
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 33% acetonitrile, 67% water, and 0.1% trifluoroacetic acid (TFA).[4]
-
Sample Solution Preparation: Dissolve the peptide sample in a suitable solvent, such as water or a TA solvent (e.g., 30% acetonitrile in 0.1% TFA), to a concentration of approximately 1 µM.[3][4]
-
Sample-Matrix Mixture: Mix the sample and matrix solutions in a 1:1 ratio.[4]
-
Spotting: Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[4]
-
Crystallization: Allow the droplet to air-dry at room temperature to facilitate the co-crystallization of the matrix and analyte.[4]
-
Analysis: Analyze the prepared sample using a MALDI-TOF mass spectrometer.[4]
2,5-Dihydroxybenzoic acid (DHB) Protocol (Dried-Droplet Method)
-
Matrix Solution Preparation: Prepare a 10 mg/mL solution of DHB in a solvent mixture of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA.[4]
-
Sample Solution Preparation: Dissolve the analyte in a compatible solvent.
-
Sample-Matrix Mixture: Mix the sample and matrix solutions, often in a 1:1 ratio.
-
Spotting: Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature.
-
Analysis: Proceed with MALDI-MS analysis.
Sinapinic Acid (SA) Protocol (Dried-Droplet Method)
-
Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent such as TA30 (30% acetonitrile, 70% water, 0.1% TFA).[6]
-
Sample Solution Preparation: Dissolve the protein sample in a suitable solvent. The concentration should typically be between 10 fmol/µL and 1 pmol/µL.[6]
-
Sample-Matrix Mixture: Combine one part of the saturated SA solution with one part of the sample solution.[6]
-
Spotting: Apply 0.5 µL of the mixture to the MALDI target.[6]
-
Crystallization: Let the spot air-dry at room temperature.[6]
-
Analysis: Perform the analysis on a MALDI-TOF mass spectrometer.
MALDI-MS Experimental Workflow
The general workflow for a MALDI-MS experiment in quantitative proteomics involves several key stages, from sample acquisition to data analysis.
References
A Head-to-Head Comparison: Evaluating 3-Cyano-4-hydroxybenzoic Acid for Enhanced Lipidomics Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of a MALDI matrix is a critical determinant of experimental success. This guide provides an in-depth performance evaluation of 3-Cyano-4-hydroxybenzoic acid (CHCA), a widely used matrix, and objectively compares it with other common alternatives. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate matrix for your specific lipid analysis needs.
Introduction to MALDI Matrices in Lipidomics
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful technique for the analysis of a wide range of biomolecules, including lipids. The matrix plays a pivotal role by co-crystallizing with the analyte and absorbing the laser energy, facilitating a soft ionization process that minimizes fragmentation. The ideal matrix for lipidomics should provide high ionization efficiency, excellent signal-to-noise ratio, good spot homogeneity for imaging applications, and broad applicability across different lipid classes and ionization modes.
Performance Profile of this compound (CHCA)
This compound, also known as α-cyano-4-hydroxycinnamic acid (CHCA), is a cornerstone matrix in MALDI-MS, particularly favored for the analysis of peptides and proteins. Its utility extends to lipidomics, where it demonstrates robust performance, especially in the positive ion mode.
Advantages:
-
High Ionization Efficiency in Positive Ion Mode: CHCA is renowned for its ability to generate strong signals for a variety of lipid classes in positive ion mode.[1]
-
Good Performance for Neutral Lipids: It is often a suitable choice for the analysis of neutral lipids like triglycerides (TGs) and diglycerides (DGs).
-
Broad Applicability: CHCA has been successfully used for the analysis of various lipid classes, including phospholipids.[2]
-
Compatibility with Post-Ionization Techniques: The use of MALDI-2 post-ionization with CHCA can lead to a significant increase in the number of identified lipid species.[3]
Disadvantages:
-
Matrix Background Interference: CHCA can produce matrix-related peaks in the low mass range, which may interfere with the detection of low molecular weight lipids like free fatty acids.[2]
-
Potential for In-Source Decay: In-source decay (ISD) can be more prominent with CHCA compared to other matrices like DHB, potentially leading to fragmentation of labile lipids.[4]
-
Limited Performance in Negative Ion Mode: While usable, its performance in negative ion mode is generally surpassed by other matrices specifically chosen for this purpose.
Alternative Matrices for Lipidomics: A Comparative Overview
Several other matrices are commonly employed in lipidomics, each with its own set of strengths and weaknesses. The choice of an alternative to CHCA often depends on the specific lipid class of interest and the desired ionization mode.
2,5-Dihydroxybenzoic Acid (DHB)
DHB is another versatile matrix widely used in MALDI-MS for a broad range of analytes, including lipids.
Key Characteristics:
-
Versatility: DHB is effective for a wide array of lipids in both positive and negative ion modes.
-
Reduced Background Noise: It tends to produce a cleaner background in the low mass region compared to CHCA, which is advantageous for the analysis of smaller lipids.[5]
-
Good for Phospholipids: DHB shows excellent performance for the analysis of various phospholipid classes.[3]
-
Spot Homogeneity: DHB can form highly uniform crystals, which is beneficial for imaging mass spectrometry.
Sinapinic Acid (SA)
Primarily known for its application in protein analysis, sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) also finds use in lipidomics.
Key Characteristics:
-
Effective for Larger Lipids: SA can be a good choice for the analysis of larger, more hydrophobic lipid molecules.
-
Used in Both Ionization Modes: It can be used for both positive and negative ion mode analysis of lipids.
9-Aminoacridine (9-AA)
9-AA is the go-to matrix for high-sensitivity analysis of lipids in the negative ion mode.
Key Characteristics:
-
Superior Performance in Negative Ion Mode: 9-AA provides excellent signal-to-noise ratio and high sensitivity for acidic lipids and phospholipids in negative ion detection.[1][6]
-
Reduced Matrix Interference: It generates minimal matrix-related background signals in the lipid mass range.[7]
-
Potential for In-Source Fragmentation: While highly sensitive, 9-AA can sometimes induce in-source fragmentation, leading to the misidentification of certain lipid species. For instance, phosphatidylcholines (PCs) can be detected in negative ion mode due to the loss of a methyl group, potentially being mistaken for phosphatidylethanolamines (PEs).[8]
1,5-Diaminonaphthalene (DAN)
DAN is a highly sensitive matrix that is effective in both positive and negative ionization modes for a variety of lipid classes.
Key Characteristics:
-
High Sensitivity: DAN is known to provide high signal intensities for many lipid species.[9]
-
Broad Lipid Coverage in Negative Ion Mode: In negative ion mode, DAN can detect a wide range of lipid species.[10]
-
Analyte Modification: A notable drawback of DAN is its potential to cause in-source modification of certain lipids, which can complicate data interpretation.[9]
Quantitative Performance Comparison
Direct quantitative comparison of MALDI matrices across different studies is challenging due to variations in experimental conditions. However, relative performance metrics can be summarized to guide matrix selection.
| Matrix | Primary Ionization Mode | Key Strengths | Common Lipid Applications | Noteworthy Considerations |
| This compound (CHCA) | Positive | High ionization efficiency, good for neutral lipids.[1][2] | Phospholipids, Triglycerides, Diglycerides | Potential for low m/z background and in-source decay.[2][4] |
| 2,5-Dihydroxybenzoic Acid (DHB) | Positive & Negative | Versatile, low background, good for phospholipids, excellent spot homogeneity.[3][5] | Phospholipids, Glycolipids | May show lower signal intensity for some analytes compared to CHCA. |
| Sinapinic Acid (SA) | Positive & Negative | Good for larger, hydrophobic lipids. | High molecular weight lipids | Less commonly used for broad lipidomics than CHCA or DHB. |
| 9-Aminoacridine (9-AA) | Negative | Superior sensitivity and signal-to-noise for acidic lipids.[1][6] | Acidic Phospholipids, Free Fatty Acids | Can cause in-source fragmentation leading to misidentification.[8] |
| 1,5-Diaminonaphthalene (DAN) | Positive & Negative | High sensitivity for a broad range of lipids.[9] | General Lipidomics | Potential for in-source analyte modification.[9] |
Table 1. Summary of Performance Characteristics of Common MALDI Matrices for Lipidomics.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful MALDI-MS analysis. Below are representative protocols for the preparation and application of the discussed matrices.
Protocol 1: this compound (CHCA) Matrix Preparation[11]
-
Matrix Solution: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (ACN) and 50% water containing 0.1% trifluoroacetic acid (TFA). Alternatively, a concentration of 5-10 mg/mL can be used.
-
Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., chloroform/methanol 2:1, v/v).
-
Deposition (Dried-Droplet Method): Mix the lipid sample and matrix solution in a 1:1 volume ratio. Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.
Protocol 2: 2,5-Dihydroxybenzoic Acid (DHB) Matrix Preparation
-
Matrix Solution: Prepare a solution of DHB at a concentration of 10-20 mg/mL in 70% methanol.
-
Sample Preparation: Dissolve the lipid extract in a compatible solvent.
-
Deposition (Dried-Droplet Method): Mix the sample and matrix solutions (e.g., in a 1:1 ratio) and spot onto the target plate. Allow to air dry.
Protocol 3: Sinapinic Acid (SA) Matrix Preparation[12]
-
Matrix Solution: Prepare a 10 mg/mL solution of SA in 50% ACN and 50% water with 0.1% TFA.
-
Sample Preparation: Dissolve the lipid sample in a suitable solvent.
-
Deposition (Thin-Layer Method):
-
Pre-spot the MALDI target with 0.5-1.0 µL of the matrix solution and let it dry completely.
-
Apply 0.2-0.6 µL of the lipid sample solution onto the dried matrix spot.
-
Allow the sample to co-crystallize with the matrix.
-
Protocol 4: 9-Aminoacridine (9-AA) Matrix Preparation (for Negative Ion Mode)
-
Matrix Solution: Prepare a 10 mg/mL solution of 9-AA in isopropanol or a mixture of isopropanol and acetonitrile (e.g., 6:4, v/v).
-
Sample Preparation: Dissolve the lipid extract in a suitable solvent.
-
Deposition (Dried-Droplet Method): Mix the sample and matrix solutions and spot onto the target plate. Allow to air dry.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the decision-making involved in matrix selection, the following diagrams are provided.
Conclusion
The performance evaluation of this compound (CHCA) underscores its position as a robust and reliable matrix for lipidomics, particularly in the positive ion mode. However, for comprehensive lipid analysis, a single matrix may not suffice. The comparative data presented in this guide highlights the strengths of alternative matrices such as DHB for its versatility and low background, and 9-AA for its exceptional performance in the negative ion mode. By carefully considering the specific lipid classes of interest and the desired analytical outcomes, researchers can leverage the information and protocols provided here to optimize their MALDI-MS workflows and achieve high-quality, reproducible results in their lipidomics studies.
References
- 1. MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode — HTX Imaging [htximaging.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphatidylcholines and -ethanolamines can be easily mistaken in phospholipid mixtures: a negative ion MALDI-TOF MS study with 9-aminoacridine as matrix and egg yolk as selected example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Dihydroxybenzoic Acid Isomers as MALDI Matrices
An Objective Comparison for Enhanced Mass Spectrometry Outcomes
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of analytical success. Dihydroxybenzoic acid (DHB) is a widely utilized class of matrices, with the 2,5-DHB isomer being the most common. However, the various positional isomers of DHB exhibit significantly different performance characteristics that can be harnessed for optimal analysis of specific analyte classes. This guide provides a comparative analysis of DHB isomers, supported by experimental findings, to aid in the selection of the most appropriate matrix for your research needs.
Performance Comparison of DHB Isomers
The efficacy of a DHB isomer as a MALDI matrix is not governed by a single property but rather a complex interplay of factors including UV absorption, acidity, crystallization behavior, and analyte co-crystallization.[1][2] The following table summarizes the observed performance of various DHB isomers for different classes of biomolecules and synthetic polymers. Performance is ranked based on reported signal intensity, spectral quality, and overall effectiveness.
| Analyte Class | DHB Isomer | Performance Ranking & Observations | Ion Mode | Key Findings & Citations |
| Phospholipids | 2,5-DHB | Excellent (1st) : Provides high-quality positive ion spectra.[1] Forms small, uniform crystals leading to good reproducibility.[1][3] | Positive | The quality of positive ion spectra for phospholipids generally follows the order: 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB.[1] |
| 2,6-DHB | Good (2nd) : Effective in positive ion mode.[1] However, it provides no signal in negative ion mode due to its high acidity.[1][3] | Positive | ||
| 2,4-DHB | Fair (4th in Positive) : Suitable for negative ion mode analysis.[1][3] | Positive/Negative | ||
| 3,5-DHB | Poor (Positive) , Good (Negative) : Yields very weak positive ion signals, but is one of the most suitable for negative ion mode.[1][3] | Positive/Negative | ||
| 2,3-DHB | Fair (3rd) : Provides useful positive ion spectra.[1] | Positive | ||
| 3,4-DHB | Poor : Gives very weak positive ion signals.[1][3] | Positive | ||
| Synthetic Polymers | 2,6-DHB | Excellent (Best) : Consistently produces the most intense peaks for polyethylene glycols (PEGs) in both solvent-based and solvent-free preparations.[2][4] | Positive | For PEGs, 2,3-DHB, 2,5-DHB, and 2,6-DHB are effective, while other isomers are considered unusable.[4] |
| (e.g., PEG) | 2,5-DHB | Good : Performs well for the analysis of various synthetic polymers.[4][5][6] | Positive | |
| 2,3-DHB | Good : A viable option for PEG analysis.[4] | Positive | ||
| Peptides & Proteins | 2,5-DHB | Excellent : A versatile, "workhorse" matrix for peptides and proteins, especially glycoproteins.[7] It can lead to higher sequence coverage at increased analyte concentrations.[7] Tends to produce less background noise from matrix clusters in the lower m/z region.[7][8] | Positive | The choice between 2,5-DHB and other matrices like α-cyano-4-hydroxycinnamic acid (CHCA) can be analyte-dependent. |
| 2,6-DHB | Good : Has been shown to yield quality spectra, sometimes comparable to 2,5-DHB.[4][9] | Positive | ||
| 2,3-DHB | Good : Reported to produce useful results for peptides and proteins.[9] | Positive | ||
| Glycans & | 2,5-DHB | Good (Standard) : A standard and effective matrix for glycans.[7] | Positive/Negative | Performance can be significantly enhanced with additives. |
| Oligosaccharides | 2,5-DHB / 2,6-DHB (Binary Matrix) | Excellent : A binary mixture of these two isomers has been shown to reduce background noise and increase sensitivity, leading to the identification of more glycan peaks compared to either matrix alone.[7] | Positive | |
| 2,5-DHB with Aniline | Excellent : The addition of aniline to the 2,5-DHB matrix can increase the signal intensity for N-linked glycans.[7] | Positive |
Experimental Protocols
Reproducible and high-quality MALDI-MS data are contingent on meticulous and consistent experimental protocols. The following methodologies provide a starting point for the comparative analysis of DHB isomers. Optimization for specific analytes and instrumentation is encouraged.
Materials
-
DHB Isomers: 2,3-DHB, 2,4-DHB, 2,5-DHB, 2,6-DHB, 3,4-DHB, 3,5-DHB (>99% purity)
-
Analytes: Peptides, proteins, phospholipids, synthetic polymers, glycans, etc.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure Water, Trifluoroacetic Acid (TFA)
-
Equipment: Vortex mixer, microcentrifuge, MALDI target plate, MALDI-TOF mass spectrometer
Matrix Solution Preparation
-
Prepare a stock solution for each DHB isomer, typically at a concentration of 10-20 mg/mL.[2] A saturated solution can also be used.
-
The solvent system should be optimized for both the matrix and the analyte. A common solvent mixture is a 50:50 (v/v) solution of acetonitrile and water, with 0.1% trifluoroacetic acid added to aid in analyte ionization.[2]
-
Vortex the solutions vigorously to ensure complete dissolution of the matrix.
-
If the matrix is not fully soluble, centrifuge the vial and use the supernatant for sample preparation.[2]
Sample Preparation (Dried Droplet Method)
The dried droplet method is a common and straightforward technique for sample preparation in MALDI-MS.
-
Mix the analyte solution with the matrix solution. The optimal matrix-to-analyte molar ratio can vary significantly and should be determined empirically. A common starting point is a 1:1 volume ratio.
-
Spot 0.5 to 1.0 µL of the analyte-matrix mixture onto the MALDI target plate.[2]
-
Allow the droplet to air-dry at room temperature. This process facilitates the co-crystallization of the matrix and the analyte.[2]
MALDI-TOF Mass Spectrometry Analysis
-
Insert the MALDI target plate into the ion source of the mass spectrometer.
-
Acquire mass spectra in the appropriate ion mode (positive or negative) and over a mass range suitable for the analyte of interest.
-
Adjust the laser energy to the minimum level required to produce a good signal intensity and resolution while minimizing analyte fragmentation.[2]
-
To improve the signal-to-noise ratio and account for any heterogeneity in the crystal formation, sum the spectra from multiple laser shots at different positions within each sample spot.[2]
Visualizing Chemical Structures and Experimental Workflow
To further clarify the subject matter, the following diagrams illustrate the chemical structures of the DHB isomers and the general experimental workflow.
Caption: Chemical structures of the six dihydroxybenzoic acid (DHB) isomers.
Caption: Experimental workflow for the comparative analysis of DHB isomers as MALDI matrices.
References
- 1. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of Matrices for Optimal Analysis of Synthetic Polymers Using MALDI-TOF Mass Spectrometry [accesson.kr]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rknochenmuss.ch [rknochenmuss.ch]
Benchmarking 3-Cyano-4-hydroxybenzoic Acid: A Comparative Guide to Novel MALDI Matrices
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a pivotal decision that dictates the success of an experiment. For years, 3-Cyano-4-hydroxybenzoic acid (CHCA), also known as alpha-cyano-4-hydroxycinnamic acid, has been the benchmark matrix, particularly for the analysis of peptides and small proteins.[1] Its strong absorption at the 337 nm wavelength of nitrogen lasers and its ability to produce high-quality spectra for analytes generally under 10 kDa have cemented its status as a "gold standard."[1][2]
However, the pursuit of enhanced sensitivity, broader analyte compatibility, and a clearer low-mass region has driven the development of novel matrices. These alternatives offer unique advantages, addressing some of the inherent limitations of CHCA, such as its bias against certain peptide types and interference from matrix-related peaks in the low mass-to-charge (m/z) range.[1][2][3]
This guide provides an objective comparison of CHCA against several novel and alternative matrices, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal matrix for their specific application.
Performance Benchmarks: CHCA vs. Novel Alternatives
The performance of a MALDI matrix is a multi-faceted evaluation, encompassing sensitivity, analyte compatibility, and the quality of the resulting spectrum. The following tables summarize the performance of CHCA against key alternatives based on quantitative and qualitative experimental data.
Table 1: General Properties and Recommended Applications of Selected MALDI Matrices
| Matrix | Abbreviation | Molecular Weight (Da) | Primary Application(s) | Key Advantages |
| This compound | CHCA | 189.17 | Peptides, Small Proteins (<10 kDa), Small Molecules | High sensitivity for peptides, robust and widely used.[1][3] |
| 4-Chloro-α-cyanocinnamic acid | ClCCA | 207.62 | Peptides (including labile/phosphopeptides), Small Molecules | Higher overall sensitivity than CHCA, less bias, reduced fragmentation of labile analytes.[2][4][5] |
| 6-Aza-2-thiothymine | ATT | 143.15 | Higher Molecular Weight Peptides, Lipids | Superior sequence coverage for larger peptides, complementary to CHCA.[1] |
| α-Cyano-5-phenyl-2,4-pentadienic acid | CPPA | 213.22 | Intact Proteins, Complex Protein Mixtures (e.g., bacteria, food) | Better S/N ratios and uniform response for intact proteins compared to CHCA and SA.[6] |
| 2,5-Dihydroxybenzoic acid | DHB | 154.12 | Peptides, Glycoproteins, Phosphopeptides, Small Molecules | "Cooler" matrix, good for labile modifications, less background in low m/z range.[3][7] |
| Sinapinic Acid | SA | 224.21 | Proteins (>10 kDa) | Gold standard for high-mass proteins, produces singly charged ions.[6] |
Table 2: Comparative Performance Metrics for Peptide and Protein Analysis
| Matrix | Analyte | Performance Metric | Result |
| ClCCA | Tryptic Digests | Sequence Coverage | Better than CHCA, especially at low digest levels.[2] |
| Phosphopeptides | Sensitivity | Up to tenfold improvement compared to CHCA.[2] | |
| Peptides | Ion Suppression | Less sensitive to artifacts from TiO2 enrichment that cause ion suppression in CHCA.[2] | |
| ATT | Peptides (>3 kDa) | Sequence Coverage | Offers significant advantages over CHCA for higher molecular weight peptides.[1] |
| CPPA | Standard Proteins | Signal-to-Noise (S/N) Ratio | Exhibited better S/N ratios compared to CHCA and SA.[6] |
| Intact Bacteria (E. coli) | Reproducibility | More homogeneous sample/matrix spot compared to the "hot spots" formed by SA.[6] | |
| DHB | Tryptic Digests | Peptide Identification | Can result in identification of higher numbers of peptides and better database search scores than CHCA for high fmol-level concentrations.[3] |
Table 3: Comparative Performance Metrics for Small Molecule and Lipid Analysis
| Matrix | Analyte Class | Performance Metric | Result |
| CHCA | Lipids (Positive Ion Mode) | Lipid Detection | High number of detected lipids, comparable to THAP.[8] |
| Small Molecules (Brain Tissue) | Peak Detection (Positive Mode) | Recrystallized CHCA offered superior performance for detected metabolites.[9] | |
| ATT | Lipids (Positive Ion Mode) | Lipid Annotation | Enabled the putative annotation of 98 lipids, showing balanced performance.[1] |
| ClCCA & Derivatives | Lipids, Small Molecules | Low-Mass Interference | Rationally designed to reduce interference in the low-mass region.[4][10] |
| DHB | Lipids | Cholesterol Detection | Produced intense cholesterol signals in the white matter of brain tissue.[8] |
Visualization of Experimental Design and Logic
Understanding the workflow for matrix comparison and the decision-making process for matrix selection is crucial for reproducible and optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. [sonar.ch]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Potential of 3-Cyano-4-hydroxybenzoic Acid: A Comparative Guide for Researchers
For researchers and professionals in drug development, the identification of novel molecular probes and therapeutic candidates is a critical endeavor. 3-Cyano-4-hydroxybenzoic acid (CHB), a small organic molecule, presents an intriguing structural similarity to known inhibitors of monocarboxylate transporters (MCTs), suggesting its potential as a modulator of cellular metabolism. This guide provides a comparative analysis of CHB against established MCT inhibitors, outlines detailed experimental protocols for its validation, and visualizes the underlying biological pathways and experimental workflows.
The rationale for investigating this compound stems from its structural resemblance to α-cyano-4-hydroxycinnamic acid (ACCA), a widely used, albeit non-specific, inhibitor of MCTs. These transporters, particularly MCT1, are crucial for the transport of lactate and other monocarboxylates across the plasma membrane and are implicated in the metabolic reprogramming of cancer cells. As such, MCT inhibitors are a promising class of anti-cancer agents. This guide serves to equip researchers with the necessary information to explore the potential of CHB in this context.
Comparative Analysis of MCT Inhibitors
To objectively assess the potential of this compound, it is essential to compare its (currently undetermined) performance metrics against well-characterized MCT inhibitors. The following table summarizes key data for established compounds.
| Compound | Target(s) | Potency (Ki/IC50) | Selectivity | Mode of Action |
| This compound (CHB) | To Be Determined | Not Available | Not Available | Hypothesized to be a competitive inhibitor of MCTs based on structural similarity to ACCA. |
| α-Cyano-4-hydroxycinnamic acid (ACCA) | MCT1, MCT2, MCT4, Mitochondrial Pyruvate Carrier | IC50 = 1.5 µM (pyruvate transport in rat heart mitochondria)[1]; Ki = 6.3 µM (mitochondrial pyruvate transporter)[2] | Non-specific, with some reports suggesting a 10-fold selectivity for MCT1 over other MCTs. | Non-competitive inhibitor of MCTs.[2] |
| AZD3965 | MCT1 | Ki = 1.6 nM[3] | ~6-fold selectivity over MCT2; no significant activity against MCT3 or MCT4.[4] | Potent and selective inhibitor of MCT1.[3][5] |
| AR-C155858 | MCT1, MCT2 | Ki = 2.3 nM (MCT1), <10 nM (MCT2)[6][7][8] | Selective for MCT1 and MCT2 over MCT4.[8] | Potent inhibitor of MCT1 and MCT2.[6][7] |
Experimental Protocols for Validation
To validate the hypothesized activity of this compound as an MCT inhibitor, standardized experimental protocols are necessary. Below are detailed methodologies for key assays.
Radiolabeled Lactate Transport Assay
This assay directly measures the inhibition of lactate transport into cells.
Materials:
-
Cancer cell line expressing MCT1 (e.g., Raji, SiHa)
-
12-well cell culture plates
-
Uptake buffer (e.g., 10 mM HEPES/pH 7.5, 5 mM KCl, 100 mM NaCl, 1 mM MgCl₂)
-
[¹⁴C]-L-lactate
-
Unlabeled L-lactate
-
This compound (CHB) and other inhibitors
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 2% w/v sodium dodecyl sulfate)
-
Scintillation counter
Protocol:
-
Cell Culture: Plate cells in 12-well plates and grow to a suitable confluence.
-
Equilibration: Wash cells with glucose-free medium.
-
Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of CHB or other test compounds in uptake buffer for 30 minutes at 37°C.
-
Lactate Uptake: Add uptake buffer containing [¹⁴C]-L-lactate (e.g., 2 µCi) and a low concentration of unlabeled L-lactate (e.g., 0.5 µM). For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled lactate (e.g., 10 mM).
-
Incubation: Incubate for 1-5 minutes at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage of inhibition at each inhibitor concentration compared to the untreated control to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of MCT inhibition on cancer cell proliferation and survival.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (CHB) and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CHB or other inhibitors and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the context of CHB's potential application, the following diagrams visualize the targeted signaling pathway and a proposed experimental workflow.
Caption: Inhibition of Lactate Transport by this compound.
Caption: Experimental workflow for validating CHB as an MCT1 inhibitor.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. jocpr.com [jocpr.com]
- 3. WO2018121050A1 - Preparation method for this compound methyl ester - Google Patents [patents.google.com]
- 4. explorationpub.com [explorationpub.com]
- 5. This compound | C8H5NO3 | CID 11137463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Reproducibility Workhorse: A Comparative Guide to 3-Cyano-4-hydroxybenzoic Acid (CHCA) Matrix in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the critical choice of a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, 3-Cyano-4-hydroxybenzoic acid (CHCA), often referred to as α-Cyano-4-hydroxycinnamic acid, has long been a gold standard. Its robust performance, particularly for the analysis of peptides and small proteins, has made it a staple in laboratories worldwide. This guide provides an objective comparison of CHCA's performance against alternative matrices, supported by experimental data, to inform matrix selection and enhance experimental reproducibility.
While CHCA remains a reliable choice for routine peptide analysis, especially for molecules under 10 kDa, the emergence of alternative matrices presents new opportunities for improved sensitivity, reduced background noise, and analysis of a broader range of molecules.[1] This guide will delve into a comparative analysis of CHCA with notable alternatives, including 4-chloro-α-cyanocinnamic acid (Cl-CCA), 6-Aza-2-thiothymine (ATT), and various CHCA derivatives.
Performance Comparison of MALDI Matrices
The selection of an appropriate matrix is paramount for successful MALDI-MS analysis, directly impacting ionization efficiency, signal intensity, and spectral quality. The following tables summarize the quantitative performance of CHCA in comparison to other commonly used matrices for different classes of analytes.
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-chloro-α-cyanocinnamic acid (Cl-CCA) | Reference |
| Peptide Identification | Standard | Superior for low femtomole range | [2] |
| Sequence Coverage | Good | Higher | [2] |
| Detection of Acidic/Neutral Peptides | Moderate | Significantly Improved | [2] |
| Signal-to-Noise Ratio (Peptides) | Good | Higher | [3] |
| Sensitivity (Phosphopeptides) | Standard | Higher | [2] |
| Reproducibility (Peptide Detection) | Good | Higher | [2] |
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 6-Aza-2-thiothymine (ATT) | Reference |
| Analyte Focus | Peptides and small proteins (<10 kDa) | Higher molecular weight peptides | [1] |
| Hydrophobicity | Well-suited for hydrophobic peptides | [1] | |
| Matrix-Related Peaks | Generally not observed above m/z 400 | [1] | |
| Sequence Coverage (Higher MW Peptides) | Standard | Superior | [1] |
| Matrix Series | Relative Proton Affinity | Performance Note | Reference |
| AnCCA | > CHCA | Better signal-to-noise ratios in SRM mode than CHCA. | [4][5] |
| CHCA | Standard | Gold standard for peptides. | [1] |
| NpCCA | < CHCA | Better signal-to-noise ratios in SRM mode than CHCA. | [4][5] |
| Cl-CCA | < CHCA | Yielded the best results for 60% of compounds tested in one study. | [4][5] |
Experimental Protocols
Reproducibility in MALDI-MS is critically dependent on consistent and well-defined experimental protocols. Below are detailed methodologies for the preparation and application of CHCA and a common alternative, Cl-CCA.
CHCA Matrix Preparation and Application (Dried Droplet Method)
This protocol is a widely used standard method for preparing peptide and protein samples with CHCA for MALDI-MS analysis.[6][7]
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Proteomics grade water
-
Analyte sample
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA. A common solvent system is 50% acetonitrile, 50% proteomics grade water, and 0.1% TFA.[6] Vortex the mixture vigorously. If not fully dissolved, centrifuge the tube and use the supernatant.[6]
-
Sample-Matrix Mixture: Mix the saturated matrix solution with your sample. The optimal ratio may need to be determined empirically for specific analytes.
-
Spotting: Apply 0.2 to 1.0 µL of the sample-matrix mixture onto the MALDI sample plate.[6][7]
-
Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.[6][7]
-
Analysis: Place the MALDI plate into the mass spectrometer for analysis.
Cl-CCA Matrix Preparation and Application
The preparation of Cl-CCA often involves slightly different solvent compositions to optimize its performance.
Materials:
-
4-chloro-α-cyanocinnamic acid (Cl-CCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analyte sample
Procedure:
-
Matrix Solution Preparation: A typical preparation involves dissolving Cl-CCA at a concentration of 5 mg/mL in 80% acetonitrile with 0.1% TFA.[3]
-
Sample-Matrix Mixture: For AnchorChip targets, a bulk MALDI sample solution can be prepared by mixing the matrix solution with the analyte solution in a 200:1 (v/v) ratio.[3]
-
Spotting: For dried droplet preparations on ground steel targets, 0.5 µL of the matrix solution is spotted first, followed immediately by 0.5 µL of the analyte solution.[3]
-
Crystallization: Allow the samples to dry under ambient conditions.
-
Analysis: Introduce the sample plate into the mass spectrometer for data acquisition.
Logical Framework for Matrix Selection
The choice between CHCA and an alternative matrix is often guided by the specific analytical challenge. The following diagram illustrates a decision-making process for selecting an appropriate matrix based on analyte characteristics and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proteochem.com [proteochem.com]
- 7. benchchem.com [benchchem.com]
Literature review on the effectiveness of 3-Cyano-4-hydroxybenzoic acid
For researchers, scientists, and drug development professionals, 3-Cyano-4-hydroxybenzoic acid currently represents a molecule of potential interest primarily from a chemical synthesis perspective rather than as a well-characterized biologically active agent. A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning its specific biological effectiveness, mechanism of action, and comparative performance against other compounds.
At present, there is a lack of published studies providing quantitative data on the therapeutic or biological efficacy of this compound. Consequently, the creation of a detailed comparison guide with experimental data, as initially requested, is not feasible. The available information is largely confined to its chemical properties, synthesis, and safety profile.
Chemical and Physical Properties
This compound is a derivative of benzoic acid with the chemical formula C₈H₅NO₃. Its structure is characterized by a benzene ring substituted with a carboxyl group, a hydroxyl group, and a cyano group. This combination of functional groups makes it a potentially versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 70829-28-6 | [1] |
| Physical Form | Solid |
Potential as a Chemical Intermediate
The primary role of this compound described in the literature is as a chemical intermediate. Its functional groups allow for various chemical modifications, making it a building block for more complex molecules. For instance, a patent has described the use of cyano-benzoic acid derivatives in the synthesis of potential platelet aggregation inhibitors, although specific data on the 3-cyano-4-hydroxy isomer is not provided.[2]
Insights from the Parent Molecule: 4-Hydroxybenzoic Acid
While data on this compound is scarce, its parent molecule, 4-hydroxybenzoic acid, and its other derivatives have been the subject of numerous biological studies. These studies may offer some preliminary insights into the potential, albeit unconfirmed, areas of investigation for its cyano-derivative.
4-Hydroxybenzoic acid and its esters, known as parabens, are widely recognized for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceuticals.[3][4] Various derivatives have also been investigated for a range of other biological activities, including:
-
Antifungal activity
-
Antiviral activity [5]
It is crucial to emphasize that these activities are characteristic of 4-hydroxybenzoic acid and its other derivatives, and cannot be directly extrapolated to this compound without specific experimental validation. The introduction of a cyano group can significantly alter the electronic properties, steric hindrance, and overall biological activity of the molecule.
Future Research Directions
The lack of data on the biological effectiveness of this compound highlights a clear area for future research. A logical first step would be to screen the compound for various biological activities, drawing inspiration from the known properties of the 4-hydroxybenzoic acid scaffold.
Below is a conceptual workflow for initiating such an investigation.
References
- 1. This compound | C8H5NO3 | CID 11137463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 3-Cyano-4-hydroxybenzoic Acid and DHB for Glycoprotein Analysis via MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Matrix for Glycoprotein Analysis
In the realm of glycoproteomics, the selection of an appropriate matrix is a critical determinant for successful analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. The matrix facilitates the gentle ionization of large biomolecules, such as glycoproteins, preserving their structural integrity for accurate mass determination. Among the plethora of available matrices, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are two of the most commonly employed for the analysis of peptides and proteins. This guide provides a head-to-head comparison of their performance for the specific application of glycoprotein analysis, supported by experimental data and detailed protocols.
While both CHCA and DHB are utilized for the analysis of glycoproteins and their constituent N-linked glycans, their performance characteristics can vary significantly depending on the analyte's concentration and the nature of the glycosylation.[1][2] DHB is traditionally considered the standard matrix for the analysis of carbohydrates.[3][4]
Data Presentation: A Quantitative Comparison
Direct quantitative comparisons of CHCA and DHB for intact glycoproteins are limited in the literature. However, extensive studies on peptides derived from glycoproteins provide valuable insights into the performance of these matrices. The following table summarizes key performance metrics from a systematic comparison of CHCA and DHB for peptide mass fingerprinting of various proteins, including glycoproteins like fetuin and apo-transferrin.[2]
| Performance Metric | 3-Cyano-4-hydroxybenzoic acid (CHCA) | 2,5-Dihydroxybenzoic acid (DHB) | Key Observations |
| Optimal Analyte Concentration | Low (fmol/µL range) | High (pmol/µL range) | CHCA demonstrates superior sensitivity for low-abundance samples, while DHB performs better at higher concentrations.[2][5] |
| Signal Intensity | Generally higher for low concentration samples. | Can be weaker than CHCA, but performance is enhanced with additives.[2] | CHCA's higher ionization efficiency often leads to stronger signals for trace amounts of analyte.[2] |
| Signal-to-Noise (S/N) Ratio | Can be impacted by matrix clusters in the low m/z range. | Generally produces less background noise from matrix clusters in the lower m/z region.[2] | DHB's cleaner background is advantageous for the analysis of smaller glycopeptides.[2] |
| Mass Resolution | Good resolution for peptides. | May exhibit less resolved signals for peptides compared to CHCA, potentially due to metastable decay.[6] | The choice of matrix can influence the peak resolution in the resulting mass spectrum. |
| Analysis of Sialylated Glycans | Can lead to in-source decay and loss of sialic acid residues. | Also prone to causing instability and fragmentation of sialylated glycans in positive-ion mode.[1] | For labile sialylated glycans, negative-ion mode or the use of alternative or modified matrices is often recommended.[1] |
Experimental Protocols
Reproducibility in MALDI-TOF MS is highly dependent on standardized experimental procedures. Below are detailed protocols for the preparation of glycoprotein samples with CHCA and DHB matrices.
Protocol 1: Sample Preparation with α-Cyano-4-hydroxycinnamic acid (CHCA)
This protocol is suitable for the analysis of glycopeptides derived from glycoproteins, particularly at low concentrations.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Glycoprotein sample (e.g., tryptic digest of a glycoprotein)
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex thoroughly to ensure complete dissolution.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method): a. Mix the glycoprotein sample solution (typically 1-10 pmol/µL) with the CHCA matrix solution in a 1:1 (v/v) ratio. b. Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air-dry at room temperature, permitting the formation of a crystalline matrix-analyte spot.
-
MALDI-TOF MS Analysis: Insert the target plate into the mass spectrometer and acquire data in the appropriate mass range.
Protocol 2: Sample Preparation with 2,5-Dihydroxybenzoic acid (DHB)
This protocol is a standard method for the analysis of neutral glycans and can be adapted for glycoproteins, especially at higher concentrations. Performance for sialylated glycans may be improved with the addition of sodium salts.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Glycoprotein sample
-
(Optional) Sodium chloride (NaCl) or sodium bicarbonate (NaHCO₃) solution (100 mM)
Procedure:
-
Matrix Solution Preparation: a. Prepare a stock solution of DHB at a concentration of 10-20 mg/mL in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water. Vortex vigorously. b. (Optional, for enhanced detection of neutral glycans) Prepare a final matrix solution containing 1 mM sodium salt. For example, add 1 µL of a 100 mM NaCl solution to 99 µL of the DHB stock solution.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method): a. Mix the glycoprotein sample solution with the DHB matrix solution (with or without sodium salt) in a 1:1 (v/v) ratio. b. Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air-dry completely at room temperature.
-
MALDI-TOF MS Analysis: Analyze the sample using the MALDI-TOF mass spectrometer.
Protocol 3: Using a CHCA/DHB Matrix Mixture for High Molecular Weight Glycoproteins
For intact glycoproteins, particularly those with a high molecular weight, a mixture of CHCA and DHB can sometimes provide improved results.[7][8]
Materials:
-
CHCA solution (as prepared in Protocol 1)
-
DHB solution (as prepared in Protocol 2)
-
Glycoprotein sample
Procedure:
-
Matrix Mixture Preparation: Combine the CHCA and DHB matrix solutions in a 1:1 (v/v) ratio immediately before use.
-
Sample-Matrix Co-crystallization: a. Mix the glycoprotein sample solution with the CHCA/DHB matrix mixture in a 1:1 (v/v) ratio. b. Deposit 0.5 - 1.0 µL of the final mixture onto the MALDI target plate. c. Allow the spot to air-dry at room temperature.
-
MALDI-TOF MS Analysis: Acquire mass spectra, paying attention to the higher m/z range for intact glycoproteins.
Mandatory Visualizations
To further elucidate the processes involved in glycoprotein analysis by MALDI-TOF MS, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for glycoprotein analysis by MALDI-TOF MS.
Caption: Simplified mechanism of MALDI ionization for glycoproteins.
Conclusion
The choice between this compound (CHCA) and 2,5-dihydroxybenzoic acid (DHB) for the MALDI-TOF MS analysis of glycoproteins is nuanced and application-dependent. For high-sensitivity applications involving low-abundance glycopeptides, CHCA is often the matrix of choice due to its superior ionization efficiency. Conversely, for higher concentration samples and when a cleaner spectrum in the low mass range is desired, DHB is a robust option. For the analysis of labile structures such as sialylated glycans, both matrices have limitations, and the use of modified matrices or alternative ionization modes should be considered. For large, intact glycoproteins, a combination of both matrices may yield the best results. Ultimately, the optimal matrix selection will depend on the specific glycoprotein of interest, its concentration, and the analytical goals of the experiment. Researchers are encouraged to empirically test both matrices to determine the most suitable option for their specific application.
References
- 1. MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Direct MALDI Glycotyping of Glycoproteins toward Practical Subtyping of Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Cyano-4-hydroxybenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Cyano-4-hydroxybenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound (CAS No. 70829-28-6) presents several hazards that must be understood before handling and disposal.[1] According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[1] An emergency eye wash station and safety shower should be readily accessible.[1]
Quantitative Hazard Classification
For quick reference, the Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[2][3][4] The following protocol outlines the necessary steps for its proper disposal.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Detailed Methodologies
1. Waste Identification and Minimization:
-
All waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, gloves), and solutions, must be treated as hazardous waste.
-
Practice waste minimization by ordering only the necessary amount of the chemical and preparing solutions in quantities appropriate for the experiment.[2]
2. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any solvents used.[5] Plastic containers are often preferred for solid waste.[2]
-
The container must be in good condition, with a secure, leak-proof lid.[5]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[6]
3. Segregation and Collection:
-
Collect waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][6]
-
Crucially, do not mix this waste with incompatible materials. The SDS for this compound lists strong oxidizing agents as incompatible.[1] Keep it separate from other waste streams such as flammable liquids, oxidizers, and corrosive acids or bases to prevent dangerous reactions.[7][8]
4. Storage:
-
Store the sealed waste container in a secondary containment bin or tray to prevent spills.
-
The SAA must be under the control of laboratory personnel and away from heat sources or direct sunlight.[5][8]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]
5. Requesting Disposal:
-
Once the container is full or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
6. Final Disposal Method:
-
The recommended disposal method for this compound is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to handle the combustion byproducts.[1]
-
Your licensed waste contractor will ensure that the waste is transported and disposed of in compliance with all Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[3][9] While recycling is mentioned as a possibility, incineration is the specified waste treatment method.[1]
Regulatory Framework
The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, with the EPA responsible for its implementation.[3][4][9] States may have their own, often more stringent, regulations that must also be followed.[3] Adherence to these regulations is mandatory and helps protect both human health and the environment.[5][9]
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and upholding your commitment to environmental stewardship.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. dnr.mo.gov [dnr.mo.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Cyano-4-hydroxybenzoic Acid
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3-Cyano-4-hydroxybenzoic Acid (CAS No: 70829-28-6) must adhere to stringent safety protocols to mitigate potential hazards.[1] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2]
-
Causes skin irritation (Skin Irritation - Category 2).[1]
-
Causes serious eye irritation (Serious Eye Irritation - Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3).[1]
The corresponding GHS pictogram is the GHS07 exclamation mark, and the signal word is "Warning".[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specification/Standard |
| Hands | Protective gloves | Follow 29 CFR 1910.138 for hand protection.[1] While specific material is not dictated, chemical-resistant gloves are mandatory. |
| Eyes/Face | Chemical goggles or safety glasses and a face shield | Must comply with 29 CFR 1910.133.[1][3] |
| Body | Suitable protective clothing | To prevent skin exposure. |
| Respiratory | Respiratory protection | Required in case of inadequate ventilation. Adhere to 29 CFR 1910.134.[1] |
| Feet | Safety shoes | As per 29 CFR 1910.136.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.
1. Preparation:
-
Ensure the work area has adequate ventilation, such as a chemical fume hood.[1]
-
Confirm that an emergency eye wash fountain and safety shower are immediately accessible.[1]
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Handle the substance in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust, mist, or spray.[1][3]
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with institutional and local regulations.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4] In case of a spill, contain the material and follow institutional protocols for chemical spill cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
